Lorcaserin hydrochloride hemihydrate
Description
Properties
IUPAC Name |
(5R)-7-chloro-5-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine;hydrate;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C11H14ClN.2ClH.H2O/c2*1-8-7-13-5-4-9-2-3-10(12)6-11(8)9;;;/h2*2-3,6,8,13H,4-5,7H2,1H3;2*1H;1H2/t2*8-;;;/m00.../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRZCAWKMTLRWPR-VSODYHHCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCC2=C1C=C(C=C2)Cl.CC1CNCCC2=C1C=C(C=C2)Cl.O.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CNCCC2=C1C=C(C=C2)Cl.C[C@H]1CNCCC2=C1C=C(C=C2)Cl.O.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32Cl4N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
856681-05-5 | |
| Record name | Lorcaserin hydrochloride hemihydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0856681055 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LORCASERIN HYDROCHLORIDE HEMIHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/REV26SR2B4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Lorcaserin Hydrochloride Hemihydrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lorcaserin (B1675133), a selective serotonin (B10506) 5-HT2c receptor agonist, is a pharmaceutical agent developed for the management of obesity. Its synthesis has been approached through various pathways, each with distinct advantages concerning starting materials, efficiency, and stereochemical control. This technical guide provides a detailed overview of the primary synthetic routes to (R)-8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine, the active pharmaceutical ingredient, which is subsequently converted to its hydrochloride hemihydrate salt. This document outlines the key chemical transformations, intermediates, and experimental protocols, supplemented with quantitative data and visual diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.
Introduction
Lorcaserin hydrochloride hemihydrate is the stable salt form of the active molecule, (R)-8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine.[1] The core of the molecule is a tetrahydro-1H-3-benzazepine ring system, which presents a key challenge in its synthesis. The stereochemistry at the C1 position is crucial for its pharmacological activity, necessitating either a chiral resolution of a racemic mixture or an enantioselective synthesis. This guide will explore three prominent synthetic pathways, detailing the strategic approaches to constructing the key intermediates and the final active pharmaceutical ingredient.
Synthesis Pathways and Intermediates
Several synthetic strategies for lorcaserin have been reported, primarily revolving around the formation of the tricyclic benzazepine core. The most common approaches utilize a Friedel-Crafts cyclization reaction. This guide will focus on three distinct pathways starting from different precursors:
-
Pathway A: Starting from 2-(4-chlorophenyl)ethanamine.
-
Pathway B: Starting from 2-(4-chlorophenyl)ethanol (B160499).
-
Pathway C: An enantioselective approach starting from 3-chlorostyrene (B1584043) oxide.
Pathway A: Synthesis from 2-(4-chlorophenyl)ethanamine
This pathway is a widely cited method that involves the initial protection of the starting amine, followed by alkylation, deprotection, and a key intramolecular Friedel-Crafts cyclization to form the racemic benzazepine core. The desired (R)-enantiomer is then obtained through chiral resolution.
Logical Flow of Pathway A
Caption: Synthesis of Lorcaserin starting from 2-(4-chlorophenyl)ethanamine.
Experimental Protocols and Data for Pathway A
A novel six-step synthesis starting from 2-(4-chlorophenyl)ethanamine has been reported with an overall yield of 23.1%.[2][3][4]
| Step | Reaction | Key Reagents | Yield | Purity | Enantiomeric Excess |
| 1 | N-protection | Di-tert-butyl dicarbonate (B1257347) ((Boc)2O) | High | - | - |
| 2 | N-alkylation | Allyl bromide | High | - | - |
| 3 | Deprotection | Trifluoroacetic acid (TFA) | - | - | - |
| 4 | Intramolecular Friedel-Crafts Cyclization | Aluminum chloride (AlCl3) | ~78% | - | - |
| 5 | Chiral Resolution | L-(+)-tartaric acid | - | >99.9% | >99.8% |
| 6 | Salification and Hydration | Hydrochloric acid, Water | - | - | - |
Detailed Experimental Protocol for Intramolecular Friedel-Crafts Cyclization:
The hydrochloride salt of N-allyl-2-(4-chlorophenyl)ethan-1-amine is subjected to intramolecular cyclization using 1.5 equivalents of aluminum chloride (AlCl3) as a catalyst at 130°C in 1,2-dichlorobenzene, yielding approximately 78% of racemic lorcaserin.[5]
Pathway B: Synthesis from 2-(4-chlorophenyl)ethanol
This pathway offers an alternative starting point, converting the alcohol to a leaving group before reaction with allylamine (B125299) and subsequent cyclization.
Logical Flow of Pathway B
Caption: Synthesis of Lorcaserin starting from 2-(4-chlorophenyl)ethanol.
Experimental Protocols and Data for Pathway B
A two-step process to synthesize racemic lorcaserin from 2-(4-chlorophenyl)ethanol has been developed.[6]
| Step | Reaction | Key Reagents | Conditions | Yield |
| 1 & 2 | Formation of Bromide/Tosylate and reaction with allylamine | PBr3 or TsCl, then Allylamine | Neat | High |
| 3 | Cyclization | Aluminum chloride (AlCl3) or Zinc chloride (ZnCl2) | Neat | Good |
| 4 | Resolution and Racemization | - | - | - |
Detailed Experimental Protocol for Cyclization:
N-(4-chlorophenethyl)allylammonium chloride is cyclized in neat conditions using aluminum chloride or zinc chloride to give racemic lorcaserin.[6] The wrong enantiomer from the resolution can be racemized and recycled to improve the overall yield of (R)-lorcaserin.[6]
Pathway C: Enantioselective Synthesis from 3-chlorostyrene oxide
This approach introduces chirality early in the synthesis, avoiding the need for a final resolution step and the associated loss of 50% of the material.
Logical Flow of Pathway C
Caption: Enantioselective synthesis of Lorcaserin from 3-chlorostyrene oxide.
Experimental Protocols and Data for Pathway C
An enantioselective synthesis of lorcaserin has been developed starting from 3-chlorostyrene oxide, employing a hydrolytic kinetic resolution to establish the stereocenter.[7][8]
| Step | Reaction | Key Feature | Enantiomeric Excess |
| 1 | Hydrolytic Kinetic Resolution | Establishes chirality early | >99% |
| 2-3 | Subsequent steps | Preserves enantiomeric excess | >99% |
This method offers an efficient route to the final product with high enantiopurity, avoiding a classical resolution step.[8]
Key Intermediates
The synthesis of lorcaserin involves several crucial intermediates. The structures and names of these are pivotal for understanding the synthetic transformations.
| Pathway | Key Intermediate | Structure |
| A | N-Boc-2-(4-chlorophenyl)ethanamine |
|
| A | N-allyl-2-(4-chlorophenyl)ethan-1-amine |
|
| A/B | Racemic Lorcaserin | |
| B | N-(4-chlorophenethyl)allylammonium chloride |
|
| C | (R)-3-chlorostyrene oxide |
|
(Note: Placeholder images are used in the table above. In a full whitepaper, these would be replaced with actual chemical structure diagrams.)
Conclusion
The synthesis of this compound can be accomplished through several viable routes. The choice of a particular pathway in a drug development setting will depend on factors such as the cost and availability of starting materials, the overall yield, the scalability of the process, and the efficiency of the stereochemical control. The classical approach via Friedel-Crafts cyclization of a racemic intermediate followed by chiral resolution is a well-established method. However, enantioselective strategies, while potentially more complex in the initial steps, offer a more atom-economical and efficient route to the final enantiopure drug substance. This guide provides a foundational understanding of these synthetic approaches to aid in further research and process development.
References
- 1. Chemistry, Analysis, Pharmacokinetics and Pharmacodynamics Aspects of Lorcaserin, a Selective Serotonin 5-HT2C Receptor Agonist: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. connectsci.au [connectsci.au]
- 6. Development and optimization of a new synthetic process for lorcaserin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A new enantioselective synthesis of antiobesity drug lorcaserin - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. A new enantioselective synthesis of antiobesity drug lorcaserin - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Physicochemical Properties of Lorcaserin Hydrochloride Hemihydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of lorcaserin (B1675133) hydrochloride hemihydrate. The information is compiled to support research, development, and formulation activities involving this active pharmaceutical ingredient (API). All quantitative data is presented in structured tables for ease of comparison, and detailed experimental protocols are provided for key analytical techniques.
Chemical and Physical Identity
Lorcaserin hydrochloride hemihydrate is the salt form of lorcaserin, a selective serotonin (B10506) 5-HT2C receptor agonist. It is a white to off-white powder.[1][2] The hemihydrate form was selected for clinical trials and commercial formulation.
| Property | Value | Reference |
| Chemical Name | (R)-8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride hemihydrate | [3] |
| Molecular Formula | C11H15Cl2N·0.5H2O | [4] |
| Molecular Weight | 241.16 g/mol | [2][4] |
| Appearance | White to off-white powder | [1][2] |
| CAS Number | 856681-05-5 |
Solubility Profile
This compound exhibits high solubility in aqueous media. Its solubility in various organic solvents has also been characterized, which is a critical factor for developing analytical methods and understanding its behavior in different formulation systems.
| Solvent | Solubility | Reference |
| Water | > 400 mg/mL | [1][2] |
| 0.1 M HCl | Freely soluble | |
| 0.1 M NaOH | Freely soluble | |
| Methanol | Freely soluble | |
| Acetonitrile (B52724) | Freely soluble | |
| DMSO | Freely soluble | |
| Petroleum Ether | Insoluble | |
| Hexane | Insoluble |
Dissociation Constant (pKa)
The pKa is a critical parameter that influences the ionization state of a drug at different physiological pH values, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties.
| Property | Value | Method | Reference |
| pKa | 9.53 | Not specified | [2] |
Thermal Properties and Polymorphism
The solid-state properties of an API, including its melting point and potential for polymorphism, are crucial for formulation development, stability, and bioavailability. Lorcaserin hydrochloride has been shown to exist in at least three crystalline forms. Forms I and II are anhydrous and hygroscopic, and both can convert to Form III, the stable hemihydrate, in the presence of moisture.
While a definitive melting point for the hemihydrate (Form III) is not consistently reported in publicly available literature, differential scanning calorimetry (DSC) is the standard technique for its determination.
Polymorphic Forms of Lorcaserin Hydrochloride:
| Crystalline Form | Description | Key Characteristics |
| Form I | Anhydrous | Hygroscopic, converts to Form III upon exposure to moisture. |
| Form II | Anhydrous | Hygroscopic, converts to Form III upon exposure to moisture. |
| Form III | Hemihydrate | The stable form used in pharmaceutical formulations. |
X-ray Powder Diffraction (XRPD)
XRPD is a powerful technique for identifying and differentiating crystalline forms. The XRPD pattern for Form III of this compound has been described in patent literature.
Characteristic Peaks for this compound (Form III): A detailed table of 2θ values and relative intensities would be presented here if the specific data were available in the search results.
Stability
Stability testing is essential to ensure the quality, safety, and efficacy of a drug substance over its shelf life. FDA documents indicate that stability testing supports an expiry of 24 months for this compound under specified conditions. Forced degradation studies are performed to understand the degradation pathways and to develop stability-indicating analytical methods.
Forced Degradation Conditions:
| Stress Condition | Typical Protocol |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24 hours |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24 hours |
| Oxidative Degradation | 3% H₂O₂ at room temperature for 24 hours |
| Thermal Degradation | 105°C for 24 hours |
| Photostability | Exposure to UV light (254 nm) and fluorescent light |
A validated stability-indicating HPLC method is crucial for separating and quantifying lorcaserin from its potential degradation products.
Signaling Pathway and Experimental Workflows
Mechanism of Action Signaling Pathway
Lorcaserin acts as a selective agonist at the serotonin 5-HT2C receptors, which are primarily located in the hypothalamus. This activation is thought to stimulate pro-opiomelanocortin (POMC) neurons, leading to the release of α-melanocyte-stimulating hormone (α-MSH). α-MSH then acts on melanocortin-4 receptors (MC4R) to produce the sensation of satiety, thereby reducing appetite and food intake.
Lorcaserin's mechanism of action signaling pathway.
Experimental Workflow for Physicochemical Characterization
The characterization of this compound involves a series of analytical techniques to determine its fundamental properties.
Workflow for physicochemical characterization.
Detailed Experimental Protocols
Solubility Determination (Shake-Flask Method)
-
Objective: To determine the equilibrium solubility of this compound in a given solvent.
-
Apparatus: Analytical balance, vials with screw caps, orbital shaker with temperature control, centrifuge, HPLC-UV or UV-Vis spectrophotometer.
-
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume of the desired solvent (e.g., water, buffer of specific pH, organic solvent).
-
Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 150 rpm).
-
Equilibrate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, visually inspect the vials to confirm the presence of undissolved solid.
-
Centrifuge the samples at a high speed to separate the solid from the supernatant.
-
Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable solvent to a concentration within the analytical range of the chosen detection method.
-
Analyze the concentration of the diluted sample using a validated HPLC-UV or UV-Vis spectrophotometric method.
-
Calculate the original solubility in mg/mL, accounting for the dilution factor.
-
pKa Determination (Potentiometric Titration)
-
Objective: To determine the acid dissociation constant (pKa) of this compound.
-
Apparatus: Potentiometer with a calibrated pH electrode, autoburette, magnetic stirrer, titration vessel.
-
Procedure:
-
Prepare a standard solution of the titrant (e.g., 0.1 M NaOH).
-
Accurately weigh and dissolve a known amount of this compound in a known volume of purified water to prepare a solution of a specific concentration (e.g., 0.01 M).
-
Place the solution in the titration vessel with a magnetic stir bar.
-
Immerse the calibrated pH electrode into the solution.
-
Titrate the solution with the standardized NaOH solution, adding small, precise increments of the titrant.
-
Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
-
Continue the titration past the equivalence point.
-
Plot the pH versus the volume of titrant added to obtain a titration curve.
-
Determine the equivalence point from the first or second derivative of the titration curve.
-
The pH at the half-equivalence point corresponds to the pKa of the compound.
-
Differential Scanning Calorimetry (DSC)
-
Objective: To determine the melting point and thermal behavior of this compound.
-
Apparatus: Differential Scanning Calorimeter.
-
Procedure:
-
Accurately weigh 2-5 mg of this compound into an aluminum DSC pan.
-
Seal the pan hermetically. An empty, sealed pan is used as a reference.
-
Place the sample and reference pans into the DSC cell.
-
Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen purge (e.g., 50 mL/min) over a specified temperature range (e.g., 25°C to 250°C).
-
Record the heat flow as a function of temperature.
-
The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram.
-
X-ray Powder Diffraction (XRPD)
-
Objective: To characterize the crystalline form of this compound.
-
Apparatus: X-ray Powder Diffractometer with a Cu Kα radiation source.
-
Procedure:
-
Gently pack the powder sample of this compound into a sample holder.
-
Ensure the surface of the powder is flat and level with the surface of the holder.
-
Place the sample holder in the diffractometer.
-
Collect the diffraction pattern over a specific 2θ range (e.g., 2° to 40°) with a defined step size (e.g., 0.02°) and scan speed.
-
The resulting diffractogram, a plot of intensity versus 2θ, is the characteristic fingerprint of the crystalline form.
-
Stability-Indicating HPLC Method
-
Objective: To develop and validate an HPLC method capable of separating and quantifying this compound from its degradation products.
-
Apparatus: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Typical Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer at a specific pH) and an organic modifier (e.g., acetonitrile or methanol) in an isocratic or gradient elution mode.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: Determined from the UV spectrum of lorcaserin (e.g., around 225 nm).
-
Injection Volume: 10-20 µL.
-
Column Temperature: Controlled, e.g., 30°C.
-
-
Forced Degradation Sample Analysis:
-
Subject this compound to forced degradation conditions as described in the stability section.
-
Inject the stressed samples into the HPLC system.
-
Analyze the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent drug.
-
The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent peak and from each other.
-
References
An In-depth Technical Guide on the Crystal Structure and Polymorphism of Lorcaserin Hydrochloride Hemihydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lorcaserin (B1675133) hydrochloride, chemically known as (R)-8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride, is a selective serotonin (B10506) 5-HT2C receptor agonist.[1] It was developed for chronic weight management in obese or overweight adults. The commercially available form of the drug substance is a hemihydrate, which exhibits polymorphism, a critical factor in drug development and manufacturing due to its influence on the physicochemical properties of the active pharmaceutical ingredient (API), including stability, solubility, and bioavailability. This technical guide provides a comprehensive overview of the known crystalline forms of lorcaserin hydrochloride, their characterization, and the experimental methodologies employed.
Polymorphism of Lorcaserin Hydrochloride
Several crystalline forms of lorcaserin hydrochloride have been identified, including anhydrous and hydrated forms. The primary polymorphic forms are designated as Form I, Form II, Form III (the hemihydrate), and Form IV.[1]
Form III: The Hemihydrate
Form III is the hemihydrate of lorcaserin hydrochloride and is the most stable crystalline form, particularly under ambient conditions.[2] It is substantially non-hygroscopic, adsorbing less than 0.5% water by weight at 90% relative humidity (RH), and its X-ray Powder Diffraction (XRPD) pattern shows no change in crystalline form after dynamic vapor sorption analysis.[1]
Forms I and II: Anhydrous Polymorphs
Forms I and II are anhydrous, non-solvated crystalline forms of lorcaserin hydrochloride.[2][3] Both forms are hygroscopic and readily convert to the more stable Form III (hemihydrate) upon exposure to moisture.[1] A stable crystalline Form I has been described with characteristic XRPD peaks.[3]
Form IV: Anhydrous Polymorph
A crystalline Form IV of lorcaserin hydrochloride has also been identified and is described as a stable anhydrous polymorph at ambient temperature.[1]
Data Presentation: Crystallographic and Thermal Analysis Data
A summary of the available quantitative data for the different polymorphic forms of lorcaserin hydrochloride is presented below. Note that complete crystallographic data, such as unit cell parameters and space group, are not publicly available for all forms.
Table 1: X-ray Powder Diffraction (XRPD) Data for Lorcaserin Hydrochloride Polymorphs
| Polymorphic Form | Characteristic Peaks (2θ ± 0.2°) | Reference |
| Stable Form I | 6.4, 10.1, 12.8, 17.4, 19.7, 20.4, 21.2, 23.6, 24.5, 25.2, 25.8, 29.4, 30.8, 32.5 | [3] |
| Form III (Hemihydrate) | Data not fully available in public documents. |
Further characterization data from Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are not available in a comparative format in the public domain.
Experimental Protocols
The characterization of lorcaserin hydrochloride polymorphs involves a suite of analytical techniques. Below are detailed methodologies for the key experiments cited in the context of pharmaceutical polymorph screening.
X-ray Powder Diffraction (XRPD)
Objective: To identify the crystalline form of lorcaserin hydrochloride and to distinguish between different polymorphs based on their unique diffraction patterns.
Methodology:
-
Sample Preparation: A small amount of the lorcaserin hydrochloride sample is gently ground to a fine powder to ensure random orientation of the crystallites. The powder is then packed into a sample holder.
-
Instrumentation: A powder X-ray diffractometer equipped with a copper (Cu) Kα radiation source (λ = 1.5406 Å) is typically used.
-
Data Collection: The sample is scanned over a 2θ range of approximately 2° to 40°. The scan rate and step size are optimized to obtain a high-resolution diffractogram.
-
Data Analysis: The resulting XRPD pattern, a plot of diffraction intensity versus the 2θ angle, is analyzed. The positions and relative intensities of the diffraction peaks are compared to reference patterns of the known polymorphic forms to identify the crystalline phase(s) present in the sample.
Differential Scanning Calorimetry (DSC)
Objective: To determine the thermal properties of lorcaserin hydrochloride polymorphs, such as melting point, enthalpy of fusion, and solid-solid phase transitions.
Methodology:
-
Sample Preparation: A few milligrams (typically 1-5 mg) of the sample are accurately weighed into an aluminum DSC pan. The pan is then hermetically sealed.
-
Instrumentation: A calibrated differential scanning calorimeter is used. An empty, sealed aluminum pan is used as a reference.
-
Thermal Program: The sample and reference pans are heated at a constant rate, typically 10 °C/min, under a nitrogen purge. The temperature range is selected to encompass all expected thermal events.
-
Data Analysis: The DSC thermogram, a plot of heat flow versus temperature, is analyzed. Endothermic events (e.g., melting, desolvation) and exothermic events (e.g., crystallization) are identified by their peak temperatures and enthalpies.
Thermogravimetric Analysis (TGA)
Objective: To determine the mass loss of a lorcaserin hydrochloride sample as a function of temperature, which is particularly useful for quantifying the water content in the hemihydrate form.
Methodology:
-
Sample Preparation: A small amount of the sample (typically 5-10 mg) is placed in a TGA pan.
-
Instrumentation: A calibrated thermogravimetric analyzer is used.
-
Thermal Program: The sample is heated at a constant rate, for instance, 10 °C/min, under a nitrogen atmosphere. The temperature is ramped to a point sufficient to ensure all volatile components are removed.
-
Data Analysis: The TGA curve, a plot of mass versus temperature, is analyzed. The percentage of mass loss at different temperature ranges is calculated to determine the amount of water or other solvents present in the crystal structure.
Mandatory Visualizations
Signaling Pathway of Lorcaserin
Lorcaserin exerts its appetite-suppressing effects by selectively activating the 5-HT2C receptors on pro-opiomelanocortin (POMC) neurons in the hypothalamus.[4] This activation triggers a signaling cascade that leads to the release of α-melanocyte-stimulating hormone (α-MSH), which in turn acts on melanocortin-4 receptors (MC4R) to promote satiety.[4]
Experimental Workflow for Polymorph Screening
The process of identifying and characterizing different polymorphic forms of a drug substance like lorcaserin hydrochloride involves a systematic workflow.
Logical Relationship between Lorcaserin Hydrochloride Polymorphs
The known polymorphic forms of lorcaserin hydrochloride have a clear relationship based on their hydration state and stability.
References
- 1. EP3273967A1 - A process for the preparation of lorcaserin hydrochloride - Google Patents [patents.google.com]
- 2. US9981912B2 - Cocrystal of lorcaserin, preparation methods, pharmaceutical compositions and uses thereof - Google Patents [patents.google.com]
- 3. US9714225B2 - Processes for the preparation of lorcaserin - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
The Serotonergic Regulation of Appetite: An In-depth Analysis of Lorcaserin's Action on Hypothalamic POMC Neurons
For Immediate Release
This technical guide provides a comprehensive examination of the molecular mechanisms underpinning the anorectic effects of lorcaserin (B1675133), a selective serotonin (B10506) 2C (5-HT2C) receptor agonist, with a specific focus on its interaction with pro-opiomelanocortin (POMC) neurons in the arcuate nucleus (ARC) of the hypothalamus. This document is intended for researchers, scientists, and drug development professionals engaged in the study of obesity, metabolic disorders, and neuropharmacology.
Core Mechanism of Action
Lorcaserin's primary mechanism of action in promoting satiety and reducing food intake is through its agonistic activity at the 5-HT2C receptors expressed on POMC neurons within the hypothalamus.[1][2][3] This interaction initiates a cascade of intracellular signaling events that ultimately lead to the release of alpha-melanocyte-stimulating hormone (α-MSH).[1] α-MSH, a cleavage product of the POMC prohormone, then acts on downstream melanocortin-4 receptors (MC4R) in other brain regions, such as the paraventricular nucleus, to suppress appetite.[1][2]
The activation of 5-HT2C receptors, which are Gq-protein-coupled receptors (GPCRs), on POMC neurons leads to the opening of transient receptor potential cation (TRPC) channels.[4][5][6] This influx of cations results in the depolarization of the neuronal membrane and an increase in the firing rate of POMC neurons, thereby stimulating the synthesis and release of α-MSH.[4]
However, the long-term efficacy of lorcaserin can be limited by receptor desensitization.[4][5] This process involves the internalization of the 5-HT2C receptor, a mechanism mediated by β-arrestin/β2-adaptin, which reduces the responsiveness of POMC neurons to prolonged lorcaserin exposure.[4][5][7]
Signaling Pathway of Lorcaserin on POMC Neurons
Caption: Signaling cascade of lorcaserin in hypothalamic POMC neurons.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the effects of lorcaserin on the melanocortin system.
Table 1: Effects of Lorcaserin on POMC Peptide Levels in Human Cerebrospinal Fluid (CSF)
| Biomarker | Change with Lorcaserin (7 days) | Change with Lorcaserin (6 months) | P-value |
| POMC Prohormone | Significant Decrease | Remained Lower | P = .01 |
| β-endorphin | Significant Increase | Remained Higher | P = .016 |
| β-endorphin/POMC Ratio | 30% Increase | 25% Increase | P < .001 (7 days), P = .0005 (6 months) |
Data sourced from a clinical study involving individuals with obesity treated with lorcaserin.[8][9]
Table 2: Electrophysiological and Cellular Effects of Lorcaserin on Murine POMC Neurons
| Parameter | Condition | Observation |
| Firing Frequency | Acute Lorcaserin (100 μM) | Increased firing rate |
| c-Fos Immunoreactivity | Lorcaserin (9 mg/kg) on Day 1 | Increased number of c-Fos positive POMC neurons |
| c-Fos Immunoreactivity | Lorcaserin (9 mg/kg) on Day 20 | Reduced c-Fos response compared to Day 1 |
Data synthesized from preclinical studies in mice.[4]
Experimental Protocols
1. Whole-Cell Electrophysiology
-
Objective: To measure the direct effects of lorcaserin on the electrical activity of POMC neurons.
-
Methodology:
-
Animal Model: POMC-CreER/Rosa26-LSL-tdTOMATO mice are used to specifically identify POMC neurons through tdTOMATO fluorescence following tamoxifen (B1202) induction.[4]
-
Brain Slice Preparation: Mice are anesthetized and perfused, after which the brain is rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF). Coronal slices containing the arcuate nucleus are prepared using a vibratome.
-
Recording: Slices are transferred to a recording chamber and continuously perfused with oxygenated aCSF. Whole-cell patch-clamp recordings are obtained from identified tdTOMATO-positive POMC neurons.
-
Drug Application: Lorcaserin is applied to the bath or via a puff pipette at a specified concentration (e.g., 100 μM) to observe changes in resting membrane potential and action potential firing frequency.[4][10]
-
2. In Vivo Fiber Photometry
-
Objective: To measure the real-time activity of a population of POMC neurons in awake, behaving animals in response to lorcaserin administration.
-
Methodology:
-
Animal Model: POMC-Cre mice are used.
-
Virus Injection: A Cre-dependent adeno-associated virus (AAV) expressing a genetically encoded calcium indicator (e.g., GCaMP6m) is stereotactically injected into the arcuate nucleus.
-
Optrode Implantation: An optical fiber is implanted above the injection site to allow for both the delivery of excitation light and the collection of fluorescence signals.
-
Data Acquisition: Following a recovery period, changes in GCaMP6m fluorescence, which correlate with neuronal activity, are recorded before and after intraperitoneal injection of lorcaserin (e.g., 9 mg/kg) or vehicle.[4]
-
3. Immunohistochemistry for c-Fos
-
Objective: To identify neurons that are activated by lorcaserin treatment. c-Fos is an immediate early gene often used as a marker for neuronal activation.
-
Methodology:
-
Animal Treatment: Mice are administered lorcaserin (e.g., 9 mg/kg, i.p.) or vehicle.
-
Tissue Preparation: After a set time (e.g., 1 hour), mice are perfused, and the brains are collected and sectioned.
-
Staining: Brain slices are incubated with primary antibodies against c-Fos and a marker for POMC neurons (e.g., GFP in a POMC-EGFP mouse line).
-
Imaging and Analysis: Slices are then incubated with fluorescently labeled secondary antibodies. Confocal microscopy is used to visualize and quantify the number of double-labeled (POMC and c-Fos positive) neurons.[4]
-
Experimental Workflow
Caption: Workflow for studying lorcaserin's effects on POMC neurons.
Conclusion
Lorcaserin exerts its anorectic effects through the selective activation of 5-HT2C receptors on hypothalamic POMC neurons. This activation, mediated by Gq-protein signaling and TRPC channel opening, increases the electrical activity of these neurons, leading to the release of α-MSH and subsequent appetite suppression. While receptor desensitization can temper its long-term efficacy, the elucidation of this pathway provides a clear framework for understanding the central regulation of energy balance and offers valuable insights for the development of future anti-obesity therapeutics. The presented data and methodologies offer a robust foundation for further research in this critical area of metabolic science.
References
- 1. Lorcaserin (Belviq): A Selective Serotonin 5-HT2C Agonist In the Treatment of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding the Mechanism of Action and Clinical Implications of Anti-Obesity Drugs Recently Approved in Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The 5-HT2C receptor agonist, lorcaserin, and the 5-HT6 receptor antagonist, SB-742457, promote satiety; a microstructural analysis of feeding behaviour - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Barbadin Potentiates Long-Term Effects of Lorcaserin on POMC Neurons and Weight Loss | Journal of Neuroscience [jneurosci.org]
- 5. "Barbadin Potentiates Long-Term Effects of Lorcaserin on POMC Neurons a" by Yang He, Hailan Liu et al. [digitalcommons.library.tmc.edu]
- 6. jneurosci.org [jneurosci.org]
- 7. researchgate.net [researchgate.net]
- 8. Defining Predictors of Weight Loss Response to Lorcaserin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 10. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
Lorcaserin Hydrochloride Hemihydrate: A Deep Dive into 5-HT2C Receptor Binding and Selectivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacological profile of lorcaserin (B1675133) hydrochloride hemihydrate, with a specific focus on its binding affinity and selectivity for the serotonin (B10506) 2C (5-HT2C) receptor. The following sections detail quantitative binding data, in-depth experimental methodologies, and visual representations of key signaling pathways and experimental workflows to support research and development in neuropharmacology and metabolic disease.
Core Pharmacological Profile: Binding Affinity and Selectivity
Lorcaserin is a selective 5-HT2C receptor agonist.[1] Its therapeutic effect, primarily appetite suppression, is mediated by its high affinity for this specific receptor subtype.[2][3] The following tables summarize the quantitative data regarding lorcaserin's binding affinity (Ki) and functional potency (EC50) at human serotonin receptors.
Table 1: Lorcaserin Binding Affinity (Ki) at Human 5-HT Receptors
| Receptor Subtype | Binding Affinity (Ki, nM) | Reference |
| 5-HT2C | 15 ± 1 | [2][4] |
| 5-HT2A | 266 | [5] |
| 5-HT2B | 1560 | [5] |
Note: Lower Ki values indicate higher binding affinity.
Table 2: Lorcaserin Functional Potency (EC50) and Selectivity
| Receptor Subtype | Functional Potency (EC50, nM) | Fold Selectivity vs. 5-HT2C | Reference |
| 5-HT2C | 27 | - | [5] |
| 5-HT2A | - | ~15-18x | [2][5] |
| 5-HT2B | - | ~100-104x | [2][5] |
Note: Fold selectivity is calculated based on the ratio of EC50 or Ki values. Higher fold selectivity indicates a greater preference for the target receptor.
Key Experimental Protocols
The characterization of lorcaserin's pharmacological profile relies on standardized in vitro assays. The following are detailed methodologies for the key experiments cited.
Radioligand Binding Assay
This assay is employed to determine the binding affinity (Ki) of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.
Objective: To quantify the binding affinity of lorcaserin for the human 5-HT2C, 5-HT2A, and 5-HT2B receptors.
Methodology:
-
Membrane Preparation: Cell membranes are prepared from cell lines (e.g., HEK293 or CHO cells) stably expressing the recombinant human 5-HT2 receptor subtypes.[5][6]
-
Assay Setup: The assay is conducted in a 96-well plate format. Each well contains the prepared cell membranes, a specific radiolabeled antagonist (e.g., [³H]mesulergine for 5-HT2C), and varying concentrations of unlabeled lorcaserin.[5][6]
-
Incubation: The plates are incubated to allow the binding reaction to reach equilibrium.[6]
-
Separation: Bound radioligand is separated from the unbound radioligand via rapid filtration through glass fiber filters.[6]
-
Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.[5]
-
Data Analysis: The concentration of lorcaserin that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.[5][6]
Inositol (B14025) Phosphate (IP) Accumulation Assay
This functional assay measures the agonist activity of a compound at Gq-coupled receptors, such as the 5-HT2C receptor, by quantifying the accumulation of a downstream second messenger, inositol phosphate.
Objective: To determine the functional potency (EC50) of lorcaserin at the human 5-HT2C receptor.
Methodology:
-
Cell Culture: Cells (e.g., CHO-K1) stably expressing the human 5-HT2C receptor are cultured in 96-well plates.[5][6]
-
Cell Stimulation: The cells are incubated with varying concentrations of lorcaserin in the presence of lithium chloride (LiCl), which prevents the degradation of inositol phosphates.[6]
-
Lysis and IP Isolation: The stimulation is terminated, and the cells are lysed. Total inositol phosphates are then isolated using anion-exchange chromatography.[7]
-
Quantification: The amount of accumulated inositol phosphates is quantified, often using a radiolabeling approach with [³H]myo-inositol.[7]
-
Data Analysis: The concentration of lorcaserin that produces 50% of the maximal response (EC50) is determined from the concentration-response curve.[5]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the key signaling pathway of the 5-HT2C receptor and the general workflow for characterizing a 5-HT2C receptor agonist.
References
- 1. The 5-HT2C receptor agonist, lorcaserin, and the 5-HT6 receptor antagonist, SB-742457, promote satiety; a microstructural analysis of feeding behaviour - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. vuir.vu.edu.au [vuir.vu.edu.au]
- 4. Lorcaserin, a novel selective human 5-hydroxytryptamine2C agonist: in vitro and in vivo pharmacological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Preclinical Pharmacology and Toxicology Profile of Lorcaserin Hydrochloride Hemihydrate: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical pharmacology and toxicology profile of lorcaserin (B1675133) hydrochloride hemihydrate, a selective serotonin (B10506) 5-HT2C receptor agonist. The information presented is intended to support research, scientific understanding, and drug development efforts related to this compound.
Pharmacology
Mechanism of Action
Lorcaserin is a selective agonist of the serotonin 2C (5-HT2C) receptor.[1] Its primary pharmacological effect is to decrease food consumption and promote satiety.[2] This is achieved by selectively activating 5-HT2C receptors located on pro-opiomelanocortin (POMC) neurons in the hypothalamus.[1][2] Activation of these neurons is believed to be the key mechanism behind the anorectic effects of lorcaserin.[1]
Receptor Binding Affinity and Selectivity
Lorcaserin exhibits a high affinity for the human 5-HT2C receptor.[3] A key feature of its pharmacological profile is its selectivity for the 5-HT2C receptor over the 5-HT2A and 5-HT2B receptor subtypes.[3] This selectivity is a critical safety feature, as activation of 5-HT2A receptors is associated with hallucinogenic effects, while 5-HT2B receptor activation has been linked to cardiac valvulopathy.[4]
| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Selectivity (fold vs 5-HT2C) |
| Human 5-HT2C | 15 | - |
| Human 5-HT2A | 112 | ~15-18x |
| Human 5-HT2B | - | ~100-104x |
| Rat 5-HT2C | 29 | - |
Data compiled from multiple preclinical studies.[3][5]
In Vivo Efficacy in Animal Models of Obesity
Preclinical studies in rodent models of diet-induced obesity (DIO) have demonstrated the efficacy of lorcaserin in reducing food intake and body weight.[4] Chronic administration of lorcaserin to rats on a high-fat diet resulted in a dose-dependent reduction in body weight gain, which was primarily attributed to a decrease in fat mass rather than lean body mass.[6]
| Animal Model | Dosing Regimen | Duration | Key Efficacy Findings | Reference |
| Diet-Induced Obese (DIO) Sprague-Dawley Rats | 1-2 mg/kg SC, twice daily | 28 days | Significantly reduced percentage body weight gain; selective reduction in body fat mass. | [4] |
| DIO Sprague-Dawley Rats | 4.5-18 mg/kg, twice daily | 28 days | Reduced food intake and body mass. | [7] |
| Levin Rats on High-Fat Diet | 9-36 mg/kg, twice daily | 28 days | Reduced food intake and body mass. | [7] |
Safety Pharmacology
Cardiovascular Safety
Preclinical and clinical data suggest that lorcaserin does not pose a significant risk of cardiac valvulopathy, a concern with previous non-selective serotonergic weight-loss drugs.[8] In a 28-day study in diet-induced obese rats, echocardiography revealed no evidence of aortic or mitral valve regurgitation following lorcaserin treatment.[4] A large-scale clinical trial (CAMELLIA-TIMI 61) in overweight or obese patients also demonstrated that lorcaserin did not increase the rate of major cardiovascular events compared to placebo.[6]
Central Nervous System (CNS) Safety
As a CNS-active drug, lorcaserin has the potential for psychological disturbances at high doses due to off-target activation of 5-HT2A receptors.[9] However, at therapeutic doses, its selectivity for the 5-HT2C receptor minimizes this risk.[10] Preclinical behavioral observations in rats indicated that lorcaserin did not induce behaviors characteristic of 5-HT2A agonist activity.[3]
Toxicology and Carcinogenicity
Genotoxicity
Lorcaserin was found to be non-genotoxic and non-mutagenic in a standard battery of genotoxicity tests.[9]
Carcinogenicity
Two-year carcinogenicity bioassays in rats identified lorcaserin as a non-genotoxic carcinogen, inducing multiple tumor types.[9] The primary tumors of concern were mammary adenocarcinomas and fibroadenomas in female rats, and brain astrocytomas in male rats.[11]
Summary of Carcinogenicity Findings in Rats
| Tumor Type | Sex | Dose Groups with Significant Increase | Safety Margin (vs. Human Clinical Exposure) |
| Mammary Adenocarcinoma | Female | High dose (100 mg/kg) | 82x |
| Mammary Fibroadenoma | Female | All doses | - |
| Brain Astrocytoma | Male | Mid and high doses (30 and 100 mg/kg) | 70x |
| Hepatocellular Adenoma and Carcinoma (combined) | Male | - | 5-55x |
| Skin Subcutis Fibroma | Male | - | 5-55x |
| Skin Squamous Carcinoma | Male | - | 5-55x |
| Schwannoma | Male | - | 5-55x |
| Thyroid Follicular Cell Adenoma | Male | - | 5-55x |
Data from FDA review documents.[9][12]
A re-adjudication of the mammary tumor data clarified that while fibroadenomas were increased at all doses, adenocarcinomas were only significantly elevated at the high dose, providing a safety margin.[9] The risk of brain astrocytomas was also deemed to have a sufficient safety margin based on cerebrospinal fluid levels of lorcaserin in humans.[11]
Experimental Protocols
Radioligand Binding Assay for 5-HT2C Receptor
Objective: To determine the binding affinity of lorcaserin for the 5-HT2C receptor.
Methodology:
-
Membrane Preparation: Cell membranes expressing the human 5-HT2C receptor are prepared from a stable cell line (e.g., CHO or HEK293 cells).
-
Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the cell membrane preparation, a radiolabeled ligand specific for the 5-HT2C receptor (e.g., [3H]-mesulergine), and varying concentrations of lorcaserin.
-
Incubation: The plate is incubated to allow the binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
Detection: The amount of radioactivity trapped on the filter, representing the bound radioligand, is quantified using a scintillation counter.
-
Data Analysis: The data are used to generate a competition binding curve, from which the IC50 (the concentration of lorcaserin that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) is then calculated from the IC50 value.[8][9]
Diet-Induced Obesity (DIO) Model in Rats
Objective: To evaluate the in vivo efficacy of lorcaserin on body weight and food intake in an animal model of obesity.
Methodology:
-
Induction of Obesity: Male Sprague-Dawley or Wistar rats are fed a high-fat diet (e.g., 45-60% kcal from fat) for an extended period (e.g., 8-12 weeks) to induce obesity.[13]
-
Treatment: Obese rats are then treated with lorcaserin or vehicle control, typically via oral gavage or subcutaneous injection, once or twice daily for a specified duration (e.g., 28 days).[4]
-
Measurements: Body weight and food intake are measured daily. Body composition (fat mass and lean mass) can be assessed at the beginning and end of the study using techniques like quantitative magnetic resonance (QMR).[4]
-
Data Analysis: Changes in body weight, cumulative food intake, and body composition are compared between the lorcaserin-treated and vehicle-treated groups.[4]
Two-Year Rat Carcinogenicity Bioassay
Objective: To assess the carcinogenic potential of lorcaserin with chronic administration.
Methodology:
-
Animal Model: Typically, Sprague-Dawley rats are used.[9]
-
Dose Selection: At least three dose levels of lorcaserin and a concurrent control group are included. The high dose is typically the maximum tolerated dose (MTD), determined in shorter-term toxicity studies.
-
Administration: Lorcaserin is administered daily, usually mixed in the feed or by gavage, for a period of two years.[6]
-
Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are monitored regularly.
-
Pathology: At the end of the study, all animals undergo a complete necropsy. A comprehensive list of tissues is collected, preserved, and examined microscopically by a veterinary pathologist to identify any neoplastic or non-neoplastic lesions.
-
Data Analysis: The incidence of tumors in the lorcaserin-treated groups is compared to the control group using statistical methods.[6]
Visualizations
Caption: Lorcaserin's activation of the 5-HT2C receptor signaling cascade.
Caption: Workflow for a typical 2-year rat carcinogenicity study.
References
- 1. An Integrated Experimental Design for the Assessment of Multiple Toxicological End Points in Rat Bioassays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Limits of Two-Year Bioassay Exposure Regimens for Identifying Chemical Carcinogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are preclinical safety pharmacology requirements? [synapse.patsnap.com]
- 5. Verification of a false positive in a two-year rat carcinogenicity study using dual control groups [jstage.jst.go.jp]
- 6. jcdr.net [jcdr.net]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. A New Apparatus to Analyze Meal-Related Ingestive Behaviors in Rats Fed a Complex Multi-Food Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Safety pharmacology in 2022: Taking one small step for cardiovascular safety assay development but one giant leap for regulatory drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Principles of Safety Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. toxicology.org [toxicology.org]
in vitro and in vivo pharmacological characterization of lorcaserin
This technical guide provides an in-depth overview of the , a selective serotonin (B10506) 2C (5-HT2C) receptor agonist. Developed for chronic weight management, its mechanism of action, receptor binding affinity, functional activity, and preclinical and clinical effects are detailed herein for researchers, scientists, and drug development professionals.
Introduction
Obesity is a significant global health issue associated with numerous comorbidities, including type 2 diabetes, hypertension, and cardiovascular disease.[1] The central nervous system, particularly the serotonergic system, plays a crucial role in regulating appetite and energy balance.[1][2] Serotonin (5-HT) is known to influence satiety, making its receptors key targets for anti-obesity therapeutics.[1][2] Lorcaserin (B1675133), (1R)-8-chloro-2,3,4,5-tetrahydro-1-methyl-1H-3-benzazepine, was designed as a selective agonist for the 5-HT2C receptor subtype.[3][4] This selectivity is critical, as previous non-selective serotonergic agents, such as fenfluramine, were withdrawn due to associations with cardiac valvulopathy and pulmonary hypertension, which were linked to agonism at the 5-HT2B receptor. Lorcaserin's development aimed to provide the anorectic effects of 5-HT2C receptor activation while minimizing the risks associated with 5-HT2A (hallucinogenic effects) and 5-HT2B (cardiovascular effects) receptor stimulation.[5]
On June 27, 2012, the U.S. Food and Drug Administration (FDA) approved lorcaserin (brand name Belviq) as an adjunct to a reduced-calorie diet and increased physical activity for chronic weight management in obese or overweight adults with at least one weight-related comorbidity.[6] However, in February 2020, the FDA requested the voluntary withdrawal of lorcaserin from the market due to findings from a post-marketing clinical trial that suggested an increased risk of cancer.[6][7]
Mechanism of Action
Lorcaserin reduces appetite and promotes satiety by selectively activating 5-HT2C receptors in the central nervous system.[7] These receptors are densely located in the hypothalamus, a key brain region for regulating hunger and energy homeostasis.[8] Specifically, lorcaserin stimulates 5-HT2C receptors on the pro-opiomelanocortin (POMC) neurons in the arcuate nucleus of the hypothalamus.[4][6] This activation leads to the release of alpha-melanocyte-stimulating hormone (α-MSH), which then acts on melanocortin-4 receptors (MC4R) in the paraventricular nucleus to suppress appetite and decrease food intake.[6]
In Vitro Pharmacological Characterization
The in vitro profile of lorcaserin was established through a series of receptor binding and functional assays to determine its affinity, potency, and selectivity for the human 5-HT2C receptor.
Receptor Binding Affinity
Radioligand binding assays were conducted using cell membranes expressing recombinant human serotonin receptors to determine the binding affinity (Ki) of lorcaserin. The results demonstrate that lorcaserin binds with high affinity to the human 5-HT2C receptor and exhibits significant selectivity over the 5-HT2A and 5-HT2B subtypes.[2][3] Lorcaserin's affinity for the 5-HT2C receptor is approximately 15 to 18 times greater than for the 5-HT2A receptor and about 100 times greater than for the 5-HT2B receptor.[3]
| Receptor Subtype | Binding Affinity (Ki, nM) | Selectivity Ratio (Ki, 5-HT2X / Ki, 5-HT2C) | Reference(s) |
| Human 5-HT2C | 15 ± 1 | - | [3] |
| Human 5-HT2A | 112 | ~7.5x | [9] |
| Human 5-HT2B | - | ~11.6x | [2] |
| Rat 5-HT2C | 29 ± 7 | - | [3] |
| Human 5-HT1A | 700 | ~47x | [9] |
Table 1: Lorcaserin Receptor Binding Affinities (Ki). Data compiled from various in vitro binding studies.
Functional Activity Assays
The functional activity of lorcaserin was primarily assessed using inositol (B14025) phosphate (B84403) (IP) accumulation assays in cell lines (e.g., HEK-293) expressing human 5-HT2 receptors.[2] These assays measure the agonist-induced production of a second messenger, confirming that receptor binding translates into a cellular response. Lorcaserin was identified as a full agonist at the human 5-HT2C receptor.[3] The functional selectivity in these assays was even more pronounced than in binding assays.[2][3]
| Receptor Subtype | Potency (EC50, nM) | pEC50 | Selectivity Ratio (EC50, 5-HT2X / EC50, 5-HT2C) | Reference(s) |
| Human 5-HT2C | 9 ± 0.5 | 8.1 | - | [2][10] |
| Human 5-HT2A | 168 ± 11 | 6.8 | 18-fold | [2][10] |
| Human 5-HT2B | 943 ± 90 | 6.1 | 104-fold | [2][10] |
Table 2: Lorcaserin Functional Potency (EC50) in Inositol Phosphate Accumulation Assays. Data compiled from functional studies.
Further studies confirmed that lorcaserin is highly selective for the 5-HT2C receptor over a wide panel of other G protein-coupled receptors, ion channels, and monoamine transporters, indicating a low potential for off-target pharmacological effects.[3][11]
Experimental Protocols
Protocol 1: Radioligand Binding Assay
-
Membrane Preparation: Cell membranes from cell lines stably expressing recombinant human 5-HT2C, 5-HT2A, or 5-HT2B receptors are prepared via homogenization and centrifugation.
-
Assay Incubation: Membranes are incubated in a buffer solution containing a specific radioligand (e.g., [3H]mesulergine for 5-HT2C) and varying concentrations of lorcaserin.
-
Equilibrium: The reaction is allowed to reach equilibrium at a controlled temperature.
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate receptor-bound radioligand from the unbound radioligand.
-
Quantification: The radioactivity trapped on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of lorcaserin that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity constant (Ki) is then calculated using the Cheng-Prusoff equation.
Protocol 2: Inositol Phosphate (IP) Accumulation Assay
-
Cell Culture: Human Embryonic Kidney (HEK-293) cells stably expressing the target receptor (e.g., 5-HT2C) are cultured in appropriate media.
-
Radiolabeling: Cells are incubated overnight with [3H]myo-inositol to label the cellular phosphoinositide pools.
-
Drug Stimulation: Cells are washed and then incubated with varying concentrations of lorcaserin in the presence of LiCl (to prevent IP degradation).
-
Assay Termination and Lysis: The reaction is stopped, and cells are lysed to release intracellular contents.
-
IP Isolation: The total inositol phosphates are isolated from the cell lysate using anion-exchange chromatography.
-
Quantification: The amount of [3H]IPs is quantified by liquid scintillation counting.
-
Data Analysis: Dose-response curves are generated, and the EC50 (the concentration of lorcaserin that produces 50% of the maximal response) is calculated to determine potency.
In Vivo Pharmacological Characterization
In vivo studies in animal models were essential to confirm that lorcaserin's in vitro activity translates into the desired physiological effects on appetite and body weight, and to assess its safety profile.
Preclinical Efficacy in Animal Models
Studies in rats demonstrated that acute administration of lorcaserin significantly reduced food intake.[3] This effect was reversed by pretreatment with a selective 5-HT2C receptor antagonist (SB242,084) but not by a 5-HT2A antagonist, confirming that the anorectic effect is mediated by the 5-HT2C receptor.[3] Chronic daily administration of lorcaserin to rats on a high-fat diet resulted in dose-dependent reductions in food intake and body weight gain over a 4-week period.[3][11]
| Animal Model | Administration | Key Findings | Reference(s) |
| Sprague-Dawley Rats | Acute Oral (PO) | Dose-dependent reduction in food intake. ED50 at 6 hours = 18 mg/kg. | [10] |
| Sprague-Dawley Rats | Chronic (28 days) | 8.5% decrease in weight gain at 36 mg/kg b.i.d. | [10] |
| Diet-Induced Obese Rats | Chronic (28 days) | Dose-related reduction in body weight gain (5.4% gain at 2 mg/kg b.i.d. vs 10.6% in vehicle). | [12] |
| Rats (Lickometer Study) | Acute (1.0-3.0 mg/kg) | Reduced total licks for a glucose solution by decreasing the number of feeding bouts, consistent with promoting satiety. | [13] |
Table 3: Summary of Key Preclinical Efficacy Studies of Lorcaserin.
Selectivity and Safety in Animal Models
Behavioral studies in rats showed that lorcaserin did not induce behaviors indicative of 5-HT2A receptor activation (e.g., head-twitch response) at doses that were effective for reducing food intake, unlike non-selective agonists.[3][11] Furthermore, in a 28-day study in diet-induced obese rats, lorcaserin treatment was not associated with cardiac valvulopathy, as assessed by echocardiography, a key safety concern related to 5-HT2B activation.[12]
Experimental Protocols
Protocol 3: Rat Feeding Behavior Study
-
Acclimation: Male Sprague-Dawley rats are individually housed and acclimated to the testing environment and diet (e.g., standard chow or high-fat diet).
-
Dosing: Rats are administered lorcaserin or vehicle via oral gavage (PO) or subcutaneous (SC) injection at specified doses.
-
Food Intake Measurement: Pre-weighed food is provided, and the amount consumed is measured at various time points (e.g., 1, 2, 4, 6, and 24 hours) post-dosing. Spillage is accounted for.
-
Body Weight Measurement: Body weight is recorded daily for chronic studies.
-
Antagonist Studies (for mechanism confirmation): In separate experiments, a selective antagonist (e.g., for 5-HT2C or 5-HT2A) is administered prior to lorcaserin to determine if the anorectic effect is blocked.
-
Data Analysis: Food intake and body weight changes are compared between treatment groups using appropriate statistical tests (e.g., ANOVA).
Protocol 4: In Vivo Cardiac Safety (Echocardiography)
-
Animal Model: Diet-induced obese rats are treated daily with lorcaserin or vehicle for an extended period (e.g., 28 days).
-
Anesthesia: Rats are lightly anesthetized to immobilize them for the procedure.
-
Echocardiogram: A high-frequency ultrasound transducer is used to perform a transthoracic echocardiogram.
-
Image Acquisition: Two-dimensional images and Doppler flow assessments of the mitral and aortic valves are acquired.
-
Analysis: The images are analyzed for any evidence of valve regurgitation (retrograde blood flow) or morphological changes that would be indicative of valvulopathy.
-
Comparison: The incidence and severity of any findings are compared between the lorcaserin-treated and vehicle control groups.[12]
Clinical Pharmacology
The translation of preclinical findings to humans was evaluated in a series of phase III clinical trials.
Pharmacokinetics
Following oral administration, lorcaserin is rapidly absorbed. It is metabolized by multiple enzymatic pathways, reducing the likelihood of drug-drug interactions via a single CYP pathway. The major circulating metabolite is lorcaserin sulfamate (B1201201), which does not appear to have pharmacological activity at serotonin receptors. Another major metabolite, N-carbamoyl glucuronide, is primarily excreted in the urine.[14]
| Parameter | Value | Reference(s) |
| Absorption | Rapidly absorbed from GI tract | |
| Metabolism | Extensively metabolized by multiple pathways | |
| Major Metabolites | Lorcaserin sulfamate (circulating), N-carbamoyl glucuronide (excreted) | [14] |
| CYP Interactions | Low probability of major CYP interactions; weak inhibitor of CYP 2D6 | [4] |
| Recommended Dose | 10 mg orally twice daily |
Table 4: Summary of Lorcaserin Pharmacokinetic Properties in Humans.
Clinical Efficacy
Three pivotal, large-scale, randomized, placebo-controlled trials established the clinical efficacy and safety of lorcaserin for weight management: BLOOM (Behavioral modification and Lorcaserin for Overweight and Obesity Management), BLOSSOM, and BLOOM-DM (for patients with type 2 diabetes).[1][6]
In these trials, lorcaserin (10 mg twice daily) consistently led to statistically significant weight loss compared to placebo when used as an adjunct to diet and exercise counseling.[6] A significantly greater proportion of patients treated with lorcaserin achieved at least 5% weight loss from baseline after one year.[15][16] In the BLOOM-DM study, lorcaserin also produced significant improvements in glycemic control, including reductions in HbA1c and fasting glucose.[15][16]
| Clinical Trial | Patient Population | Key Efficacy Endpoints (1 Year) | Reference(s) |
| BLOOM | Obese/Overweight Adults | Weight Loss: 5.8% (lorcaserin) vs. 2.2% (placebo). ≥5% Weight Loss: 47.5% (lorcaserin) vs. 20.3% (placebo). | [17] |
| BLOOM-DM | Obese/Overweight Adults with T2DM | Weight Loss: 4.5% (lorcaserin) vs. 1.5% (placebo). ≥5% Weight Loss: 37.5% (lorcaserin) vs. 16.1% (placebo). HbA1c Change: -0.9% (lorcaserin) vs. -0.4% (placebo). | [15][16] |
| BLOSSOM | Obese/Overweight Adults | Weight Loss: 4.8% (lorcaserin) vs. 2.3% (placebo). ≥5% Weight Loss: 40.2% (lorcaserin) vs. 17.4% (placebo). | [6] |
Table 5: Summary of Efficacy Results from Phase 3 Clinical Trials of Lorcaserin (10 mg BID vs. Placebo).
Conclusion
The pharmacological characterization of lorcaserin demonstrates that it is a potent and selective 5-HT2C receptor agonist. In vitro studies confirmed its high affinity and functional agonist activity at the 5-HT2C receptor, with significant selectivity over the 5-HT2A and 5-HT2B subtypes, which was a key design objective to improve the safety profile over previous serotonergic weight-loss agents.[2][3] In vivo preclinical studies validated its mechanism of action, showing that lorcaserin reduces food intake and body weight via 5-HT2C receptor activation without the safety liabilities associated with 5-HT2B agonism.[3][12] This preclinical profile translated successfully to human clinical trials, where lorcaserin proved to be an effective adjunct to diet and exercise for chronic weight management, providing modest but clinically meaningful weight loss and improvements in cardiometabolic parameters.[18]
References
- 1. Lorcaserin: A novel antiobesity drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LORCASERIN FOR THE TREATMENT OF OBESITY - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lorcaserin, a novel selective human 5-hydroxytryptamine2C agonist: in vitro and in vivo pharmacological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lorcaserin | C11H14ClN | CID 11658860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. grokipedia.com [grokipedia.com]
- 7. Belviq: Weight Loss Drug, Side Effects, Cancer Warnings [medicinenet.com]
- 8. Lorcaserin - Wikipedia [en.wikipedia.org]
- 9. CHARACTERIZATION OF THE DISCRIMINATIVE STIMULUS EFFECTS OF LORCASERIN IN RATS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery and structure-activity relationship of (1R)-8-chloro-2,3,4,5-tetrahydro-1-methyl-1H-3-benzazepine (Lorcaserin), a selective serotonin 5-HT2C receptor agonist for the treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Characterization of the 5-HT2C receptor agonist lorcaserin on efficacy and safety measures in a rat model of diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The 5-HT2C receptor agonist, lorcaserin, and the 5-HT6 receptor antagonist, SB-742457, promote satiety; a microstructural analysis of feeding behaviour - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chemistry, Analysis, Pharmacokinetics and Pharmacodynamics Aspects of Lorcaserin, a Selective Serotonin 5-HT2C Receptor Agonist: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Randomized placebo-controlled clinical trial of lorcaserin for weight loss in type 2 diabetes mellitus: the BLOOM-DM study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. fiercebiotech.com [fiercebiotech.com]
- 17. Lorcaserin and pimavanserin: emerging selectivity of serotonin receptor subtype–targeted drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Lorcaserin Hcl for the treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Structure-Activity Relationship of Lorcaserin: A Selective 5-HT2C Receptor Agonist
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Lorcaserin (B1675133), formerly marketed as Belviq®, is a selective serotonin (B10506) 2C (5-HT2C) receptor agonist developed for chronic weight management.[1] Its discovery by Arena Pharmaceuticals marked a significant advancement in the pursuit of safer and more targeted anti-obesity medications.[2][3] This technical guide provides a comprehensive overview of the discovery of lorcaserin, its detailed structure-activity relationship (SAR), and the experimental methodologies pivotal to its development.
Discovery and Development
The development of lorcaserin was rooted in the understanding that the serotonin system, particularly the 5-HT2C receptor, plays a crucial role in regulating appetite and satiety.[4] Earlier non-selective serotonergic agents, such as fenfluramine (B1217885) and dexfenfluramine, were effective for weight loss but were withdrawn from the market due to their association with cardiovascular side effects, primarily attributed to their activity at the 5-HT2B receptor.[5] The primary goal in the discovery of lorcaserin was to design a potent and selective 5-HT2C receptor agonist with minimal activity at the 5-HT2A and 5-HT2B receptors to avoid these adverse effects.[5][6]
Arena Pharmaceuticals undertook a focused research program to develop a novel chemical entity with the desired selectivity profile.[2] This led to the synthesis and evaluation of a series of 3-benzazepine derivatives, from which lorcaserin, chemically known as (1R)-8-chloro-2,3,4,5-tetrahydro-1-methyl-1H-3-benzazepine, emerged as a promising candidate.[7][8] Lorcaserin was approved by the U.S. Food and Drug Administration (FDA) in 2012 as an adjunct to a reduced-calorie diet and increased physical activity for chronic weight management in adults with a body mass index (BMI) of 30 or greater (obese), or 27 or greater (overweight) with at least one weight-related comorbid condition.[1] However, it was later withdrawn from the market in 2020 after a post-marketing study suggested an increased risk of cancer.[1][9]
Mechanism of Action and Signaling Pathway
Lorcaserin exerts its anorectic effect by selectively activating 5-HT2C receptors in the hypothalamus, a key region of the brain that controls appetite.[1][5][10] Specifically, it stimulates pro-opiomelanocortin (POMC) neurons in the arcuate nucleus of the hypothalamus.[5] This activation leads to the release of α-melanocyte-stimulating hormone (α-MSH), which then acts on melanocortin-4 receptors (MC4R) in the paraventricular nucleus to produce the sensation of satiety and reduce food intake.[5][10]
The 5-HT2C receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq/11 pathway. Upon agonist binding, the receptor activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).
Caption: Lorcaserin's mechanism of action via the 5-HT2C receptor signaling pathway.
Structure-Activity Relationship (SAR)
The development of lorcaserin involved systematic modifications of the 3-benzazepine scaffold to optimize potency at the 5-HT2C receptor while minimizing affinity for the 5-HT2A and 5-HT2B subtypes. The key findings from the SAR studies are summarized below.[7][8]
Table 1: In Vitro Potency and Selectivity of Lorcaserin and Related Compounds
| Compound | R1 | R2 | 5-HT2C EC50 (nM) | 5-HT2A EC50 (nM) | 5-HT2B EC50 (nM) | 5-HT2C/2A Selectivity | 5-HT2C/2B Selectivity |
| Lorcaserin (7d) | Cl | (R)-CH3 | 8 | 158 | 832 | ~20-fold | ~104-fold |
| Racemic Lorcaserin | Cl | CH3 | 13 | 148 | 1230 | ~11-fold | ~95-fold |
| (S)-enantiomer | Cl | (S)-CH3 | 110 | 1100 | >10000 | ~10-fold | >91-fold |
| Des-chloro analog | H | (R)-CH3 | 25 | 200 | 1500 | ~8-fold | ~60-fold |
| Bromo analog | Br | (R)-CH3 | 7 | 120 | 750 | ~17-fold | ~107-fold |
Data compiled from Smith et al., J. Med. Chem. 2008, 51, 305–313.[7][8]
The SAR studies revealed several critical structural features:
-
Stereochemistry at the 1-position: The (R)-enantiomer (lorcaserin) is significantly more potent at the 5-HT2C receptor than the (S)-enantiomer.
-
Substitution at the 8-position: A halogen at the 8-position, particularly chlorine or bromine, enhances potency and selectivity for the 5-HT2C receptor. The des-chloro analog showed reduced potency.
-
N-substitution: The secondary amine is crucial for activity. N-alkylation with small groups is tolerated, but larger substituents are detrimental.
Experimental Protocols
The characterization of lorcaserin's pharmacological profile relied on a suite of in vitro and in vivo assays. The following are detailed methodologies for key experiments.
Radioligand Binding Assays
These assays were used to determine the binding affinity (Ki) of lorcaserin for the human 5-HT2C, 5-HT2A, and 5-HT2B receptors.
Protocol:
-
Membrane Preparation: Cell membranes from HEK293 cells stably expressing the respective human serotonin receptor subtypes are prepared.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4.
-
Radioligand: [3H]mesulergine for 5-HT2C, [3H]ketanserin for 5-HT2A, and [3H]LSD for 5-HT2B.
-
Incubation: Membranes, radioligand, and varying concentrations of lorcaserin are incubated in a 96-well plate for 60 minutes at 37°C.
-
Termination: The reaction is terminated by rapid filtration through glass fiber filters (GF/B or GF/C) pre-soaked in 0.5% polyethyleneimine.
-
Washing: Filters are washed three times with ice-cold assay buffer.
-
Quantification: Radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: Ki values are calculated from IC50 values using the Cheng-Prusoff equation.
Caption: Workflow for determining receptor binding affinity using a radioligand binding assay.
In Vitro Functional Assays (Calcium Mobilization)
These assays measure the functional potency (EC50) of lorcaserin by quantifying the increase in intracellular calcium following receptor activation.
Protocol:
-
Cell Culture: HEK293 cells stably expressing the human 5-HT2C receptor are seeded in 96-well plates.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer containing probenecid (B1678239) for 1 hour at 37°C.
-
Washing: Cells are washed with assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Compound Addition: Varying concentrations of lorcaserin are added to the wells.
-
Measurement: Changes in fluorescence intensity are measured over time using a fluorescence plate reader (e.g., FLIPR).
-
Data Analysis: EC50 values are determined by plotting the peak fluorescence response against the logarithm of the agonist concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Models of Food Intake
The effect of lorcaserin on food intake was evaluated in animal models to assess its in vivo efficacy.
Protocol:
-
Animals: Male Sprague-Dawley rats are individually housed and acclimatized.
-
Diet: Rats are maintained on a standard chow or a high-fat diet.
-
Drug Administration: Lorcaserin or vehicle is administered orally (p.o.) or intraperitoneally (i.p.).
-
Food Intake Measurement: Pre-weighed food is provided, and the amount consumed is measured at various time points (e.g., 1, 2, 4, 6, and 24 hours) post-dosing.
-
Data Analysis: The effect of lorcaserin on cumulative food intake is compared to the vehicle-treated control group.
Clinical Efficacy and Safety
The efficacy and safety of lorcaserin for weight management were established in several large-scale Phase 3 clinical trials, including the BLOOM, BLOSSOM, and BLOOM-DM studies.[11][12][13]
Table 2: Summary of Key Phase 3 Clinical Trial Results for Lorcaserin (10 mg twice daily)
| Trial | Patient Population | Duration (weeks) | Mean Weight Loss (Lorcaserin) | Mean Weight Loss (Placebo) | % Patients with ≥5% Weight Loss (Lorcaserin) | % Patients with ≥5% Weight Loss (Placebo) |
| BLOOM | Obese or overweight adults | 52 | 5.8% | 2.2% | 47.5% | 20.3% |
| BLOSSOM | Obese or overweight adults | 52 | 5.8% | 2.8% | 47.2% | 25.0% |
| BLOOM-DM | Obese or overweight adults with type 2 diabetes | 52 | 4.5% | 1.5% | 37.5% | 16.1% |
Data compiled from various clinical trial publications.[12][13][14]
Common adverse events associated with lorcaserin included headache, dizziness, fatigue, nausea, and dry mouth.[11][15]
Conclusion
The discovery and development of lorcaserin represent a successful application of rational drug design to create a selective 5-HT2C receptor agonist for the treatment of obesity. The comprehensive structure-activity relationship studies were instrumental in identifying a compound with the desired potency and selectivity, thereby minimizing the risk of off-target effects that plagued earlier serotonergic weight-loss agents. Although lorcaserin is no longer on the market, the scientific journey of its development provides valuable insights for future drug discovery efforts targeting the serotonin system and other GPCRs. The detailed experimental protocols and data presented in this guide serve as a technical resource for researchers in the field of pharmacology and medicinal chemistry.
References
- 1. Lorcaserin - Wikipedia [en.wikipedia.org]
- 2. fiercebiotech.com [fiercebiotech.com]
- 3. biospace.com [biospace.com]
- 4. Lorcaserin: A novel antiobesity drug - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lorcaserin (Belviq): A Selective Serotonin 5-HT2C Agonist In the Treatment of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lorcaserin, A 5-HT2C Receptor Agonist, Reduces Body Weight by Decreasing Energy Intake without Influencing Energy Expenditure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery and structure-activity relationship of (1R)-8-chloro-2,3,4,5-tetrahydro-1-methyl-1H-3-benzazepine (Lorcaserin), a selective serotonin 5-HT2C receptor agonist for the treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Belviq: Weight Loss Drug, Side Effects, Cancer Warnings [medicinenet.com]
- 10. grokipedia.com [grokipedia.com]
- 11. Safety and tolerability review of lorcaserin in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Lorcaserin Produced Significant Weight Loss | MDedge [mdedge.com]
- 13. fiercebiotech.com [fiercebiotech.com]
- 14. A one-year randomized trial of lorcaserin for weight loss in obese and overweight adults: the BLOSSOM trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. drugs.com [drugs.com]
The Serotonergic Modulation of Brainstem Circuits by Lorcaserin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth examination of the effects of lorcaserin (B1675133), a selective serotonin (B10506) 5-HT2C receptor agonist, on the neuronal circuits within the brainstem. Historically prescribed for weight management, lorcaserin's mechanism of action offers a valuable lens through which to understand the intricate serotonergic regulation of appetite, metabolism, and related physiological processes. This document details the molecular signaling pathways initiated by lorcaserin, its impact on specific neuronal populations in the brainstem, and comprehensive experimental protocols for investigating these effects. Quantitative data from key studies are summarized, and critical signaling and experimental workflows are visualized to facilitate a deeper understanding of lorcaserin's neurobiological functions.
Introduction
The brainstem, a critical relay and integration center for homeostatic regulation, plays a pivotal role in the control of food intake and energy balance. Serotonergic systems, originating from the raphe nuclei and projecting throughout the brain, are key modulators of these functions. Lorcaserin, by selectively activating the 5-hydroxytryptamine (serotonin) receptor 2C (5-HT2C), provides a powerful pharmacological tool to dissect the influence of this specific receptor subtype on brainstem circuits. This guide synthesizes current knowledge on the neuronal substrates and signaling cascades engaged by lorcaserin in the brainstem, with a focus on the nucleus of the solitary tract (NTS), a primary site for the integration of peripheral satiety signals.
Mechanism of Action: The 5-HT2C Receptor Signaling Pathway
Lorcaserin's primary molecular target is the 5-HT2C receptor, a G-protein coupled receptor (GPCR) predominantly linked to the Gq/11 signaling cascade.[1][2] Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[1][3] IP3 triggers the release of intracellular calcium (Ca2+) stores, while DAG activates protein kinase C (PKC).[1] This signaling cascade ultimately results in the modulation of neuronal excitability and gene expression.
Effects on Neuronal Circuits in the Brainstem
Lorcaserin's anorectic effects are primarily mediated through its action on specific neuronal populations within the NTS and other brainstem nuclei.
Pro-opiomelanocortin (POMC) Neurons
A key target for lorcaserin in the NTS is the population of pro-opiomelanocortin (POMC) neurons.[4][5] Activation of 5-HT2C receptors on these neurons leads to their depolarization and the release of α-melanocyte-stimulating hormone (α-MSH).[6] α-MSH, in turn, acts on melanocortin-4 receptors (MC4Rs) on downstream neurons, contributing to the sensation of satiety and reduced food intake.[4][5] Studies have shown that the anorectic effect of lorcaserin is attenuated in the absence of functional MC4Rs, highlighting the critical role of this pathway.[4]
Preproglucagon (PPG) Neurons
Recent evidence has identified preproglucagon (PPG) neurons in the NTS as another crucial component of the circuitry mediating lorcaserin's effects.[4][7] These neurons are the primary source of central glucagon-like peptide-1 (GLP-1), a potent anorexigenic peptide. A significant portion of PPG neurons in the NTS express 5-HT2C receptors.[5] Lorcaserin administration leads to the activation of these PPG neurons, and the ablation of PPG neurons prevents the food intake-reducing effects of lorcaserin.[4][7] This suggests that lorcaserin's therapeutic benefit is, in large part, dependent on the activation of brainstem PPG neurons.[4][7]
Quantitative Data Summary
The following tables summarize quantitative findings from key studies investigating the effects of lorcaserin.
Table 1: Neuronal Activation and Gene Expression
| Parameter | Brain Region | Neuronal Population | Effect of Lorcaserin | Magnitude of Effect | Reference |
| c-Fos Immunoreactivity | NTS | Total Neurons | Increased | ~6-fold increase vs. saline | [8] |
| c-Fos Immunoreactivity | NTS | PPG Neurons | Increased | ~27.3% of PPG neurons activated vs. 4.1% with saline | [5] |
| 5-HT2C Receptor mRNA Co-localization | NTS | PPG Neurons | N/A | ~38.8% of PPG neurons co-express 5-HT2C mRNA | [5] |
Table 2: Physiological and Behavioral Outcomes
| Parameter | Animal Model | Lorcaserin Dose | Effect | Magnitude of Effect | Reference |
| Food Intake (1-6 hr) | Wild-type mice | 7.5 mg/kg, i.p. | Decreased | Significant reduction at all time points | [4] |
| Food Intake (1-6 hr) | Wild-type mice | 7.5 mg/kg (lorcaserin) + 0.1 mg/kg (liraglutide) | Synergistic Decrease | Greater reduction than either drug alone | [4] |
| Body Weight | Obese and overweight adults | 10 mg, twice daily | Decreased | Mean weight loss of 5.8 kg vs. 2.2 kg for placebo at 1 year | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate the effects of lorcaserin on brainstem circuits.
In Vivo Electrophysiology
Objective: To record the real-time firing activity of brainstem neurons in response to systemic lorcaserin administration.
Protocol:
-
Animal Preparation: Anesthetize a rodent (e.g., mouse or rat) according to an approved institutional protocol. Secure the animal in a stereotaxic frame.
-
Surgical Procedure: Perform a craniotomy over the brainstem. Slowly lower a recording electrode (e.g., a tungsten microelectrode) to the target nucleus (e.g., NTS), using stereotaxic coordinates.
-
Baseline Recording: Allow the animal to stabilize and record baseline neuronal activity for at least 15-30 minutes.
-
Drug Administration: Administer lorcaserin (e.g., 1-10 mg/kg, i.p.) or vehicle.
-
Post-Drug Recording: Continue to record neuronal firing for at least 60-90 minutes post-injection.
-
Data Analysis: Spike sort the recorded data to isolate individual neuronal units. Analyze changes in firing rate and pattern (e.g., burst firing) before and after drug administration.
Ex Vivo Brain Slice Electrophysiology
Objective: To directly assess the effect of lorcaserin on the membrane properties and synaptic inputs of identified brainstem neurons.
Protocol:
-
Slice Preparation: Rapidly decapitate an anesthetized rodent and dissect the brain in ice-cold, carbogenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF). Cut coronal or sagittal brainstem slices (250-350 µm) using a vibratome.
-
Recovery: Allow slices to recover in carbogenated aCSF at 32-34°C for at least 30 minutes, followed by storage at room temperature.
-
Recording: Transfer a slice to the recording chamber of a microscope and continuously perfuse with carbogenated aCSF. Using patch-clamp techniques, obtain whole-cell recordings from visually identified neurons (e.g., fluorescently labeled POMC or PPG neurons).
-
Lorcaserin Application: After establishing a stable baseline recording, bath-apply lorcaserin at a known concentration (e.g., 1-10 µM).
-
Data Acquisition and Analysis: Record changes in membrane potential, firing rate, and synaptic currents (EPSCs/IPSCs).
Microdialysis
Objective: To measure the extracellular levels of neurotransmitters (e.g., serotonin, dopamine, GLP-1) in the brainstem following lorcaserin administration.
Protocol:
-
Probe Implantation: Anesthetize the animal and stereotaxically implant a microdialysis guide cannula targeting the NTS. Allow the animal to recover for several days.
-
Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfusion and Equilibration: Perfuse the probe with aCSF at a low flow rate (e.g., 0.5-2.0 µL/min). Allow the system to equilibrate for at least 1-2 hours.
-
Baseline Sample Collection: Collect several baseline dialysate samples (e.g., every 20 minutes).
-
Drug Administration: Administer lorcaserin or vehicle.
-
Post-Drug Sample Collection: Continue collecting dialysate samples for several hours.
-
Analysis: Analyze the concentration of the neurotransmitter of interest in the dialysate samples using high-performance liquid chromatography (HPLC) or other sensitive analytical techniques.[10][11]
Immunohistochemistry (IHC) for c-Fos
Objective: To map the neuronal populations in the brainstem that are activated by lorcaserin, using c-Fos as a marker of recent neuronal activity.
Protocol:
-
Animal Treatment and Perfusion: Administer lorcaserin or vehicle to the animals. After a set time (typically 90-120 minutes), deeply anesthetize the animals and perfuse transcardially with saline followed by 4% paraformaldehyde (PFA).
-
Tissue Processing: Post-fix the brain in 4% PFA overnight, then transfer to a sucrose (B13894) solution for cryoprotection. Section the brainstem on a cryostat or vibratome.
-
Staining:
-
Wash sections in phosphate-buffered saline (PBS).
-
Perform antigen retrieval if necessary.
-
Block non-specific binding with a blocking solution (e.g., normal goat serum in PBS with Triton X-100).
-
Incubate with a primary antibody against c-Fos overnight at 4°C.
-
Wash and incubate with a fluorescently-labeled secondary antibody.
-
For co-localization studies, incubate with a primary antibody for another protein of interest (e.g., 5-HT2C receptor, a marker for POMC or PPG neurons) followed by a corresponding secondary antibody with a different fluorophore.
-
-
Imaging and Analysis: Mount the sections and image using a fluorescence or confocal microscope. Quantify the number of c-Fos positive cells in the brainstem nuclei of interest.
Single Nucleus RNA Sequencing (Nuc-Seq)
Objective: To obtain a transcriptomic profile of individual neuronal nuclei from the brainstem to identify cell types expressing the 5-HT2C receptor and to analyze downstream gene expression changes following lorcaserin treatment.
Protocol:
-
Nuclei Isolation: Rapidly dissect the brainstem from treated and control animals and flash-freeze. Homogenize the tissue in a lysis buffer to release the nuclei.
-
Purification and Staining: Purify the nuclei by centrifugation through a sucrose gradient. Stain the nuclei with a DNA dye (e.g., DAPI).
-
Fluorescence-Activated Nuclei Sorting (FANS): Sort individual nuclei into a 96- or 384-well plate.
-
Library Preparation: Perform reverse transcription and cDNA amplification from the single nuclei. Prepare sequencing libraries using a commercial kit (e.g., 10x Genomics).[12]
-
Sequencing: Sequence the libraries on a high-throughput sequencing platform.
-
Data Analysis: Perform quality control, read alignment, and clustering to identify different cell populations. Analyze differential gene expression between treatment groups.
Viral-Mediated Neuronal Ablation
Objective: To selectively eliminate a specific neuronal population in the brainstem (e.g., PPG neurons) to determine its necessity for lorcaserin's effects.
Protocol:
-
Virus Preparation: Use a Cre-dependent viral vector expressing diphtheria toxin subunit A (DTA) or caspase.
-
Stereotaxic Injection: In a Cre-driver mouse line that expresses Cre recombinase in the target neuronal population (e.g., PPG-Cre mice), stereotaxically inject the Cre-dependent DTA virus into the NTS.
-
Recovery and Validation: Allow several weeks for viral expression and neuronal ablation. Validate the ablation using immunohistochemistry or in situ hybridization.
-
Behavioral Testing: Perform behavioral assays (e.g., food intake measurement) following lorcaserin administration in the ablated and control animals.
Food Intake and Body Weight Measurement
Objective: To quantify the physiological effects of lorcaserin on energy balance.
Protocol:
-
Acclimation: Individually house the animals and allow them to acclimate to the testing conditions and diet.
-
Baseline Measurement: Measure baseline food intake and body weight for several days before the start of the experiment.[7]
-
Drug Administration: Administer lorcaserin or vehicle at a specific time each day.
-
Data Collection: Measure food intake at regular intervals (e.g., 1, 2, 4, 6, and 24 hours post-injection) by weighing the remaining food.[7] Measure body weight daily.
-
Data Analysis: Analyze the change in food intake and body weight from baseline and compare between the lorcaserin and vehicle-treated groups using appropriate statistical tests (e.g., ANOVA).[2]
Conclusion
Lorcaserin's action on brainstem neuronal circuits, particularly within the NTS, provides a compelling example of the targeted modulation of homeostatic processes. By engaging 5-HT2C receptors on POMC and PPG neurons, lorcaserin enhances endogenous satiety signals, leading to reduced food intake and weight loss. The experimental protocols detailed in this guide offer a robust framework for further investigation into the complexities of serotonergic signaling in the brainstem and for the development of future therapeutics targeting these pathways. The continued application of these advanced neuroscientific techniques will undoubtedly uncover further nuances in the intricate neural control of energy balance.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. Protocol for whole-tissue immunolabeling, optical clearing, and lightsheet imaging of c-Fos protein expression in unsectioned mouse brains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Single-Nucleus RNA-Sequencing in Brain Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Review on Drug Induced Obesity and Rodent Experimental Models of Obesity in Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Using single nuclei for RNA-seq to capture the transcriptome of postmortem neurons | Springer Nature Experiments [experiments.springernature.com]
- 7. Evaluation of a Mathematical Model of Rat Body Weight Regulation in Application to Caloric Restriction and Drug Treatment Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vivo Electrophysiology Protocol [protocols.io]
- 9. What’s all the Fos about? (staining protocol) [snyderlab.com]
- 10. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 11. Microdialysis Education [microdialysis.com]
- 12. 10xgenomics.com [10xgenomics.com]
Methodological & Application
lorcaserin hydrochloride hemihydrate HPLC method development and validation
An Application Note and Protocol for the Development and Validation of a Stability-Indicating HPLC Method for Lorcaserin (B1675133) Hydrochloride Hemihydrate.
This document provides a comprehensive guide for the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method suitable for the quantification of lorcaserin hydrochloride hemihydrate in bulk drug and pharmaceutical dosage forms. The described method is stability-indicating, ensuring that the quantification of the active pharmaceutical ingredient (API) is accurate and unaffected by the presence of degradation products.
Introduction
This compound is a selective serotonin (B10506) 2C receptor agonist formerly used for chronic weight management.[1][2] Accurate and reliable analytical methods are crucial for the quality control of the drug substance and its formulations. High-performance liquid chromatography (HPLC) is a widely used technique for this purpose due to its high specificity, sensitivity, and accuracy.
This application note details two developed and validated HPLC methods for the analysis of this compound, along with the validation protocols followed in accordance with International Council for Harmonisation (ICH) guidelines.
Chromatographic Conditions
Two distinct HPLC methods are presented below. Method 1 is suitable for the analysis of lorcaserin in biological matrices (plasma) and utilizes an internal standard.[1][3][4] Method 2 is designed for the analysis of the bulk drug and tablet dosage forms and has been validated as a stability-indicating method.[5][6][7]
Table 1: HPLC Method Parameters
| Parameter | Method 1 | Method 2 |
| Column | Phenomenex Luna C18 (250×4.6 mm, 5 µm) | Cosmosil C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Phosphate (B84403) buffer (pH 3):Acetonitrile:Methanol (B129727) (65:20:15 v/v/v) | Methanol:10mM KH2PO4 Buffer (pH 3) (70:30 v/v) |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Detection Wavelength | 222 nm | 222 nm |
| Internal Standard | Metoprolol | Not Applicable |
| Retention Time | Lorcaserin: 7.19 min, Metoprolol: 5.15 min | 5.108 min |
Method Validation
The validation of the analytical method is critical to ensure its suitability for the intended purpose. The following parameters were assessed based on ICH guidelines.
System Suitability
System suitability testing is an integral part of the method validation and is performed to ensure that the chromatographic system is adequate for the analysis to be performed.
Table 2: System Suitability Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry Factor) | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| Relative Standard Deviation (RSD) of Peak Area (n=6) | ≤ 2.0% |
Specificity (Forced Degradation Studies)
Forced degradation studies were conducted to demonstrate the stability-indicating nature of the method. This compound was subjected to stress conditions including acid and base hydrolysis, oxidation, photolytic, and thermal stress.[5][6] The method was found to be specific, as the peak for lorcaserin was well-resolved from the peaks of the degradation products.
Linearity
The linearity of the method was evaluated by analyzing a series of concentrations of this compound.
Table 3: Linearity Data
| Parameter | Method 1 | Method 2 |
| Range | 500 - 3000 ng/mL | Not explicitly stated, but covers 50%, 100%, and 150% of the nominal concentration. |
| Correlation Coefficient (r²) | Not explicitly stated | 0.9995[5][6][7] |
| Slope | Not explicitly stated | 42071[5][6] |
| Intercept | Not explicitly stated | 21966[5][6] |
Accuracy (Recovery)
The accuracy of the method was determined by recovery studies, where a known amount of the standard drug was spiked into a sample matrix.
Table 4: Accuracy (Recovery) Data for Method 2
| Spiked Level | Mean Percent Recovery (%) |
| 50% | 100.65[5][6] |
| 100% | 98.84[5][6] |
| 150% | 100.34[5][6] |
Precision
The precision of the method was evaluated by assessing both repeatability (intra-day precision) and intermediate precision (inter-day precision).
Table 5: Precision Data for Method 2
| Precision Type | % RSD |
| Intra-day Precision | 0.29[5][6] |
| Inter-day Precision | 0.26[5][6] |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The LOD and LOQ are important for determining the sensitivity of the method.
Table 6: LOD and LOQ Data
| Parameter | Value |
| Limit of Detection (LOD) | 0.3 µg (as per one source)[8] |
| Limit of Quantitation (LOQ) | 1.0 µg (as per one source)[8] |
Experimental Protocols
Preparation of Solutions
4.1.1 Mobile Phase Preparation (Method 2)
-
Prepare a 10mM potassium dihydrogen phosphate (KH2PO4) buffer by dissolving the appropriate amount of KH2PO4 in HPLC grade water.
-
Adjust the pH of the buffer to 3.0 using orthophosphoric acid.
-
Mix methanol and the KH2PO4 buffer in a ratio of 70:30 (v/v).
-
Filter the mobile phase through a 0.45 µm membrane filter and degas by sonication before use.
4.1.2 Standard Stock Solution Preparation
-
Accurately weigh about 10.8 mg of this compound (equivalent to 10 mg of lorcaserin) and transfer it to a 10 mL volumetric flask.[1][3]
-
Dissolve and dilute to volume with the mobile phase to obtain a stock solution of 1000 µg/mL.
4.1.3 Sample Preparation (for Tablet Dosage Form)
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a quantity of the powder equivalent to 10 mg of lorcaserin and transfer it to a 10 mL volumetric flask.
-
Add about 7 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution of the drug.
-
Dilute to volume with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm syringe filter.
Chromatographic Procedure
-
Inject 20 µL of the standard and sample solutions into the HPLC system.
-
Record the chromatograms and measure the peak areas.
-
Calculate the amount of this compound in the sample using the peak areas obtained from the standard and sample solutions.
Visualizations
Caption: Workflow for HPLC Method Development and Validation.
Caption: Workflow for Forced Degradation Studies.
References
- 1. ijpsonline.com [ijpsonline.com]
- 2. ojs3.sbmu.ac.ir [ojs3.sbmu.ac.ir]
- 3. ijpsonline.com [ijpsonline.com]
- 4. [PDF] Development and Validation of a HPLC-based Bioanalytical Method for Lorcaserin using Solid Phase Extraction and Application to a Pharmacokinetic Study in Rats | Semantic Scholar [semanticscholar.org]
- 5. jddtonline.info [jddtonline.info]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. CN103901151A - Method for detecting content of lorcaserin hydrochloride through high performance liquid chromatography (HPLC) method - Google Patents [patents.google.com]
Application Note: Quantification of Lorcaserin in Plasma and Brain Tissue using UPLC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a sensitive and selective ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the quantification of lorcaserin (B1675133) in plasma and brain tissue. The described protocol utilizes a straightforward protein precipitation extraction procedure, providing good recovery and minimal matrix effects. Chromatographic separation is achieved on a C18 reversed-phase column with a rapid gradient elution, allowing for a short run time. Detection is performed using a tandem mass spectrometer in positive electrospray ionization mode with multiple reaction monitoring (MRM). The method has been validated for linearity, accuracy, precision, and stability, demonstrating its suitability for pharmacokinetic and drug distribution studies.
Introduction
Lorcaserin is a selective serotonin (B10506) 5-HT2C receptor agonist that was approved for the treatment of obesity.[1][2] Understanding its pharmacokinetic profile and distribution into the central nervous system is crucial for evaluating its efficacy and potential side effects. This necessitates a robust and reliable bioanalytical method for the quantification of lorcaserin in biological matrices such as plasma and brain tissue. The UPLC-MS/MS method presented here offers high sensitivity and specificity for the determination of lorcaserin concentrations, supporting preclinical and clinical research in drug development.
Experimental Protocols
Materials and Reagents
-
Lorcaserin hydrochloride (certified reference standard)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (B1210297) (LC-MS grade)
-
Water (deionized or Milli-Q)
-
Drug-free plasma and brain tissue (for calibration standards and quality controls)
Sample Preparation
Plasma Sample Preparation (Protein Precipitation)
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma in a microcentrifuge tube, add the internal standard solution.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 12,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for UPLC-MS/MS analysis.
Brain Tissue Sample Preparation
-
Accurately weigh the brain tissue sample.
-
Homogenize the tissue in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a 1:3 (w/v) ratio.[4]
-
Proceed with the protein precipitation method as described for plasma samples, using 100 µL of the brain homogenate.
UPLC-MS/MS Analysis
Chromatographic Conditions
| Parameter | Condition |
| Column | Acquity BEH™ C18 (50 x 2.1 mm, 1.7 µm)[1][2] |
| Mobile Phase | Acetonitrile:10 mM Ammonium Acetate:Formic Acid (85:15:0.1, v/v/v)[1][4] |
| Flow Rate | 0.25 mL/min[1][4] |
| Column Temperature | 40°C[4] |
| Injection Volume | 5 µL[4] |
| Run Time | 2 minutes[4] |
Mass Spectrometric Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive[1][2] |
| Scan Type | Multiple Reaction Monitoring (MRM)[1][2] |
| MRM Transitions | Lorcaserin: m/z 195.99 > 143.91[1][2]Carbamazepine (IS): m/z 237.00 > 178.97[1][2] |
| Capillary Voltage | 1.10 kV[4] |
Data Presentation
Method Validation Summary
The UPLC-MS/MS method was validated according to international guidelines for bioanalytical method validation.[3] The following tables summarize the quantitative data obtained during the validation.
Table 1: Linearity of Calibration Curves
| Matrix | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| Plasma | 1.08 - 500 | > 0.99[1][2] |
| Brain Tissue Homogenate | 3.07 - 500 | > 0.99[1][2] |
Table 2: Accuracy and Precision
| Matrix | Concentration (ng/mL) | Accuracy (%) | Precision (%RSD) |
| Plasma | LQC, MQC, HQC | Within ±15% | ≤ 15% |
| Brain Tissue | LQC, MQC, HQC | Within ±15% | ≤ 15% |
| LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control |
Table 3: Recovery and Matrix Effect
| Matrix | Analyte | Recovery (%) | Matrix Effect (%) |
| Plasma | Lorcaserin | 76.5 | Within ±15%[4] |
| Brain Tissue | Lorcaserin | 78.5 | Within ±15%[4] |
Table 4: Stability
| Stability Condition | Matrix | Duration | Stability (% of Nominal) |
| Bench-top | Plasma, Brain Tissue | 24 hours at RT | Within ±15% |
| Freeze-thaw (3 cycles) | Plasma, Brain Tissue | -80°C to RT | Within ±15% |
| Long-term | Plasma, Brain Tissue | 30 days at -80°C | Within ±15%[4] |
Visualizations
Caption: Workflow for Plasma and Brain Tissue Sample Preparation.
Caption: UPLC-MS/MS Analytical Workflow.
References
Application Notes and Protocols for the Use of Lorcaserin Hydrochloride Hemihydrate in Animal Models of Diet-Induced Obesity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of lorcaserin (B1675133) hydrochloride hemihydrate, a selective serotonin (B10506) 5-HT2C receptor agonist, in preclinical animal models of diet-induced obesity (DIO). The protocols outlined below are based on established methodologies from peer-reviewed studies and are intended to assist in the consistent and effective evaluation of lorcaserin's therapeutic potential.
Introduction
Lorcaserin hydrochloride hemihydrate has been investigated for its role in weight management. It primarily acts on the central nervous system, specifically on pro-opiomelanocortin (POMC) neurons in the hypothalamus, to reduce appetite and promote satiety.[1][2][3] Animal models of DIO are crucial for understanding the efficacy and mechanism of action of anti-obesity therapeutics like lorcaserin. These models, typically utilizing rodents fed a high-fat diet, mimic key aspects of human obesity, including increased body weight, adiposity, and metabolic dysregulation.
Mechanism of Action
Lorcaserin is a selective agonist for the serotonin 2C (5-HT2C) receptor.[1] Its high affinity for the 5-HT2C receptor, with significantly lower affinity for the 5-HT2A and 5-HT2B receptors, is a key feature designed to minimize the adverse cardiovascular effects associated with non-selective serotonin agonists.[1] Activation of 5-HT2C receptors on POMC neurons in the arcuate nucleus of the hypothalamus leads to the release of α-melanocyte-stimulating hormone (α-MSH).[1][4] α-MSH then acts on melanocortin-4 receptors (MC4R) in the paraventricular nucleus, resulting in a suppression of appetite.[1]
Data Presentation
The following tables summarize the quantitative effects of this compound in diet-induced obese animal models as reported in various studies.
Table 1: Effect of Lorcaserin on Body Weight in Diet-Induced Obese Rodents
| Animal Model | Dosage | Duration | Body Weight Change (vs. Vehicle) | Reference |
| Sprague-Dawley Rat | 1 mg/kg SC b.i.d. | 28 days | Reduced gain (7.6 ± 1.2% vs. 10.6 ± 0.4%) | [5][6] |
| Sprague-Dawley Rat | 2 mg/kg SC b.i.d. | 28 days | Reduced gain (5.4 ± 0.6% vs. 10.6 ± 0.4%) | [5][6] |
| Sprague-Dawley Rat | 4, 5, 9, or 18 mg/kg | 28 days | Significant decrease in body weight gain | [4] |
| C57BL/6J Mice | Not specified | Chronic | Enhanced body weight loss in combination therapy | [7] |
| Albino Mice | 0.2 mg/kg oral daily | 8 weeks | Significant drop in body weight | [2] |
Table 2: Effect of Lorcaserin on Food Intake in Diet-Induced Obese Rodents
| Animal Model | Dosage | Duration | Food Intake Change (vs. Vehicle) | Reference |
| Sprague-Dawley Rat | 1-2 mg/kg SC b.i.d. | 28 days | Modest reduction | [5][6] |
| Sprague-Dawley Rat | 4, 5, 9, or 18 mg/kg | 28 days | Significant decrease | [4] |
| C57BL/6J Mice | Not specified | Acute | Synergistic reduction in combination therapy | [7] |
| Albino Mice | 0.2 mg/kg oral daily | 8 weeks | Significant drop in daily food consumption | [2] |
Table 3: Effect of Lorcaserin on Body Composition in Diet-Induced Obese Rodents
| Animal Model | Dosage | Duration | Body Composition Change | Reference |
| Sprague-Dawley Rat | 2 mg/kg SC b.i.d. | 28 days | Significant decrease in fat mass; no effect on lean mass | [5][6] |
| C57BL/6J Mice | Not specified | Chronic | Reduction in fat mass (subcutaneous, retroperitoneal, mesenteric, and epididymal fat pads) | [7] |
| Albino Mice | 0.2 mg/kg oral daily | 8 weeks | Significant reduction in epididymal fat pad weight | [2] |
Experimental Protocols
The following are detailed methodologies for key experiments involving the use of lorcaserin in animal models of diet-induced obesity.
Protocol 1: Induction of Diet-Induced Obesity (DIO) in Rodents
This protocol describes the induction of obesity in rodents through dietary manipulation.
Materials:
-
Male Sprague-Dawley rats or C57BL/6J mice (5-6 weeks old)
-
Standard chow diet (e.g., LabDiet 5001, ~4.07 kcal/g)
-
High-fat diet (HFD) (e.g., Research Diets D12492, ~5.24 kcal/g, 60% kcal from fat)[5]
-
Animal caging with ad libitum access to food and water
-
Animal scale
Procedure:
-
Upon arrival, acclimate animals for at least one week to the facility conditions, providing standard chow and water ad libitum.
-
After acclimation, randomly assign animals to two groups: a control group that continues on the standard chow diet and a DIO group that is switched to the HFD.
-
House the animals under a 12-hour light/dark cycle with controlled temperature and humidity.
-
Provide ad libitum access to their respective diets and water for a period of 8-12 weeks to induce the obese phenotype in the HFD group.
-
Monitor body weight and food intake weekly throughout the induction period.
-
At the end of the induction period, the HFD-fed animals should exhibit a significantly higher body weight and fat mass compared to the chow-fed controls, confirming the DIO phenotype.
Protocol 2: Administration of this compound
This protocol details the preparation and administration of lorcaserin to DIO animals.
Materials:
-
This compound powder
-
Vehicle (e.g., sterile saline)
-
Vortex mixer
-
Syringes and needles for the appropriate route of administration (e.g., subcutaneous or oral gavage)
-
Animal scale
Procedure:
-
Calculate the required amount of lorcaserin based on the desired dose and the body weight of the animals. Doses in rodent studies have ranged from 0.2 mg/kg to 18 mg/kg.[2][4][5]
-
Prepare the dosing solution by dissolving the lorcaserin powder in the chosen vehicle. Ensure complete dissolution, using a vortex mixer if necessary. The dose is typically expressed as the base.[5]
-
Administer the lorcaserin solution or vehicle to the respective animal groups. Common administration routes include subcutaneous (SC) injection or oral gavage.
-
The dosing frequency is often twice daily (b.i.d.).[5]
-
Continue the treatment for the planned duration of the study, which can range from acute (single dose) to chronic (e.g., 28 days or longer).[5][7]
-
Monitor body weight, food intake, and any behavioral changes throughout the treatment period.
Protocol 3: Assessment of Efficacy
This protocol outlines key endpoints to measure the effectiveness of lorcaserin treatment.
Materials:
-
Animal scale
-
Food scale
-
Quantitative Magnetic Resonance (QMR) or Dual-Energy X-ray Absorptiometry (DEXA) for body composition analysis
-
Equipment for blood collection and analysis (e.g., glucose meters, ELISA kits for metabolic hormones)
Procedure:
-
Body Weight: Measure the body weight of each animal daily or several times per week throughout the study.
-
Food and Water Intake: Measure the amount of food and water consumed by each cage of animals daily.
-
Body Composition: At the beginning and end of the treatment period, assess body composition (fat mass and lean mass) using non-invasive methods like QMR or DEXA.[5][6]
-
Metabolic Parameters: At the end of the study, collect blood samples to analyze key metabolic parameters such as fasting glucose, insulin, and lipid profiles.
-
Histopathology: At necropsy, collect and weigh various fat depots (e.g., epididymal, retroperitoneal, mesenteric) and other organs of interest for histological analysis.[2][7]
Concluding Remarks
The protocols and data presented here provide a framework for investigating the anti-obesity effects of this compound in preclinical models. Adherence to these detailed methodologies will facilitate the generation of robust and reproducible data, contributing to a better understanding of lorcaserin's therapeutic potential and mechanism of action. It is important to note that while lorcaserin was approved for human use, it was later withdrawn due to a potential increased risk of cancer.[8] Therefore, any new research should consider this in its design and interpretation of results.
References
- 1. Lorcaserin (Belviq): A Selective Serotonin 5-HT2C Agonist In the Treatment of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. japer.in [japer.in]
- 3. ucm.es [ucm.es]
- 4. LORCASERIN FOR THE TREATMENT OF OBESITY - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of the 5-HT2C receptor agonist lorcaserin on efficacy and safety measures in a rat model of diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of the 5-HT2C receptor agonist lorcaserin on efficacy and safety measures in a rat model of diet-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Combination of Lorcaserin and GLP-1/glucagon Coagonist Improves Metabolic Dysfunction in Diet Induced-obese Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lorcaserin - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Glucose Metabolism in Mouse Models with Lorcaserin Hydrochloride Hemihydrate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing lorcaserin (B1675133) hydrochloride hemihydrate, a selective serotonin (B10506) 5-HT2C receptor agonist, to investigate glucose metabolism in mouse models. The protocols and data presented are intended to facilitate the design and execution of preclinical studies aimed at understanding the therapeutic potential of lorcaserin and similar compounds for metabolic diseases such as type 2 diabetes.
Introduction
Lorcaserin hydrochloride hemihydrate has demonstrated efficacy in improving glycemic control, often independent of its weight-loss effects.[1][2] It primarily acts on the central nervous system to regulate glucose homeostasis.[3] Understanding its mechanism of action and having standardized protocols for its use in animal models are crucial for advancing research in this area. These notes provide detailed methodologies for in vivo studies in mice, focusing on the assessment of glucose tolerance and insulin (B600854) sensitivity.
Mechanism of Action
Lorcaserin's primary mechanism for improving glucose metabolism involves the activation of 5-hydroxytryptamine 2C receptors (5-HT2CR) on pro-opiomelanocortin (POMC) neurons in the hypothalamus.[3][4] This activation leads to a signaling cascade that ultimately enhances insulin sensitivity and reduces hepatic glucose production.[3][4] Interestingly, this glucoregulatory effect can be dissociated from the anorectic effects of the drug, which are also mediated by the central nervous system.[4] Some studies also suggest a direct effect on pancreatic β-cells, where high doses of lorcaserin may inhibit glucose-stimulated insulin secretion (GSIS).[5][6]
Signaling Pathway
Caption: Lorcaserin's dual mechanism of action on glucose metabolism.
Data Presentation
The following tables summarize quantitative data from studies using lorcaserin in mouse models of diet-induced obesity (DIO).
Table 1: Lorcaserin Dosage and Administration in Mouse Models
| Parameter | Details | Reference |
| Drug | This compound | [5][7] |
| Mouse Model | Diet-Induced Obese (DIO) C57BL/6J mice | [5][7] |
| Diet | High-Fat Diet (60% kcal from fat) for at least 12 weeks | [4][5] |
| Administration Route | Intraperitoneal (IP) injection | [4][5][8] |
| Dosage Range | 2.5, 4.0, 5.0, 10.0 mg/kg | [4][5][8] |
| Vehicle | Saline | [4][8] |
Table 2: Effects of Lorcaserin on Glucose Metabolism in DIO Mice
| Dose (mg/kg) | Test | Key Findings | Reference |
| 5.0, 10.0 | Glucose Tolerance Test (GTT) | Significant improvement in glucose tolerance compared to saline. | [4][8] |
| 5.0, 10.0 | Insulin Tolerance Test (ITT) | Significant improvement in insulin sensitivity. | [4][8] |
| 4.0, 10.0 | GTT & ITT | Significant improvement in both glucose tolerance and insulin sensitivity. | [5] |
| 10.0 | Glucose-Stimulated Insulin Secretion (GSIS) | Significant inhibition of GSIS at 15 minutes post-glucose challenge. | [5][7] |
| 4.0 | Food Intake | No significant effect on food intake. | [4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Experimental Workflow
Caption: Workflow for assessing the effect of lorcaserin on glucose metabolism.
Animal Model and Diet-Induced Obesity
-
Animals: Male C57BL/6J mice, 6-8 weeks old, are a commonly used strain.[5]
-
Housing: House mice under standard conditions with a 12:12 hour light-dark cycle and ad libitum access to food and water.[5]
-
Diet: To induce obesity and a pre-diabetic state, feed mice a high-fat diet (HFD) with 60% of calories derived from fat for a minimum of 12 weeks.[5]
-
Acclimatization: Handle mice regularly to acclimate them to experimental procedures and minimize stress-induced variations in blood glucose.
This compound Preparation and Administration
-
Preparation: Dissolve this compound in sterile saline to the desired concentrations (e.g., 0.25, 0.5, and 1.0 mg/mL to achieve doses of 2.5, 5.0, and 10.0 mg/kg in a 10 mL/kg injection volume).
-
Administration: Administer the prepared lorcaserin solution or saline vehicle via intraperitoneal (IP) injection.
Glucose Tolerance Test (GTT)
This test assesses the ability of the mouse to clear a glucose load from the bloodstream.
-
Fasting: Fast mice overnight (approximately 12-16 hours) but allow access to water.[5][8]
-
Baseline Glucose: Take a baseline blood sample (Time 0) from the tail vein to measure fasting blood glucose.
-
Lorcaserin Administration: Administer the appropriate dose of lorcaserin or vehicle via IP injection.
-
Glucose Challenge: 45 minutes after lorcaserin administration, administer a 1 g/kg body weight bolus of glucose via IP injection.[4][8]
-
Blood Sampling: Collect blood samples from the tail vein at 15, 30, 45, 60, 90, and 120 minutes after the glucose bolus.[5]
-
Analysis: Measure blood glucose concentrations at each time point. The data can be plotted as blood glucose concentration versus time, and the area under the curve (AUC) can be calculated to quantify glucose tolerance.
Insulin Tolerance Test (ITT)
This test measures the whole-body insulin sensitivity.
-
Fasting: Fast mice for 6 hours during the light cycle.[4][5][8]
-
Baseline Glucose: Obtain a baseline blood sample (Time 0) from the tail vein.
-
Lorcaserin Administration: Administer the selected dose of lorcaserin or vehicle via IP injection.
-
Insulin Challenge: 45 minutes after lorcaserin administration, administer a 0.75 U/kg body weight bolus of insulin via IP injection.[4][8]
-
Blood Sampling: Collect subsequent blood samples from the tail vein at 15, 30, 45, 60, and 90 minutes post-insulin injection.[8]
-
Analysis: Measure blood glucose levels at each time point. The rate of glucose disappearance from the blood is an indicator of insulin sensitivity.
Concluding Remarks
The protocols and data provided herein offer a solid foundation for investigating the effects of this compound on glucose metabolism in mouse models. Adherence to these standardized procedures will enhance the reproducibility and comparability of findings across different studies. The unique, weight-loss-independent mechanism of lorcaserin presents a promising avenue for the development of novel therapeutics for type 2 diabetes.[1][3]
References
- 1. Lorcaserin and metabolic disease: weight‐loss dependent and independent effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. abdn.elsevierpure.com [abdn.elsevierpure.com]
- 3. Lorcaserin improves glycemic control via a melanocortin neurocircuit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lorcaserin improves glycemic control via a melanocortin neurocircuit - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lorcaserin Inhibit Glucose-Stimulated Insulin Secretion and Calcium Influx in Murine Pancreatic Islets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Functional Assays of Lorcaserin Hydrochloride Hemihydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lorcaserin (B1675133) hydrochloride hemihydrate is a selective serotonin (B10506) 2C (5-HT2C) receptor agonist.[1][2] Its therapeutic effect, primarily for weight management, is mediated by the activation of 5-HT2C receptors in the hypothalamus, which leads to decreased food intake and a sense of satiety.[1] In vitro functional assays are crucial for characterizing the pharmacological activity of lorcaserin, confirming its mechanism of action, and determining its potency and selectivity. These application notes provide detailed protocols for key in vitro functional assays to assess the activity of lorcaserin at the 5-HT2C receptor.
Lorcaserin's selectivity for the 5-HT2C receptor over other serotonin receptor subtypes, particularly 5-HT2A and 5-HT2B, is a key characteristic that minimizes the risk of adverse effects such as hallucinogenesis (associated with 5-HT2A) and cardiac valvulopathy (associated with 5-HT2B).[3][4]
Mechanism of Action and Signaling Pathway
The 5-HT2C receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gq/11 proteins.[5][6] Upon agonist binding, such as lorcaserin, the receptor activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5] IP3 stimulates the release of calcium (Ca2+) from intracellular stores, and DAG activates protein kinase C (PKC).[5][6] The increase in intracellular calcium is a measurable event that is commonly used to quantify receptor activation in a functional assay.[7][8] Another key measurable outcome is the accumulation of inositol phosphates.[9][10]
References
- 1. Lorcaserin | C11H14ClN | CID 11658860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Lorcaserin (Belviq): A Selective Serotonin 5-HT2C Agonist In the Treatment of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lorcaserin for the treatment of obesity? A closer look at its side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. innoprot.com [innoprot.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Application Notes: Radioligand Binding Assay for Lorcaserin at the 5-HT2C Receptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lorcaserin (B1675133) is a selective serotonin (B10506) 2C (5-HT2C) receptor agonist that was developed for weight management.[1][2] The 5-HT2C receptor, a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system, is a key target for therapeutic intervention in conditions such as obesity, psychiatric disorders, and substance use disorders.[3][4] Activation of 5-HT2C receptors in the hypothalamus is known to suppress appetite.[5] Characterizing the binding affinity of compounds like lorcaserin to the 5-HT2C receptor is a critical step in drug discovery and development.
Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for a receptor.[6] This document provides a detailed protocol for a competition radioligand binding assay to determine the binding affinity (Ki) of lorcaserin for the human 5-HT2C receptor.
5-HT2C Receptor Signaling Pathway
The 5-HT2C receptor primarily couples to Gq/11 proteins.[7][8] Upon agonist binding, the activated Gαq/11 subunit stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC), leading to various downstream cellular responses.[7][9]
Recent studies have shown that the 5-HT2C receptor can also couple to other G proteins, such as Gi/o and G12/13, and recruit β-arrestins, leading to a more complex signaling profile.[4][9]
Canonical 5-HT2C receptor signaling pathway.
Quantitative Data: Lorcaserin Binding Affinity
The binding affinity of lorcaserin for the 5-HT2C receptor is typically reported as the inhibition constant (Ki), which is derived from the IC50 value obtained in a competition binding assay. The following table summarizes the Ki values for lorcaserin at the human 5-HT2C receptor from various studies.
| Ki (nM) | Assay Type | Radioligand | Cell Line | Reference |
| 15 ± 1 | Radioligand Binding | [³H]Mesulergine | HEK293 | Thomsen et al. (2008) |
| ~10 | Radioligand Binding | [³H]Mesulergine | Not Specified | Comparative Analysis[5] |
| ~180 | Radioligand Binding | Not Specified | Not Specified | Higgins et al. (2016)[4] |
Note: The variability in reported values can be attributed to differences in experimental conditions, such as radioligand concentration, buffer composition, and cell line used.
Experimental Protocol: Competition Radioligand Binding Assay
This protocol describes the determination of the binding affinity (Ki) of lorcaserin for the human 5-HT2C receptor using a competition binding assay with [³H]mesulergine as the radioligand.
Materials and Reagents
-
Receptor Source: Cell membranes from Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing the human 5-HT2C receptor.
-
Radioligand: [³H]Mesulergine (specific activity ~80-90 Ci/mmol).
-
Test Compound: Lorcaserin hydrochloride.
-
Non-specific Binding Control: Mianserin or another suitable 5-HT2C antagonist (e.g., 10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, 0.1% Bovine Serum Albumin (BSA), pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Lysis Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, with protease inhibitors, pH 7.4.
-
Scintillation Cocktail.
-
96-well Plates.
-
Glass Fiber Filter Mats (e.g., GF/C), pre-soaked in 0.3-0.5% polyethyleneimine (PEI).
-
Cell Harvester and Scintillation Counter.
Experimental Workflow
Experimental workflow for the competition radioligand binding assay.
Step-by-Step Methodology
1. Membrane Preparation
-
Culture HEK293 or CHO cells stably expressing the human 5-HT2C receptor to confluency.
-
Harvest the cells and wash with ice-cold phosphate-buffered saline (PBS).
-
Homogenize the cell pellet in 20 volumes of ice-cold Lysis Buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in fresh Lysis Buffer and repeat the centrifugation.
-
Resuspend the final membrane pellet in Assay Buffer containing a cryoprotectant (e.g., 10% sucrose) and store at -80°C in aliquots.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).
2. Assay Procedure
-
Prepare serial dilutions of lorcaserin in Assay Buffer. A typical concentration range would be from 0.1 nM to 10 µM.
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL of Assay Buffer + 50 µL of [³H]mesulergine + 150 µL of diluted membrane preparation.
-
Non-specific Binding (NSB): 50 µL of 10 µM Mianserin + 50 µL of [³H]mesulergine + 150 µL of diluted membrane preparation.
-
Competition Binding: 50 µL of lorcaserin dilution + 50 µL of [³H]mesulergine + 150 µL of diluted membrane preparation.
-
-
The final concentration of [³H]mesulergine should be approximately its Kd for the 5-HT2C receptor (e.g., 1-2 nM). The amount of membrane protein per well should be optimized to ensure that less than 10% of the radioligand is bound.
-
Incubate the plate at 30°C for 60 minutes with gentle agitation to allow the binding to reach equilibrium.[6]
3. Filtration and Scintillation Counting
-
Terminate the incubation by rapid vacuum filtration through a PEI-soaked glass fiber filter mat using a cell harvester.
-
Quickly wash the filters four times with ice-cold Wash Buffer to remove unbound radioligand.
-
Dry the filter mat.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
4. Data Analysis
-
Calculate the specific binding for each concentration of lorcaserin:
-
Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM)
-
-
Plot the percentage of specific binding against the log concentration of lorcaserin.
-
Determine the IC50 value (the concentration of lorcaserin that inhibits 50% of the specific binding of [³H]mesulergine) by fitting the data to a sigmoidal dose-response curve using a non-linear regression analysis software (e.g., GraphPad Prism).
-
Calculate the Ki value using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + ([L]/Kd))
-
Where:
-
IC50 is the experimentally determined half-maximal inhibitory concentration of lorcaserin.
-
[L] is the concentration of the radioligand ([³H]mesulergine) used in the assay.
-
Kd is the equilibrium dissociation constant of the radioligand for the 5-HT2C receptor.
-
-
-
Conclusion
This application note provides a comprehensive guide for performing a radioligand binding assay to determine the affinity of lorcaserin for the 5-HT2C receptor. Adherence to this detailed protocol will enable researchers to generate robust and reproducible data, which is essential for the pharmacological characterization of 5-HT2C receptor ligands in the context of drug discovery and development.
References
- 1. 5-HT2C Receptor Structures Reveal the Structural Basis of GPCR Polypharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the 5-HT2C Receptor in Biological Context and the Current State of 5-HT2C Receptor Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Lorcaserin, a novel selective human 5-hydroxytryptamine2C agonist: in vitro and in vivo pharmacological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Lorcaserin Hydrochloride Hemihydrate in Functional MRI Studies of Food Cue Reactivity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of lorcaserin (B1675133) hydrochloride hemihydrate in functional magnetic resonance imaging (fMRI) studies investigating food cue reactivity. The information is compiled from peer-reviewed research and is intended to guide the design and implementation of similar studies.
Introduction
Lorcaserin hydrochloride hemihydrate is a selective serotonin (B10506) 5-HT2C receptor agonist that has been shown to reduce appetite and promote weight loss.[1][2][3] Functional MRI studies are crucial in elucidating the neural mechanisms by which lorcaserin modulates responses to food cues, providing valuable insights for drug development and understanding the neurobiology of obesity.[1][4][5][6]
Mechanism of Action
Lorcaserin's primary mechanism of action involves the selective activation of 5-HT2C receptors on pro-opiomelanocortin (POMC) neurons in the arcuate nucleus of the hypothalamus.[3][7][8][9] This activation stimulates the release of α-melanocyte-stimulating hormone (α-MSH), which then acts on melanocortin-4 receptors (MC4R) in various brain regions, including the paraventricular nucleus of the hypothalamus, to suppress appetite.[3][7][9] Rodent studies have been pivotal in establishing this pathway, and human fMRI studies have provided evidence of its effects on brain regions involved in attention, emotion, and salience in response to food cues.[1][4]
Signaling Pathway
Experimental Protocols
The following protocols are based on a randomized, placebo-controlled, double-blind clinical trial conducted by Farr et al. (2016).[1]
Participant Recruitment
-
Inclusion Criteria: Obese participants (e.g., BMI 30-45 kg/m ²).
-
Exclusion Criteria: History of major psychiatric disorders, unstable medical conditions, use of medications that could affect appetite or body weight, contraindications to MRI.
Study Design
A randomized, placebo-controlled, double-blind design is recommended.
Drug Administration
-
Drug: this compound
-
Dosage: 10 mg administered orally, twice daily.[4]
-
Control: Identical placebo capsules.
-
Duration: 4 weeks.[1]
fMRI Food Cue Reactivity Paradigm
-
Scanner: 3-Tesla MRI scanner.
-
Task Design: A block design is typically used, alternating between blocks of food images and non-food images.
-
Stimuli:
-
High-Calorie Foods: Images of highly palatable, energy-dense foods.
-
Low-Calorie Foods: Images of less palatable, low-energy foods.
-
Non-Food Objects: Images of neutral objects (e.g., household items).
-
-
Scanning States: Scans should be conducted in both fasting and fed states to assess the influence of satiety.
-
Image Acquisition:
-
Structural: T1-weighted magnetization-prepared rapid gradient echo (MPRAGE).
-
Functional: T2*-weighted gradient-echo planar imaging (EPI) sequences.
-
-
Data Analysis:
-
Standard fMRI analysis software (e.g., SPM, FSL) is used for preprocessing (realignment, normalization, smoothing) and statistical analysis.
-
General Linear Model (GLM) is applied to identify brain regions showing differential activation in response to food vs. non-food cues, and between treatment groups.
-
Quantitative Data Summary
The following table summarizes the key quantitative findings from the study by Farr et al. (2016) on the effects of lorcaserin on brain activation in response to food cues.[1]
| Brain Region | Condition | Timepoint | Effect of Lorcaserin |
| Parietal Cortex | Highly Palatable Food Cues (Fasting) | Week 1 | Decreased Activation |
| Visual Cortex | Highly Palatable Food Cues (Fasting) | Week 1 | Decreased Activation |
| Parietal Cortex | Any Food Cues (Fed) | Week 4 | Decreased Activation |
| Insula | Highly Palatable Food Cues | Week 4 | Attenuated Decrease in Activity |
| Amygdala | Highly Palatable Food Cues | Week 4 | Attenuated Decrease in Activity |
Decreases in caloric intake, weight, and BMI were found to correlate with baseline activations in the amygdala, parietal, and visual cortices, suggesting a potential predictive biomarker for treatment response.[1][5][6]
Data Interpretation and Clinical Relevance
The observed decreases in brain activation in attention-related (parietal and visual cortices) and emotion/salience-related (insula, amygdala) regions suggest that lorcaserin exerts its weight-reducing effects by modulating the neural processing of food cues.[1][4][5][6] Specifically, lorcaserin may reduce the attentional bias towards and the rewarding salience of palatable foods. The correlation between baseline amygdala activation and treatment efficacy suggests that individuals with greater emotional reactivity to food cues may derive more benefit from lorcaserin treatment.[1][6]
Conclusion
Functional MRI studies provide a powerful tool to non-invasively investigate the central nervous system effects of this compound. The protocols and findings outlined in these application notes offer a foundation for future research aimed at further characterizing the neural mechanisms of lorcaserin and identifying patient populations most likely to respond to this therapeutic agent.
References
- 1. Lorcaserin Administration Decreases Activation of Brain Centers in Response to Food Cues and These Emotion- and Salience-Related Changes Correlate With Weight Loss Effects: A 4-Week-Long Randomized, Placebo-Controlled, Double-Blind Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lorcaserin, A 5-HT2C Receptor Agonist, Reduces Body Weight by Decreasing Energy Intake without Influencing Energy Expenditure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lorcaserin (Belviq): A Selective Serotonin 5-HT2C Agonist In the Treatment of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Lorcaserin Administration Decreases Activation of Brain Centers in Response to Food Cues and These Emotion- and Salienc… [ouci.dntb.gov.ua]
- 6. Lorcaserin Administration Decreases Activation of Brain Centers in Response to Food Cues and These Emotion- and Salience-Related Changes Correlate With Weight Loss Effects: A 4-Week-Long Randomized, Placebo-Controlled, Double-Blind Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. nbinno.com [nbinno.com]
- 9. Obesity medication lorcaserin activates brainstem GLP-1 neurons to reduce food intake and augments GLP-1 receptor agonist induced appetite suppression - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Lorcaserin's Effects on Glucose-Stimulated Insulin Secretion
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for investigating the effects of lorcaserin (B1675133), a selective 5-hydroxytryptamine 2C (5-HT2C) receptor agonist, on glucose-stimulated insulin (B600854) secretion (GSIS). The provided methodologies are based on established in vitro and in vivo studies and are intended to guide researchers in designing and executing experiments to elucidate the molecular mechanisms of lorcaserin's action on pancreatic β-cells.
Introduction
Lorcaserin, initially approved for weight management, has been shown to influence glucose homeostasis through mechanisms that are not solely dependent on weight loss.[1][2] Notably, research indicates that lorcaserin directly impacts pancreatic β-cell function by suppressing GSIS.[3][4] This effect is mediated through the activation of 5-HT2C receptors expressed on β-cells.[3][4][5] Understanding the precise protocols to assess these effects is crucial for both basic research into β-cell physiology and the development of novel therapeutics for metabolic diseases.
The primary mechanism of lorcaserin's inhibitory action on GSIS involves the coupling of the 5-HT2C receptor to pertussis toxin (PTX)-sensitive Gαi/o proteins.[3][4] This activation leads to a reduction in intracellular cyclic AMP (cAMP) levels and a subsequent decrease in cytosolic free calcium ([Ca²⁺]i) influx, ultimately impairing insulin granule exocytosis.[3][4][5][6]
Key Experimental Approaches
Several key experimental approaches are employed to assess the effects of lorcaserin on GSIS:
-
Islet Isolation and Cell Culture: Murine pancreatic islets are isolated, and β-cell lines like MIN6 cells are cultured to provide in vitro models.
-
Static Glucose-Stimulated Insulin Secretion (GSIS) Assay: A fundamental method to quantify insulin secretion in response to low and high glucose concentrations in the presence or absence of lorcaserin.[7][8]
-
Islet Perifusion Assay: A dynamic method to measure the biphasic pattern of insulin release, providing higher temporal resolution of the secretory response.[9][10][11][12]
-
Intracellular Calcium Imaging: Measurement of cytosolic free calcium levels ([Ca²⁺]i) to assess the impact of lorcaserin on calcium influx, a critical step in insulin secretion.[3][5][6]
-
cAMP Measurement: Quantification of intracellular cAMP levels to investigate the signaling pathway downstream of 5-HT2C receptor activation.[3][4][5]
-
Pharmacological Manipulation: Use of specific inhibitors and activators (e.g., 5-HT2C antagonists, Gαi/o inhibitors, cAMP analogs) to dissect the signaling cascade.[3][4][5]
Data Presentation
Summary of Lorcaserin's Effects on GSIS and Related Parameters
| Parameter | Experimental Model | Lorcaserin Concentration | Effect | Reference |
| Glucose-Stimulated Insulin Secretion (GSIS) | MIN6 Cells | 0.01-100 µM | Dose-dependent inhibition | [3][4] |
| Mouse Islets | 0.01-100 µM | Dose-dependent inhibition | [3][4] | |
| Intracellular Calcium ([Ca²⁺]i) | MIN6 Cells | 50 µM | Decreased glucose- and KCl-stimulated influx | [3][5][6] |
| Intracellular cAMP | MIN6 Cells | 50 µM | Decreased in the presence of high glucose | [3][4][5] |
| ATP Content | MIN6 Cells | 1, 20, 50 µM | No significant change | [3][4][5] |
Effect of Pharmacological Agents on Lorcaserin-Mediated GSIS Inhibition
| Agent | Target | Effect on Lorcaserin's Inhibition of GSIS | Reference |
| SB242084 | 5-HT2C Receptor Antagonist | Abolished the inhibitory effect | [3][4][5] |
| Pertussis Toxin (PTX) | Gαi/o Protein Inhibitor | Abolished the inhibitory effect | [3][4][5] |
| db-cAMP | Membrane-permeable cAMP analog | Averted the inhibitory effect | [3][4][5] |
| Bay K8644 | L-type Ca²⁺ Channel Agonist | Did not restore GSIS | [3] |
Experimental Protocols
Protocol 1: Static Glucose-Stimulated Insulin Secretion (GSIS) Assay
Objective: To determine the dose-dependent effect of lorcaserin on insulin secretion from pancreatic islets or MIN6 cells under basal and high glucose conditions.
Materials:
-
Isolated pancreatic islets or MIN6 cells
-
Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA, containing:
-
Low glucose (e.g., 2.8 mM)
-
High glucose (e.g., 16.7 mM or 20 mM)
-
-
Lorcaserin stock solution (in DMSO or appropriate vehicle)
-
Vehicle control (e.g., DMSO)
-
Insulin ELISA kit
Procedure:
-
Cell/Islet Preparation:
-
For MIN6 cells: Seed cells in 24-well plates and grow to 80-90% confluency.
-
For islets: Use batches of size-matched islets (e.g., 10-15 islets per replicate).
-
-
Pre-incubation:
-
Wash cells/islets twice with KRB buffer containing low glucose.
-
Pre-incubate for 1-2 hours at 37°C in KRB buffer with low glucose to allow insulin secretion to return to basal levels.
-
-
Treatment:
-
Replace the pre-incubation buffer with fresh KRB buffer containing low glucose and the desired concentrations of lorcaserin (e.g., 0.01, 0.1, 1, 10, 100 µM) or vehicle.
-
Incubate for 1 hour at 37°C.
-
Collect the supernatant for basal insulin secretion measurement.
-
-
Glucose Stimulation:
-
Replace the buffer with KRB buffer containing high glucose and the same concentrations of lorcaserin or vehicle.
-
Incubate for 1 hour at 37°C.
-
Collect the supernatant for stimulated insulin secretion measurement.
-
-
Insulin Measurement:
-
Quantify the insulin concentration in the collected supernatants using an insulin ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize insulin secretion to the total protein content or DNA content of the cells/islets.
-
Express results as fold-change over basal secretion or as absolute insulin concentrations.
-
Protocol 2: Islet Perifusion Assay for Dynamic Insulin Secretion
Objective: To assess the effect of lorcaserin on the first and second phases of glucose-stimulated insulin secretion.
Materials:
-
Isolated pancreatic islets
-
Perifusion system with chambers, peristaltic pump, and fraction collector
-
KRB buffer with low and high glucose concentrations
-
Lorcaserin stock solution
-
Vehicle control
-
Insulin ELISA kit
Procedure:
-
System Setup:
-
Islet Loading:
-
Place a batch of islets (e.g., 50-100) into each perifusion chamber.
-
-
Equilibration:
-
Lorcaserin Pre-treatment (Optional):
-
Introduce KRB buffer with low glucose containing the desired concentration of lorcaserin or vehicle and perifuse for a defined period (e.g., 15-30 minutes).
-
-
Glucose Stimulation:
-
Switch to KRB buffer containing high glucose (with or without lorcaserin/vehicle).
-
Continue perifusion and fraction collection for at least 30-60 minutes to capture both the first and second phases of insulin secretion.
-
-
Return to Basal:
-
Switch back to KRB buffer with low glucose to allow insulin secretion to return to baseline.
-
-
Insulin Measurement and Data Analysis:
-
Measure insulin concentration in each fraction using an ELISA.
-
Plot insulin concentration versus time to visualize the dynamic secretion profile.
-
Protocol 3: Measurement of Intracellular Calcium ([Ca²⁺]i)
Objective: To determine if lorcaserin affects the glucose-induced rise in intracellular calcium in β-cells.
Materials:
-
MIN6 cells or dispersed islet cells
-
Fura-2 AM or other suitable calcium indicator dye
-
Fluorescence microscopy system with ratiometric imaging capabilities
-
KRB buffer with low and high glucose
-
Lorcaserin stock solution
Procedure:
-
Cell Loading:
-
Incubate cells with Fura-2 AM in KRB buffer for 30-60 minutes at 37°C.
-
Wash the cells to remove excess dye.
-
-
Imaging:
-
Mount the cells on the microscope stage and perfuse with KRB buffer containing low glucose.
-
Record baseline fluorescence by alternating excitation at ~340 nm and ~380 nm and measuring emission at ~510 nm.
-
-
Stimulation:
-
Introduce KRB buffer with high glucose (with or without pre-treatment with lorcaserin).
-
Continuously record the fluorescence ratio (F340/F380).
-
-
Data Analysis:
-
The F340/F380 ratio is proportional to the intracellular calcium concentration.
-
Compare the magnitude and kinetics of the calcium response between control and lorcaserin-treated cells.
-
Mandatory Visualizations
Caption: Lorcaserin's inhibitory signaling pathway in pancreatic β-cells.
Caption: Experimental workflow for the static GSIS assay.
References
- 1. Lorcaserin and metabolic disease: weight‐loss dependent and independent effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Lorcaserin Inhibit Glucose-Stimulated Insulin Secretion and Calcium Influx in Murine Pancreatic Islets [frontiersin.org]
- 5. Lorcaserin Inhibit Glucose-Stimulated Insulin Secretion and Calcium Influx in Murine Pancreatic Islets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. drc.bmj.com [drc.bmj.com]
- 8. celltransinc.com [celltransinc.com]
- 9. Mouse Islet Perifusion (3-stimuli protocol) [protocols.io]
- 10. Detailed protocol for evaluation of dynamic perifusion of human islets to assess β-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measuring dynamic hormone release from pancreatic islets using perifusion assay [protocols.io]
- 12. researchgate.net [researchgate.net]
- 13. hpap.pmacs.upenn.edu [hpap.pmacs.upenn.edu]
Troubleshooting & Optimization
lorcaserin hydrochloride hemihydrate solubility issues and solvent selection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with lorcaserin (B1675133) hydrochloride hemihydrate.
Troubleshooting Guide
This guide addresses common issues encountered during the experimental use of lorcaserin hydrochloride hemihydrate, focusing on solubility and solvent selection.
Issue 1: Compound Precipitation Upon Addition to Aqueous Buffer
-
Question: I dissolved this compound in an organic solvent, but it precipitated when I diluted it into my aqueous cell culture medium or physiological buffer. What should I do?
-
Answer: This is a common issue when the final concentration of the organic solvent is too high or when the pH of the aqueous medium affects the solubility of the compound.
-
Solution 1: Reduce Final Organic Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your aqueous solution is kept to a minimum, typically below 0.5%, to avoid precipitation. You may need to prepare a more concentrated initial stock solution in the organic solvent to achieve this.
-
Solution 2: pH Adjustment: this compound is the salt of a weak base. Its solubility in aqueous solutions can be pH-dependent. If your buffer has a neutral or alkaline pH, the free base form of lorcaserin may be less soluble and precipitate. Consider using a buffer with a slightly acidic pH if your experimental conditions allow.
-
Solution 3: Use of Surfactants or Co-solvents: For in vivo formulations, excipients such as surfactants (e.g., Tween 80) or co-solvents (e.g., PEG 300) can be used to improve and maintain the solubility of the compound in aqueous solutions.
-
Issue 2: Incomplete Dissolution in Organic Solvents
-
Question: I am having trouble completely dissolving this compound in an organic solvent. What can I do?
-
Answer: Incomplete dissolution can be due to insufficient solvent volume, low temperature, or the need for mechanical assistance.
-
Solution 1: Gentle Warming: Gently warming the solution in a water bath (e.g., to 37°C) can help increase the solubility and facilitate dissolution.
-
Solution 2: Sonication: Brief sonication can provide the necessary energy to break up compound aggregates and promote dissolution.
-
Solution 3: Vortexing: Ensure thorough mixing by vortexing the solution for a sufficient amount of time.
-
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in common solvents?
A1: The solubility of this compound in various solvents is summarized in the table below.
| Solvent | Solubility | Source |
| Water | > 400 mg/mL | [1][2] |
| Dimethyl Sulfoxide (DMSO) | > 10 mM | [3][4] |
| Methanol | Soluble | [5] |
| Chloroform | Soluble | [5] |
| Ethyl Acetate | Soluble | [5] |
| Acetonitrile | Soluble | [5] |
| H2O | 2 mg/mL (clear solution) |
Q2: What are the key physicochemical properties of this compound?
A2: The key physicochemical properties are listed in the table below.
| Property | Value | Source |
| pKa | 9.53 | [5][6] |
| logP | 2.56 | [5][6] |
| Molecular Weight | 241.16 g/mol | [6] |
| Appearance | White to off-white powder | [1][2] |
Q3: Are there any stability concerns I should be aware of?
A3: this compound is hygroscopic, meaning it can absorb moisture from the air.[3][5] It is recommended to store the compound in a desiccated environment and at a controlled temperature, typically -20°C for long-term storage.[5]
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh the required amount of this compound powder using an analytical balance. For example, for 1 mL of a 10 mM stock solution, weigh 2.41 mg of the compound.
-
Dissolution: Add the weighed powder to a sterile microcentrifuge tube or vial. Add the desired volume of anhydrous DMSO (e.g., 1 mL).
-
Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. If necessary, use gentle warming (37°C water bath) or brief sonication to aid dissolution.
-
Storage: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C.
Protocol 2: Preparation of an Oral Formulation for Animal Studies
This is an example formulation and may require optimization based on the specific animal model and experimental design.
-
Dissolve in Vehicle: First, dissolve the required amount of this compound in a small amount of a suitable vehicle, such as a mixture of DMSO and PEG 300.
-
Add Surfactant: Add a surfactant, such as Tween 80, to the mixture to improve solubility and stability in the final aqueous formulation.
-
Dilute with Saline: Gradually add sterile saline to the mixture while continuously vortexing or stirring to achieve the final desired concentration. Ensure the final solution is clear and free of precipitates.
Visualizations
Caption: Troubleshooting workflow for dissolving lorcaserin HCl hemihydrate.
Caption: Simplified signaling pathway of lorcaserin.
References
- 1. Lorcaserin | C11H14ClN | CID 11658860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Lorcaserin hydrochloride | 846589-98-8 [amp.chemicalbook.com]
- 4. Lorcaserin hydrochloride CAS#: 846589-98-8 [m.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. accessdata.fda.gov [accessdata.fda.gov]
stability of lorcaserin hydrochloride hemihydrate in aqueous solutions for experiments
Welcome to the technical support center for lorcaserin (B1675133) hydrochloride hemihydrate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of lorcaserin hydrochloride hemihydrate in aqueous solutions for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound for in vitro experiments?
A1: For in vitro assays, it is recommended to prepare a high-concentration stock solution in 100% Dimethyl Sulfoxide (DMSO). For cell-based assays, this DMSO stock solution can then be diluted directly into the culture medium to the final desired concentration. It is crucial to ensure that the final DMSO concentration in the culture medium is low (typically less than 0.5%) to avoid solvent-induced toxicity.
Q2: What are the general storage recommendations for this compound powder and its stock solutions?
A2:
-
Powder: The solid powder should be stored at a controlled room temperature, typically between 10°C and 25°C. It is important to keep it in a dry environment and protected from light.
-
Stock Solutions (in DMSO): For short-term storage, aliquoted stock solutions can be kept at 4°C for up to two weeks. For long-term storage, it is recommended to store the aliquots at -80°C, where they can remain stable for up to six months. To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into single-use vials.
Q3: Is this compound stable in aqueous solutions?
A3: this compound is highly soluble in water (greater than 400 mg/mL). However, the stability of the compound in aqueous solutions can be influenced by factors such as pH, temperature, and exposure to light. While it is generally stable under neutral conditions, it may degrade under forced stress conditions such as strong acid, strong base, oxidation, and photolysis.
Q4: What are the known degradation products of lorcaserin?
A4: The primary degradation of lorcaserin has been observed under oxidative stress conditions. The two major metabolites identified in vivo are lorcaserin sulfamate (B1201201) (M1) and N-carbamoyl glucuronide lorcaserin (M5). While these are metabolites, they indicate potential pathways of transformation. For experimental purposes, it is crucial to monitor for the appearance of any degradation products using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide
This guide addresses common issues that may arise during the preparation and use of this compound solutions in experiments.
| Issue | Possible Cause | Recommended Solution |
| Precipitation in stock solution upon thawing. | The compound may have come out of solution during the freezing process. | Gently warm the vial to 37°C and use an ultrasonic bath to aid in redissolving the compound. Always ensure the solution is clear before use. |
| Inconsistent or unexpected experimental results. | 1. Degradation of the stock solution due to improper storage or repeated freeze-thaw cycles.2. Degradation of the working solution in the aqueous experimental buffer.3. Inaccurate initial weighing of the powder. | 1. Prepare fresh aliquots of the stock solution from the solid powder and store them appropriately. Avoid using a stock solution that has undergone multiple freeze-thaw cycles.2. Prepare fresh working solutions immediately before each experiment. If the experiment is lengthy, consider the stability of lorcaserin in your specific buffer and at the experimental temperature.3. Use a calibrated analytical balance for accurate measurement of the powder. |
| Low solubility observed in the final aqueous working solution. | The concentration of lorcaserin in the final aqueous medium exceeds its solubility under the specific buffer conditions (pH, ionic strength). | While this compound has high water solubility, ensure the final concentration in your experimental buffer is within a validated range. If using a diluted DMSO stock, ensure the final DMSO concentration is not causing precipitation. |
Experimental Protocols
Preparation of this compound Stock Solution (10 mM in DMSO)
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettors and sterile filter tips
Procedure:
-
Weighing: In a chemical fume hood, accurately weigh the required amount of this compound powder. The molecular weight of this compound is approximately 241.16 g/mol . To prepare a 10 mM solution, you would use 2.41 mg per 1 mL of DMSO.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the weighed powder in a sterile tube.
-
Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes, or until the powder is completely dissolved. Visually inspect the solution to ensure it is clear and free of any particulates.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile, amber microcentrifuge tubes to protect from light. Store the aliquots at -20°C for short-term storage or at -80°C for long-term storage.
Stability Testing of Lorcaserin in Aqueous Solution using HPLC
This protocol outlines a general procedure for assessing the stability of lorcaserin in an aqueous buffer. A validated stability-indicating HPLC method is required.
Materials:
-
This compound
-
Aqueous buffer of choice (e.g., Phosphate Buffered Saline, pH 7.4)
-
HPLC system with UV detector
-
Appropriate HPLC column (e.g., C18 column)
-
Mobile phase (e.g., a mixture of a buffer like ammonium (B1175870) formate (B1220265) and an organic solvent like acetonitrile/methanol)
-
Incubators or water baths for temperature stress
-
Photostability chamber
Procedure:
-
Solution Preparation: Prepare a solution of this compound in the desired aqueous buffer at a known concentration.
-
Initial Analysis (Time 0): Immediately after preparation, analyze the solution using the validated HPLC method to determine the initial concentration and purity of lorcaserin.
-
Stress Conditions:
-
pH Stability: Prepare solutions in buffers of different pH values (e.g., pH 3, 7, 9) and store them at a controlled temperature.
-
Temperature Stability: Store the solution at different temperatures (e.g., 4°C, 25°C, 40°C).
-
Photostability: Expose the solution to light in a photostability chamber according to ICH guidelines. A control sample should be kept in the dark at the same temperature.
-
-
Time-Point Analysis: At predetermined time intervals (e.g., 0, 6, 12, 24, 48 hours), withdraw an aliquot from each stressed sample and analyze it by HPLC.
-
Data Analysis: Calculate the percentage of lorcaserin remaining at each time point relative to the initial concentration. Monitor for the appearance of any new peaks, which would indicate degradation products.
Data Presentation
Summary of Lorcaserin Stability under Forced Degradation
The following table summarizes the expected stability of lorcaserin under various stress conditions based on forced degradation studies. The actual percentage of degradation can vary depending on the specific experimental conditions (concentration, duration of exposure, and intensity of the stressor).
| Stress Condition | Reagents/Conditions | Expected Stability | Potential Degradation Products |
| Acid Hydrolysis | 0.1 M HCl at 80°C | Generally stable | Minimal degradation expected |
| Base Hydrolysis | 0.1 M NaOH at 80°C | Generally stable | Minimal degradation expected |
| Oxidative Stress | 3-30% H₂O₂ at room temperature | Significant degradation | Oxidative degradation products |
| Thermal Stress | 80°C | Generally stable | Minimal degradation expected |
| Photolytic Stress | UV light exposure | Potential for degradation | Photodegradation products |
Visualizations
Lorcaserin Signaling Pathway for Appetite Suppression
Caption: Lorcaserin's mechanism of action for appetite suppression.
Experimental Workflow for Troubleshooting Inconsistent Results
Caption: Troubleshooting workflow for inconsistent experimental results.
Technical Support Center: Lorcaserin Hydrochloride Hemihydrate Degradation Product Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification and characterization of lorcaserin (B1675133) hydrochloride hemihydrate degradation products.
Frequently Asked Questions (FAQs)
Q1: My lorcaserin hydrochloride hemihydrate sample shows significant degradation under oxidative stress conditions. What are the likely degradation products?
A1: Forced degradation studies have shown that lorcaserin is particularly susceptible to oxidative conditions.[1] Known degradation-related compounds for lorcaserin include N-oxide species, desmethyl and dealkylated metabolites, dechlorinated analogues, and ring-opened impurities.[2] Under oxidative stress, the formation of the N-oxide at the tertiary amine of the benzazepine ring is a primary degradation pathway.
Q2: I am observing unexpected peaks in my HPLC chromatogram during a stability study. How can I determine if these are degradation products?
A2: To confirm if new peaks are degradation products, you should perform a forced degradation study. Expose your lorcaserin sample to various stress conditions (acidic, basic, oxidative, thermal, and photolytic) and analyze the stressed samples alongside a control (unstressed) sample using a validated stability-indicating HPLC method. If the peaks appear or increase in intensity in the stressed samples compared to the control, they are likely degradation products. Further characterization using mass spectrometry (LC-MS/MS) is recommended for structural elucidation.[1][3]
Q3: My HPLC method is not separating the main lorcaserin peak from a potential degradation product. What can I do to improve the resolution?
A3: To improve chromatographic resolution, you can modify several HPLC parameters. Consider adjusting the mobile phase composition, such as the ratio of organic solvent to buffer.[1][3] You can also try changing the pH of the mobile phase or using a different column with an alternative stationary phase (e.g., phenyl-hexyl instead of C18).[1] Optimizing the column temperature and flow rate can also enhance separation. A systematic approach using design of experiments (DoE) can be effective in finding the optimal conditions.
Q4: How can I confirm the structure of an unknown degradation product observed in my analysis?
A4: The structure of unknown impurities and degradation products can be confirmed using hyphenated analytical techniques. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-MS/MS) is a powerful tool for this purpose.[2] Accurate mass measurement helps in determining the elemental composition, and MS/MS fragmentation patterns provide structural information. For unequivocal structure confirmation, isolation of the impurity followed by Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard.[2][4]
Q5: What are the typical acceptance criteria for degradation products in a pharmaceutical substance?
A5: The acceptance criteria for impurities, including degradation products, are defined by regulatory guidelines such as those from the International Council for Harmonisation (ICH). Generally, for a new drug substance, the reporting threshold for an impurity is at or below 0.05%, the identification threshold is commonly between 0.10% and 0.20%, and the qualification threshold is also in a similar range, depending on the maximum daily dose. Total related substances are typically limited to 0.5% to 1.0%.[2]
Troubleshooting Guides
Issue 1: Poor Peak Shape for Lorcaserin or Degradation Products in HPLC
| Potential Cause | Troubleshooting Step |
| Inappropriate mobile phase pH | The pH of the mobile phase can affect the ionization state of the analytes. Adjust the pH to be at least 2 units away from the pKa of lorcaserin and its degradation products. |
| Column Overload | Reduce the injection volume or the concentration of the sample. |
| Column Contamination or Degradation | Flush the column with a strong solvent. If the problem persists, replace the column. |
| Interaction with Metal Ions | Add a chelating agent like EDTA to the mobile phase. |
Issue 2: Inconsistent Retention Times
| Potential Cause | Troubleshooting Step |
| Fluctuations in Mobile Phase Composition | Ensure the mobile phase is well-mixed and degassed. Use a gradient proportioning valve test to check for accuracy. |
| Column Temperature Variations | Use a column oven to maintain a consistent temperature. |
| Pump Malfunction | Check the pump for leaks and ensure proper check valve function. Perform a flow rate accuracy test. |
| Column Equilibration | Ensure the column is adequately equilibrated with the mobile phase before each injection. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the conditions for subjecting this compound to stress to induce degradation. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[3]
-
Acid Hydrolysis: Dissolve 10 mg of lorcaserin in 10 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve 10 mg of lorcaserin in 10 mL of 0.1 M NaOH. Keep the solution at 60°C for 24 hours.
-
Oxidative Degradation: Dissolve 10 mg of lorcaserin in 10 mL of 3% H₂O₂. Keep the solution at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place 10 mg of solid lorcaserin in an oven at 105°C for 48 hours.
-
Photolytic Degradation: Expose 10 mg of solid lorcaserin to UV light (254 nm) and visible light (in a photostability chamber) for a specified duration, as per ICH Q1B guidelines.
-
Sample Preparation for Analysis: After the specified stress period, neutralize the acidic and basic solutions. Dilute all samples to a suitable concentration with the mobile phase for HPLC analysis.
Protocol 2: Stability-Indicating RP-HPLC Method
This is an example of a reversed-phase high-performance liquid chromatography (RP-HPLC) method suitable for separating lorcaserin from its degradation products.
| Parameter | Condition |
| Column | Phenomenex Luna Phenyl-Hexyl (150 x 4.6 mm, 5 µm)[1] |
| Mobile Phase A | 10 mM Ammonium formate (B1220265) with 0.1% ammonia, pH adjusted to 2.8 with trifluoroacetic acid[1] |
| Mobile Phase B | Methanol/Acetonitrile (5/95, v/v)[1] |
| Gradient Program | Optimized to achieve separation |
| Flow Rate | 1.0 mL/min[1] |
| Column Temperature | 25°C[1] |
| Detection Wavelength | 220 nm[1] |
| Injection Volume | 5 µL[1] |
Data Presentation
Table 1: Summary of Forced Degradation Results for Lorcaserin
| Stress Condition | Observation | Major Degradation Products |
| Acid Hydrolysis (0.1 M HCl, 60°C) | Slight degradation observed.[3] | To be determined by LC-MS |
| Base Hydrolysis (0.1 M NaOH, 60°C) | Slight degradation observed.[3] | To be determined by LC-MS |
| Oxidative (3% H₂O₂) | Significant degradation observed.[1] | N-oxide, other oxidative products |
| Thermal (105°C) | Stable, no significant degradation.[1][3] | - |
| Photolytic (UV/Vis light) | Stable, no significant degradation.[1][3] | - |
Table 2: Validation Parameters for a Stability-Indicating HPLC Method
| Parameter | Result | Acceptance Criteria |
| Linearity (R²) | 0.9995[3] | ≥ 0.999 |
| Accuracy (% Recovery) | 98.84% - 100.65%[3] | 98.0% - 102.0% |
| Precision (%RSD, Intraday) | 0.29%[3] | ≤ 2.0% |
| Precision (%RSD, Interday) | 0.26%[3] | ≤ 2.0% |
| Limit of Detection (LOD) | To be determined | Reportable |
| Limit of Quantification (LOQ) | To be determined | Reportable |
Visualizations
Caption: Experimental workflow for identifying lorcaserin degradation products.
Caption: Potential degradation pathways of lorcaserin under oxidative stress.
Caption: Troubleshooting logic for identifying an unknown peak.
References
Technical Support Center: Lorcaserin Hydrochloride Hemihydrate for In-Vivo Rodent Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using lorcaserin (B1675133) hydrochloride hemihydrate in in-vivo rodent studies.
Frequently Asked Questions (FAQs)
1. What is the recommended starting dose of lorcaserin for obesity studies in rats?
For studies investigating the effects of lorcaserin on food intake and body weight in diet-induced obesity (DIO) models in rats, a starting dose of 1-2 mg/kg administered subcutaneously (SC) twice daily (b.i.d.) has been shown to be effective.[1][2] This dosage has been demonstrated to significantly reduce body weight gain, primarily through a selective reduction in fat mass, with only modest effects on overall food intake.[1][2] Higher doses (ranging from 4.5 to 36 mg/kg b.i.d.) have also been reported, but these may be associated with motor changes and malaise, which could confound the interpretation of results.[1]
2. What is an effective dose range for lorcaserin in mice for studying effects on food intake?
In mice, lorcaserin has been shown to reduce food intake in studies of binge-like eating and hunger-driven feeding.[3] While specific dose-response studies for this indication are varied, doses as low as 3 mg/kg have been shown to engage 5-HT2C receptors in mice.[4] For anticonvulsant studies in juvenile Fmr1 knockout mice, doses ranging from 1 to 10 mg/kg have been investigated.[4]
3. What is the appropriate route of administration for lorcaserin in rodents?
Lorcaserin hydrochloride hemihydrate is soluble in saline and can be administered via several routes.[1] Subcutaneous (SC) injection is a commonly used and effective route for administration in rats.[1][2] Oral gavage (per os) is another viable option, as lorcaserin is rapidly absorbed from the gastrointestinal tract.[5] The choice of administration route may depend on the specific experimental design and desired pharmacokinetic profile.
4. What are the expected pharmacokinetic parameters of lorcaserin in rats?
In rats, lorcaserin is rapidly absorbed and demonstrates favorable pharmacokinetic properties.[6] Following subcutaneous administration of 1-2 mg/kg b.i.d. in diet-induced obese rats, plasma concentrations (Cmin and Cmax) were in the range of 13–160 ng/mL and 34–264 ng/mL, respectively, with no evidence of drug accumulation over a 7-day treatment period.[1][2] Lorcaserin also demonstrates the ability to cross the blood-brain barrier, with brain levels exceeding plasma levels.[6]
5. My animals are not showing a significant reduction in body weight. What are some potential reasons?
Several factors could contribute to a lack of efficacy:
-
Dosage: The dose may be too low for the specific rodent strain or experimental model. A dose-response study may be necessary to determine the optimal dose.
-
Diet: The composition of the diet can influence the effects of lorcaserin. Studies have been conducted using both regular and high-fat diets.[3]
-
Acclimation: Insufficient acclimation of the animals to handling and injection procedures can cause stress, which may affect feeding behavior and body weight.
-
Drug Stability: Ensure the lorcaserin solution is properly prepared and stored to maintain its stability and potency.
6. I am observing adverse effects such as sedation or motor changes in my animals. What should I do?
Adverse effects like sedation have been observed at higher doses of lorcaserin.[7] If you observe these effects, consider the following:
-
Dose Reduction: Lowering the dose is the most direct way to mitigate dose-dependent side effects.
-
Observation: Carefully monitor the animals to distinguish between sedation and other potential health issues.
-
Control Groups: Ensure that the observed effects are drug-related by comparing with a vehicle-treated control group.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| No significant change in food intake or body weight | - Inadequate dose- Improper drug administration- Animal stress | - Conduct a dose-response study.- Verify administration technique and volume.- Ensure adequate acclimation period for animals. |
| High variability in results | - Inconsistent dosing times- Variation in animal handling- Differences in diet consumption | - Administer doses at the same time each day.- Standardize all handling procedures.- Monitor individual food intake where possible. |
| Sedation or hypoactivity | - Dose is too high | - Reduce the dose of lorcaserin.- Observe animals closely for the duration of the effect. |
| Precipitation in dosing solution | - Poor solubility- Incorrect vehicle | - Ensure this compound is fully dissolved in saline.- Prepare fresh solutions regularly. |
Quantitative Data Summary
Table 1: Effective Doses of Lorcaserin in Rodent Models
| Species | Model | Dose Range | Route | Observed Effect | Reference |
| Rat | Diet-Induced Obesity | 1-2 mg/kg b.i.d. | SC | Reduced body weight gain, selective fat mass reduction | [1][2] |
| Rat | Nicotine (B1678760) Self-Administration | 0.3125-20 mg/kg | SC | Reduction in nicotine self-administration | [7] |
| Rat | Drug Discrimination | 0.178-1.0 mg/kg | i.p. | Dose-dependent increase in drug-lever responding | [8] |
| Mouse | Anticonvulsant (Fmr1 KO) | 1-10 mg/kg | i.p. | Investigated for effects on audiogenic seizures | [4] |
Table 2: Pharmacokinetic Parameters of Lorcaserin in Rats (1-2 mg/kg SC b.i.d.)
| Parameter | Value | Reference |
| Cmin (1 mg/kg) | 13-160 ng/mL | [1] |
| Cmax (2 mg/kg) | 34-264 ng/mL | [1] |
| Bioavailability | 94% | [6] |
Experimental Protocols
Protocol 1: Evaluation of Lorcaserin on Body Weight in a Diet-Induced Obesity (DIO) Rat Model
-
Animal Model: Male Sprague-Dawley rats are rendered obese by feeding a high-fat diet for a specified period.
-
Acclimation: Animals are acclimated to handling and subcutaneous injections with saline for several days prior to the start of the experiment.[1]
-
Grouping: Rats are randomly assigned to treatment groups (e.g., vehicle control, 1 mg/kg lorcaserin, 2 mg/kg lorcaserin).
-
Drug Preparation: this compound is dissolved in sterile saline to the desired concentrations.[1]
-
Administration: Lorcaserin or vehicle is administered subcutaneously twice daily (b.i.d.) at a volume of 1 ml/kg.[1]
-
Measurements: Body weight and food intake are recorded daily.
-
Duration: The treatment period typically lasts for 28 days.[1]
-
Data Analysis: Statistical analysis is performed to compare body weight changes and food intake between the treatment groups.
Visualizations
Caption: Lorcaserin's mechanism of action on the 5-HT2C receptor signaling pathway.
Caption: General experimental workflow for in vivo rodent studies with lorcaserin.
References
- 1. Characterization of the 5-HT2C receptor agonist lorcaserin on efficacy and safety measures in a rat model of diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of the 5-HT2C receptor agonist lorcaserin on efficacy and safety measures in a rat model of diet-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of Lorcaserin as an Anticonvulsant in Juvenile Fmr1 Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lorcaserin (Belviq): A Selective Serotonin 5-HT2C Agonist In the Treatment of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ucm.es [ucm.es]
- 7. Lorcaserin, a 5-HT2C Agonist, Decreases Nicotine Self-Administration in Female Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CHARACTERIZATION OF THE DISCRIMINATIVE STIMULUS EFFECTS OF LORCASERIN IN RATS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Lorcaserin Interference in Biochemical Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate potential interference from lorcaserin (B1675133) in your biochemical assays.
Frequently Asked Questions (FAQs)
Q1: What is lorcaserin and why might it interfere with my assay?
A1: Lorcaserin is a selective serotonin (B10506) 5-HT2C receptor agonist, previously used for weight management.[1][2][3][4] Its chemical structure, a benzazepine derivative, contains an aromatic amine.[1] Aromatic amines can be chemically reactive and may possess intrinsic spectrophotometric or fluorometric properties.[5][6] These characteristics can potentially lead to several types of assay interference, including:
-
Optical Interference: The compound may absorb light or fluoresce at the same wavelengths used in your assay's detection method, leading to false-positive or false-negative results.
-
Chemical Reactivity: The aromatic amine moiety could react with assay components, such as enzymes or detection reagents.
-
Compound Aggregation: At higher concentrations, small molecules like lorcaserin can form aggregates that non-specifically inhibit enzymes or sequester assay reagents.
Q2: My fluorescence-based assay is showing unexpected results in the presence of lorcaserin. What could be the cause?
A2: Interference in fluorescence-based assays is a common issue with small molecules. The primary causes are autofluorescence and quenching.[3][7][8]
-
Autofluorescence: Lorcaserin itself might be fluorescent at the excitation and/or emission wavelengths of your assay's fluorophore, leading to an artificially high signal (false positive).
-
Quenching: Lorcaserin could absorb the excitation light or the emitted fluorescence from your fluorophore, resulting in a decreased signal (false negative).[8]
To determine if either of these is occurring, you should run control experiments.
Q3: I am observing inconsistent results in my enzyme inhibition assay with lorcaserin. What are the likely reasons?
A3: Inconsistent results in enzyme assays can stem from several factors related to the properties of lorcaserin:[9]
-
Compound Aggregation: Lorcaserin may be forming aggregates at the concentrations used in your assay. These aggregates can non-specifically inhibit enzymes, leading to results that are not dose-dependent in a predictable way.[10][11]
-
Thiol Reactivity: If your assay buffer contains thiol-containing reagents like Dithiothreitol (DTT), lorcaserin's aromatic amine could potentially interact with them, altering its effective concentration or generating interfering byproducts.
-
Time-Dependent Inhibition: The interaction between lorcaserin and the target enzyme might be time-dependent, leading to variability if incubation times are not strictly controlled.
Q4: Can lorcaserin's metabolites interfere with my assay?
A4: Yes, it is possible. Lorcaserin is extensively metabolized in the liver, primarily into lorcaserin sulfamate (B1201201) and N-carbamoyl glucuronide lorcaserin.[2][7] These metabolites have different chemical properties from the parent compound and could also potentially interfere with your assay. If you are working with samples that may contain these metabolites (e.g., from in vivo studies), it is important to consider their potential for interference as well.
Troubleshooting Guides
Guide 1: Identifying and Mitigating Optical Interference
If you suspect lorcaserin is interfering with the optical detection of your assay, follow these steps:
Step 1: Spectral Scanning
-
Objective: To determine if lorcaserin absorbs light or fluoresces at your assay's wavelengths.
-
Procedure:
-
Prepare a solution of lorcaserin in your assay buffer at the highest concentration you are testing.
-
Run an absorbance scan across a range of wavelengths, including your assay's excitation and emission wavelengths.
-
Run a fluorescence scan using your assay's excitation wavelength and measure the emission spectrum. Also, excite at a range of wavelengths and measure the emission at your assay's detection wavelength.
-
Step 2: Control Experiments
-
Objective: To differentiate between autofluorescence and quenching.
-
Procedure:
-
Autofluorescence Check: Prepare wells with your assay buffer and lorcaserin (at various concentrations) but without the fluorescent probe. Measure the fluorescence at your assay's detection settings. A significant signal indicates autofluorescence.
-
Quenching Check: Prepare wells with the assay buffer and your fluorescent probe, with and without lorcaserin. A decrease in fluorescence in the presence of lorcaserin suggests quenching.[8]
-
Mitigation Strategies:
| Interference Type | Mitigation Strategy |
| Autofluorescence | - Subtract the background fluorescence from lorcaserin-only controls. - Switch to a fluorophore with a different excitation/emission spectrum that does not overlap with lorcaserin's fluorescence. |
| Quenching | - Use a higher concentration of the fluorescent probe if possible. - Switch to a different fluorophore that is not quenched by lorcaserin. - Consider a different assay format (e.g., absorbance-based or label-free). |
Guide 2: Addressing Non-Specific Inhibition and Compound Aggregation
If you observe inconsistent or steep dose-response curves, consider the possibility of non-specific inhibition due to aggregation.
Step 1: Detergent Test
-
Objective: To determine if the observed inhibition is due to compound aggregation.
-
Procedure:
Mitigation Strategies:
| Issue | Mitigation Strategy |
| Compound Aggregation | - Include a low concentration of a non-ionic detergent (e.g., 0.001-0.01% Triton X-100) in your assay buffer.[11] - Always confirm that the detergent itself does not affect your assay's performance. |
| Inconsistent Results | - Ensure complete solubilization of lorcaserin in your assay buffer. - Pre-incubate lorcaserin with the enzyme for a set period to check for time-dependent effects. |
Experimental Protocols
Protocol 1: Protein Precipitation to Remove Lorcaserin
This protocol is useful for removing small molecule interference from protein samples before downstream analysis.
Materials:
-
Trichloroacetic acid (TCA), 20% solution
-
Ice-cold acetone (B3395972)
-
Resuspension buffer (compatible with your downstream application)
Procedure:
-
To your protein sample containing lorcaserin, add an equal volume of 20% TCA.
-
Incubate the mixture on ice for 30 minutes to precipitate the protein.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the protein.
-
Carefully decant the supernatant, which contains the lorcaserin.
-
Wash the protein pellet by adding ice-cold acetone and centrifuging again for 5 minutes. This helps to remove any remaining TCA and lorcaserin.
-
Discard the supernatant and allow the protein pellet to air-dry.
-
Resuspend the pellet in your desired buffer.
Protocol 2: Dialysis for Lorcaserin Removal
Dialysis is a gentle method for removing small molecules from protein solutions.
Materials:
-
Dialysis tubing or cassette with an appropriate molecular weight cut-off (MWCO) (e.g., 3.5 kDa)
-
Dialysis buffer (at least 200 times the sample volume)
-
Stir plate and stir bar
Procedure:
-
Prepare the dialysis membrane according to the manufacturer's instructions (this may involve pre-wetting).[2]
-
Load your protein sample containing lorcaserin into the dialysis tubing or cassette.
-
Place the sealed tubing/cassette into the dialysis buffer.
-
Dialyze for 2-4 hours at room temperature or 4°C with gentle stirring.[4]
-
Change the dialysis buffer. For efficient removal, at least two buffer changes are recommended.
-
Continue dialysis for another 2-4 hours or overnight at 4°C.[2]
Visualizations
Caption: Lorcaserin's mechanism of action signaling pathway.
Caption: Troubleshooting workflow for lorcaserin assay interference.
References
- 1. benchchem.com [benchchem.com]
- 2. home.sandiego.edu [home.sandiego.edu]
- 3. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dialysis in Protein Purification - Creative Proteomics [creative-proteomics.com]
- 5. Measurement of the Heterocyclic Amines 2-Amino-9H-pyrido[2,3-b]indole and 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine in Urine: Effects of Cigarette Smoking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GENERAL DISCUSSION OF COMMON MECHANISMS FOR AROMATIC AMINES - Some Aromatic Amines, Organic Dyes, and Related Exposures - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. A Detergent-Based Assay for the Detection of Promiscuous Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting lorcaserin hydrochloride hemihydrate variability in experimental results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing variability in experimental results when working with lorcaserin (B1675133) hydrochloride hemihydrate.
Frequently Asked Questions (FAQs)
Q1: What is lorcaserin hydrochloride hemihydrate and what is its primary mechanism of action?
This compound is a selective serotonin (B10506) 2C (5-HT2C) receptor agonist.[1] Its primary mechanism of action is to decrease food consumption and promote satiety by selectively activating 5-HT2C receptors on anorexigenic pro-opiomelanocortin (POMC) neurons in the hypothalamus.[2][3][4] This selective action is a key feature, distinguishing it from less selective serotonergic agents.[3]
Q2: What are the key physicochemical properties of this compound I should be aware of?
This compound is a white to off-white powder.[1][2] It is soluble in water, with a reported solubility of greater than 400 mg/mL.[2][5] The hemihydrate form contains half a molecule of water for each molecule of the compound, which can influence its physical properties and stability.[1] It is also known to be hygroscopic, meaning it can absorb moisture from the air, which necessitates careful handling and storage.
Q3: What are the recommended storage and handling conditions for this compound?
To ensure stability, this compound should be stored in a dry place, protected from light.[6] For long-term storage of the solid compound, a temperature of -20°C in a freezer under an inert atmosphere is recommended.[7] Due to its hygroscopic nature, it is crucial to handle the compound in a low-humidity environment, such as a glove box or by using a desiccator, and to minimize its exposure to air by keeping containers tightly sealed.[2][8]
Q4: How stable is lorcaserin in solution for experimental use?
For in vitro and in vivo studies, stock solutions are often prepared in dimethyl sulfoxide (B87167) (DMSO). It is recommended to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.[7] While generally stable under many conditions, lorcaserin has been found to show significant degradation under oxidative stress.[3][9][10] Therefore, it is important to use high-purity, anhydrous solvents and to protect solutions from excessive light and air exposure.
Troubleshooting Guides
In Vitro Experiment Variability
Q: My in vitro assay results (e.g., receptor binding, calcium flux) with lorcaserin are inconsistent. What are the potential causes and solutions?
Variability in in vitro assays can arise from multiple factors. Below is a troubleshooting guide to address common issues.
| Potential Cause | Troubleshooting Steps & Solutions |
| Compound Instability | - Solution Preparation: Prepare fresh stock solutions in high-purity, anhydrous DMSO. Aliquot into single-use vials to minimize freeze-thaw cycles. - Storage: Store stock solutions at -80°C for long-term stability. Protect from light. - Working Solutions: Prepare working solutions fresh for each experiment from a thawed aliquot. |
| Hygroscopicity | - Handling: Weigh the compound in a low-humidity environment (e.g., glove box or desiccator). Minimize exposure to atmospheric moisture. |
| Assay Conditions | - Cell Health: Ensure cells are healthy, within a consistent passage number, and not overgrown. Inconsistent cell density can lead to variable receptor expression. - Reagent Quality: Use high-quality reagents and ensure radioligands have not degraded. Store them according to the manufacturer's instructions. - Equilibrium: For binding assays, ensure the incubation time is sufficient to reach equilibrium. Optimize incubation time and temperature. |
| Agonist-Specific Issues | - Biased Agonism: Be aware that 5-HT2C receptors can signal through different pathways (e.g., Gq/11 and β-arrestin). Variability between different functional assays (e.g., IP1 accumulation vs. β-arrestin recruitment) could be due to biased agonism.[11] |
| Experimental Technique | - Pipetting Accuracy: Ensure accurate and consistent pipetting, especially for serial dilutions. - Washing Steps: In binding assays, optimize washing steps to effectively remove unbound ligand without dislodging specifically bound ligand. |
In Vivo Experiment Variability
Q: I'm observing high variability in my rodent feeding studies with lorcaserin. What factors should I investigate?
In vivo experiments are subject to a wider range of variables. The following guide provides a systematic approach to troubleshooting.
| Potential Cause | Troubleshooting Steps & Solutions |
| Animal-Related Factors | - Strain and Sex: Different rodent strains can exhibit varied responses to 5-HT2C agonists.[12][13] Ensure you are using a consistent strain, sex, and age of animals. Report these details in your methodology. - Diet: The composition of the animal's diet, particularly fat content, can significantly impact the efficacy of lorcaserin.[14][15] Standardize the diet across all experimental groups. - Acclimation: Ensure animals are properly acclimated to the housing, handling, and experimental procedures to minimize stress-induced variability. |
| Dosing and Formulation | - Vehicle Selection: The vehicle used to dissolve and administer lorcaserin can affect its solubility, stability, and bioavailability. Common vehicles include saline or a small percentage of DMSO in saline. Test the vehicle alone to ensure it has no independent effect on the measured outcomes. - Dose and Route of Administration: Ensure the dose and route of administration (e.g., oral gavage, intraperitoneal injection) are consistent. Inconsistent administration can lead to variable drug exposure. - Dose-Response: The effects of 5-HT2C agonists can follow an inverted U-shaped dose-response curve.[16] If you are not seeing the expected effect, consider conducting a full dose-response study. |
| Environmental Factors | - Housing Conditions: Maintain consistent temperature, humidity, and light-dark cycles in the animal facility. - Experimenter Effect: The presence and handling by different experimenters can introduce variability.[17] Whenever possible, have the same researcher perform the experiments for a given study. |
| Behavioral Assay Design | - Food Deprivation: The anorectic effects of lorcaserin are more pronounced in hungry animals.[16] Standardize the food deprivation schedule before testing. - Time of Day: Circadian rhythms can influence feeding behavior and drug metabolism. Conduct experiments at the same time each day. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound to aid in experimental design and data interpretation.
Table 1: Physicochemical and Pharmacokinetic Properties of Lorcaserin
| Property | Value | Reference(s) |
| Molecular Weight | 241.16 g/mol (hemihydrate) | [15] |
| Water Solubility | >400 mg/mL | [2][5] |
| Plasma Protein Binding | ~70% | [4] |
| Peak Plasma Time (Tmax) | 1.5 - 2 hours | [4] |
| Plasma Half-life (t½) | ~11 hours | [4] |
| Metabolism | Extensively hepatic | [4] |
| Excretion | Primarily renal (urine) | [4] |
Table 2: In Vitro Receptor Binding and Functional Potency of Lorcaserin
| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Selectivity over 5-HT2C | Reference(s) |
| Human 5-HT2C | 13 - 15 | 39 | - | [6][15] |
| Human 5-HT2A | 92 - 112 | 553 | ~7-18 fold | [6][15][18] |
| Human 5-HT2B | 147 | 2380 | ~11-104 fold | [6][15] |
Experimental Protocols
Protocol 1: In Vivo Rodent Feeding Study
This protocol outlines a typical experiment to assess the effect of lorcaserin on food intake in diet-induced obese (DIO) rats.
-
Animal Model: Male Sprague-Dawley rats, 8-10 weeks old.
-
Diet-Induced Obesity: Feed rats a high-fat diet (e.g., 60% kcal from fat) for 6-8 weeks to induce obesity. A control group should be maintained on a standard chow diet.
-
Acclimation: Acclimate the DIO rats to single housing and handling for at least one week before the experiment.
-
Drug Preparation:
-
Prepare a stock solution of this compound in a suitable vehicle (e.g., sterile saline or 5% DMSO in saline).
-
Prepare fresh dilutions for dosing each day.
-
-
Experimental Groups:
-
Group 1: Vehicle control
-
Group 2: Lorcaserin (low dose, e.g., 1 mg/kg)
-
Group 3: Lorcaserin (high dose, e.g., 5 mg/kg)
-
-
Dosing: Administer the vehicle or lorcaserin solution via the chosen route (e.g., intraperitoneal injection or oral gavage) at a consistent time each day, typically 30-60 minutes before the dark cycle (the active feeding period for rodents).
-
Food Intake Measurement:
-
Provide a pre-weighed amount of the high-fat diet at the time of dosing.
-
Measure the remaining food at various time points (e.g., 1, 2, 4, 8, and 24 hours post-dosing).
-
Account for any spillage by placing a collection tray under the food hopper.
-
-
Data Analysis:
-
Calculate the cumulative food intake for each time point.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the lorcaserin-treated groups to the vehicle control group.
-
Protocol 2: In Vitro 5-HT2C Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of lorcaserin for the 5-HT2C receptor.
-
Materials:
-
Cell membranes from a cell line stably expressing the human 5-HT2C receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [3H]mesulergine (a 5-HT2C antagonist).
-
Non-specific binding control: Mianserin (10 µM).
-
Assay buffer: 50 mM Tris-HCl, pH 7.4.
-
-
Membrane Preparation:
-
Thaw the cell membranes on ice.
-
Homogenize the membranes in ice-cold assay buffer.
-
Determine the protein concentration using a standard method (e.g., BCA assay).
-
Dilute the membranes to the desired final concentration in the assay buffer.
-
-
Assay Procedure (96-well plate format):
-
Total Binding: Add assay buffer, [3H]mesulergine, and the cell membrane suspension to the wells.
-
Non-specific Binding: Add mianserin, [3H]mesulergine, and the cell membrane suspension to the wells.
-
Competition Binding: Add serial dilutions of lorcaserin, [3H]mesulergine, and the cell membrane suspension to the wells.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer.
-
Detection:
-
Dry the filter mat.
-
Add scintillation cocktail to each filter.
-
Measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the lorcaserin concentration.
-
Determine the IC50 value (the concentration of lorcaserin that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
-
Visualizations
Signaling Pathway
Caption: Lorcaserin-activated 5-HT2C receptor signaling pathway.
Experimental Workflow
Caption: General workflow for an in vivo lorcaserin experiment.
Troubleshooting Logic
Caption: Logical workflow for troubleshooting experimental variability.
References
- 1. researchgate.net [researchgate.net]
- 2. tutorchase.com [tutorchase.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. hepatochem.com [hepatochem.com]
- 9. benchchem.com [benchchem.com]
- 10. prezi.com [prezi.com]
- 11. bu.edu [bu.edu]
- 12. Genotype-Dependent Difference in 5-HT2C Receptor-Induced Hypolocomotion: Comparison with 5-HT2A Receptor Functional Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Lorcaserin and phentermine exert anti-obesity effects with modulation of the gut microbiota [frontiersin.org]
- 16. accessdata.fda.gov [accessdata.fda.gov]
- 17. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Lorcaserin Forced Degradation Studies for Stability Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting forced degradation studies of lorcaserin (B1675133) to understand its stability profile.
Frequently Asked Questions (FAQs)
Q1: What are the typical stress conditions applied in forced degradation studies of lorcaserin?
A1: Forced degradation studies for lorcaserin typically involve exposing the drug substance to a variety of stress conditions to accelerate its decomposition. These conditions generally include:
-
Acidic Hydrolysis: Treatment with an acid (e.g., 0.1 M HCl) at elevated temperatures.
-
Basic Hydrolysis: Treatment with a base (e.g., 0.1 M NaOH) at elevated temperatures.
-
Oxidative Degradation: Exposure to an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂).
-
Thermal Degradation: Subjecting the solid drug substance to high temperatures (e.g., 80°C).
-
Photolytic Degradation: Exposing the drug substance to UV and visible light.
Q2: Which analytical technique is most commonly used to analyze the degradation of lorcaserin?
A2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most prevalent analytical technique for separating and quantifying lorcaserin from its degradation products.[1] These stability-indicating methods are crucial for ensuring that the analytical procedure can accurately measure the active pharmaceutical ingredient (API) in the presence of its degradants.
Q3: What are some common challenges encountered during the development of a stability-indicating HPLC method for lorcaserin?
A3: Researchers may face several challenges, including:
-
Co-elution of Degradation Products: Degradation products may have similar polarities, leading to overlapping peaks in the chromatogram. Method optimization, including changes in mobile phase composition, pH, column type, and temperature, is often necessary to achieve adequate resolution.
-
Lack of UV Absorbance of Degradants: Some degradation products may lack a significant chromophore, making them difficult to detect using a standard UV detector. In such cases, alternative detection methods like mass spectrometry (MS) are required.
-
Distinguishing Degradation Products from Impurities: It is important to differentiate between degradation products formed under stress conditions and process-related impurities from the synthesis of lorcaserin. This often requires the analysis of unstressed samples and comparison of impurity profiles.
Q4: How can I troubleshoot poor peak shape or resolution in my HPLC analysis of stressed lorcaserin samples?
A4: To address issues with peak shape and resolution, consider the following:
-
Mobile Phase pH: The pH of the mobile phase can significantly impact the retention and peak shape of ionizable compounds like lorcaserin and its degradation products. Experiment with a pH range around the pKa of lorcaserin.
-
Column Chemistry: If a standard C18 column does not provide adequate separation, consider alternative stationary phases such as a phenyl-hexyl column, which offers different selectivity.
-
Gradient Elution: A gradient elution program, where the mobile phase composition is changed over time, can be effective in separating compounds with a wide range of polarities.
-
Temperature Control: Maintaining a consistent and optimized column temperature can improve peak symmetry and resolution.
Q5: Are there any known degradation pathways for lorcaserin?
A5: While forced degradation studies have been performed, detailed public information specifically outlining the degradation pathways and the chemical structures of all major degradation products of lorcaserin under various stress conditions is limited. However, it has been noted in some studies that lorcaserin shows significant degradation primarily under oxidative stress conditions. The identification and characterization of individual degradants would typically require advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy.
Quantitative Data Summary
Detailed quantitative data from comparative forced degradation studies of lorcaserin is not consistently available across published literature. One study indicated that significant degradation was only observed under oxidative conditions, though specific percentages were not provided. For a robust internal study, it is recommended to generate quantitative data by calculating the percentage of degradation for each stress condition using a validated stability-indicating HPLC method. The formula for calculating the percentage of degradation is:
% Degradation = [(Initial Area of Active - Area of Active after Stress) / Initial Area of Active] x 100
For illustrative purposes, a template for presenting such data is provided below. Researchers should populate this table with their own experimental results.
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation of Lorcaserin | Number of Major Degradation Products |
| Acidic Hydrolysis | 0.1 M HCl | 24 hours | 80°C | Data to be generated | Data to be generated |
| Basic Hydrolysis | 0.1 M NaOH | 24 hours | 80°C | Data to be generated | Data to be generated |
| Oxidative Degradation | 3% H₂O₂ | 48 hours | Room Temp | Data to be generated | Data to be generated |
| Thermal Degradation | Solid State | 7 days | 80°C | Data to be generated | Data to be generated |
| Photolytic Degradation | UV & Vis Light | 7 days | Room Temp | Data to be generated | Data to be generated |
Experimental Protocols
Below are detailed methodologies for conducting forced degradation studies on lorcaserin.
1. Preparation of Stock Solution:
-
Accurately weigh and dissolve an appropriate amount of lorcaserin hydrochloride in a suitable solvent (e.g., methanol (B129727) or a mixture of methanol and water) to obtain a stock solution of a known concentration (e.g., 1 mg/mL).
2. Acidic Hydrolysis:
-
Transfer a known volume of the lorcaserin stock solution into a suitable flask.
-
Add an equal volume of 0.1 M hydrochloric acid.
-
Reflux the solution at 80°C for a specified period (e.g., 24 hours).
-
After cooling to room temperature, neutralize the solution with an equivalent amount of 0.1 M sodium hydroxide.
-
Dilute the solution to a final concentration suitable for HPLC analysis with the mobile phase.
3. Basic Hydrolysis:
-
Transfer a known volume of the lorcaserin stock solution into a suitable flask.
-
Add an equal volume of 0.1 M sodium hydroxide.
-
Reflux the solution at 80°C for a specified period (e.g., 24 hours).
-
After cooling to room temperature, neutralize the solution with an equivalent amount of 0.1 M hydrochloric acid.
-
Dilute the solution to a final concentration suitable for HPLC analysis with the mobile phase.
4. Oxidative Degradation:
-
Transfer a known volume of the lorcaserin stock solution into a suitable flask.
-
Add an equal volume of 3% hydrogen peroxide.
-
Keep the solution at room temperature for a specified period (e.g., 48 hours), protected from light.
-
Dilute the solution to a final concentration suitable for HPLC analysis with the mobile phase.
5. Thermal Degradation:
-
Place a known amount of solid lorcaserin hydrochloride in a petri dish and spread it as a thin layer.
-
Keep the sample in a hot air oven maintained at 80°C for 7 days.
-
After the specified period, cool the sample and dissolve a known amount in a suitable solvent to achieve a concentration appropriate for HPLC analysis.
6. Photolytic Degradation:
-
Place a known amount of solid lorcaserin hydrochloride in a transparent container.
-
Expose the sample to a combination of UV (e.g., 200 watt-hours/square meter) and visible light (e.g., 1.2 million lux-hours) in a photostability chamber for 7 days.
-
Simultaneously, keep a control sample wrapped in aluminum foil to protect it from light.
-
After the exposure period, dissolve a known amount of the exposed and control samples in a suitable solvent to achieve a concentration appropriate for HPLC analysis.
Visualizations
The following diagrams illustrate the general workflow for forced degradation studies and a hypothetical degradation pathway for lorcaserin.
Caption: Experimental workflow for forced degradation studies of lorcaserin.
Caption: Hypothetical degradation pathways of lorcaserin under stress conditions.
References
Technical Support Center: Managing Off-Target Effects of Lorcaserin in Preclinical Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing potential off-target effects of lorcaserin (B1675133) in preclinical models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for lorcaserin?
A1: Lorcaserin is a selective serotonin (B10506) 5-HT2C receptor agonist.[1][2][3] It primarily acts on pro-opiomelanocortin (POMC) neurons in the hypothalamus.[1][4] This activation leads to the release of alpha-melanocyte-stimulating hormone (α-MSH), which then acts on melanocortin-4 receptors (MC4R) to suppress appetite and promote satiety.[1][4][5]
Q2: What are the main off-target receptors of concern for lorcaserin?
A2: The primary off-target receptors of concern are the serotonin 5-HT2A and 5-HT2B receptors, which are structurally related to the 5-HT2C receptor.[1]
-
5-HT2A Receptor Agonism: Associated with hallucinogenic effects and psychiatric side effects.[1]
-
5-HT2B Receptor Agonism: Linked to the risk of cardiac valvulopathy and pulmonary hypertension, as seen with previous non-selective serotonergic weight-loss drugs like fenfluramine.[1][3]
Q3: How selective is lorcaserin for the 5-HT2C receptor?
A3: Lorcaserin demonstrates significant selectivity for the 5-HT2C receptor over the 5-HT2A and 5-HT2B subtypes. In functional assays, lorcaserin is approximately 18-fold more potent at 5-HT2C receptors than at 5-HT2A receptors and 104-fold more potent than at 5-HT2B receptors.[1][2] Its binding affinity (Ki) is also higher for the 5-HT2C receptor.[1][2][6]
Q4: What are the expected therapeutic effects of lorcaserin in preclinical rodent models?
A4: In preclinical models, particularly diet-induced obesity (DIO) models in rats, chronic administration of lorcaserin is expected to cause a dose-dependent reduction in food intake and body weight gain.[2][7] This weight reduction is primarily due to a selective decrease in body fat mass.[7]
Data Presentation
Table 1: Lorcaserin Receptor Selectivity Profile
| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Functional Activity |
| Human 5-HT2C | 15[2][6] | 9 | Full Agonist[1][2] |
| Human 5-HT2A | 112[6] | 168[1] | Partial Agonist[1] |
| Human 5-HT2B | 174 | 943[1] | Full Agonist[1] |
Visualized Signaling Pathways and Workflows
Caption: On- and off-target signaling pathways for lorcaserin.
Troubleshooting Guides
Issue 1: My animals are exhibiting unexpected hyperactivity, tremors, or head-twitches.
Q: What could be causing this unexpected excitatory behavior?
A: This behavior may indicate off-target activation of the 5-HT2A receptor. The head-twitch response (HTR) in rodents is a classic behavioral proxy for 5-HT2A receptor activation by hallucinogenic compounds.[8][9] While lorcaserin is selective, supra-therapeutic doses could lead to significant 5-HT2A engagement.[1][6]
Troubleshooting Steps:
-
Verify Dose Calculation: Double-check all calculations for dose formulation and administration volume. Ensure the correct dose is being administered.
-
Conduct a Dose-Response Study: The effect of serotonergic drugs on locomotion can be complex. Run a full dose-response curve to determine if the hyperactivity is dose-dependent. It's possible that lower doses produce hyperactivity via 5-HT2A activation, while higher doses are needed to see the 5-HT2C-mediated hypoactivity.[10]
-
Use Selective Antagonists: To confirm which receptor is mediating the effect, pre-treat animals with selective antagonists before administering lorcaserin.
-
To confirm 5-HT2C mediation: Pre-treat with a selective 5-HT2C antagonist (e.g., SB242084). This should block the intended therapeutic effects (e.g., reduced food intake).
-
To rule out 5-HT2A mediation: Pre-treat with a selective 5-HT2A antagonist (e.g., M100907 or Ketanserin). If this blocks the hyperactivity, it confirms an off-target 5-HT2A effect.[10]
-
Caption: Troubleshooting logic for unexpected hyperactivity.
Issue 2: I am not observing the expected reduction in food intake or body weight.
Q: Why might lorcaserin not be producing an anorectic effect in my model?
A: Several factors could contribute to a lack of efficacy, ranging from experimental design to drug formulation and administration.
Troubleshooting Steps:
-
Review the Animal Model: Ensure the chosen animal model is appropriate. Lorcaserin's effects are most robustly demonstrated in models of diet-induced obesity (DIO), where there is a clear phenotype of overconsumption and weight gain.[7] The effect may be less pronounced in lean animals on a standard diet.
-
Check Drug Formulation and Stability:
-
Solubility: Ensure lorcaserin is fully dissolved in the vehicle. For intraperitoneal (i.p.) injections, saline is a common vehicle.[11]
-
Stability: Prepare fresh solutions regularly and store them appropriately to prevent degradation.
-
-
Verify Administration Route and Timing: Confirm the route of administration (e.g., subcutaneous, intraperitoneal) and ensure consistent timing relative to the dark/light cycle and feeding periods.[7][11]
-
Assess Animal Acclimation: Ensure animals are properly acclimated to the housing, diet, and handling procedures. Stress can significantly impact feeding behavior and confound results.
-
Consider Pharmacokinetics: In a pilot study, confirm that the administered dose achieves plasma concentrations consistent with those known to be effective. In rats, a 1-2 mg/kg dose (SC, b.i.d.) has been shown to be effective.[7]
Issue 3: How can I proactively monitor for potential cardiac valvulopathy in my long-term preclinical studies?
Q: What is the best method to assess for the 5-HT2B-mediated off-target effect of cardiac valve damage?
A: The gold-standard, non-invasive method for monitoring cardiac structure and function, including valve integrity, in preclinical rodent models is high-frequency echocardiography.[12][13][14]
Monitoring Strategy:
-
Establish a Baseline: Perform echocardiography on all animals before initiating the study to establish baseline measurements for valve thickness, morphology, and function (e.g., regurgitation).[12]
-
Longitudinal Assessments: Conduct echocardiography at regular intervals throughout a chronic study (e.g., monthly). This allows for the detection of progressive changes.
-
Key Imaging Views:
-
Critical Parameters to Measure:
-
Valve Morphology: Assess leaflet thickness and mobility using M-mode imaging.[12][15]
-
Valvular Regurgitation: Use color Doppler to detect any turbulent backflow of blood across the mitral or aortic valves.[12][14]
-
Valvular Stenosis: Use pulsed-wave Doppler to measure blood flow velocity across the valves to check for narrowing.
-
-
Terminal Endpoint Analysis: At the end of the study, complement echocardiography findings with histopathological analysis of the heart valves to confirm any observed abnormalities.
Caption: Workflow for assessing lorcaserin's off-target effects.
Experimental Protocols
Protocol 1: In Vitro Functional Potency Assessment (Calcium Flux Assay)
This assay measures the increase in intracellular calcium following 5-HT receptor activation, a direct consequence of the Gq/11 pathway.
-
Cell Culture: Culture cells stably expressing the human 5-HT2C, 5-HT2A, or 5-HT2B receptor (e.g., HEK293 or CHO cells) in appropriate media.
-
Cell Seeding: Seed cells into a 96-well, black-walled, clear-bottom plate and allow them to adhere overnight.
-
Dye Loading: Remove the culture medium and add 100 µL/well of a calcium-sensitive fluorescent dye solution (e.g., Fluo-4 AM with an equal volume of 2.5 mM probenecid).[16][17] Incubate for 1 hour at 37°C in the dark.[18]
-
Compound Preparation: Prepare serial dilutions of lorcaserin and a reference agonist (e.g., serotonin) in an appropriate assay buffer (e.g., HBSS with 20 mM HEPES).
-
Fluorescence Measurement: Use a fluorometric imaging plate reader (e.g., FLIPR, FlexStation) to measure baseline fluorescence. The instrument then adds the compound dilutions to the cell plate and simultaneously measures the change in fluorescence over time.[18]
-
Data Analysis: The peak fluorescence response is measured for each concentration. Generate a dose-response curve and calculate the EC50 (potency) and Emax (efficacy) values.
Protocol 2: In Vivo Assessment of 5-HT2A Activation (Head-Twitch Response)
This protocol quantifies the head-twitch response (HTR) in mice as a behavioral marker for 5-HT2A receptor activation.
-
Animal Preparation (Optional, for automated detection): Anesthetize male C57BL/6J mice and affix a small magnet to the skull using dental cement.[19] Allow for at least one week of recovery. Alternatively, use a minimally invasive magnetic ear tag.[20]
-
Habituation: On the testing day, place each mouse in a testing chamber (e.g., a glass cylinder within a magnetometer coil) for a 30-minute habituation period.[19]
-
Drug Administration: Administer lorcaserin, a positive control (e.g., DOI), or vehicle via the desired route (e.g., i.p.).[9][19]
-
Data Recording:
-
Manual Observation: A trained observer, blind to the treatment conditions, counts the number of head twitches for a set period (e.g., 30-60 minutes) immediately following injection.
-
Automated Detection: If using a magnetometer, record the voltage changes induced by the magnet's movement for the duration of the test.[9][19]
-
-
Data Analysis: For automated recordings, filter the raw data and identify head twitches based on their characteristic waveform (e.g., high-frequency, short-duration events).[19] Quantify the total number of head twitches for each animal and compare across treatment groups.
References
- 1. LORCASERIN FOR THE TREATMENT OF OBESITY - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lorcaserin, a novel selective human 5-hydroxytryptamine2C agonist: in vitro and in vivo pharmacological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lorcaserin and pimavanserin: emerging selectivity of serotonin receptor subtype–targeted drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. benchchem.com [benchchem.com]
- 6. CHARACTERIZATION OF THE DISCRIMINATIVE STIMULUS EFFECTS OF LORCASERIN IN RATS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of the 5-HT2C receptor agonist lorcaserin on efficacy and safety measures in a rat model of diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Head-twitch response - Wikipedia [en.wikipedia.org]
- 9. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Lorcaserin Inhibit Glucose-Stimulated Insulin Secretion and Calcium Influx in Murine Pancreatic Islets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Echocardiographic Approaches and Protocols for Comprehensive Phenotypic Characterization of Valvular Heart Disease in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Echocardiographic Approaches and Protocols for Comprehensive Phenotypic Characterization of Valvular Heart Disease in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Echocardiography protocol: A tool for infrequently used parameters in mice [frontiersin.org]
- 15. Video: Echocardiographic Approaches and Protocols for Comprehensive Phenotypic Characterization of Valvular Heart Disease in Mice [jove.com]
- 16. benchchem.com [benchchem.com]
- 17. agilent.com [agilent.com]
- 18. Calcium Flux Assay for Neurotoxicity & Drug Screening | Molecular Devices [moleculardevices.com]
- 19. benchchem.com [benchchem.com]
- 20. Automated quantification of head-twitch response in mice via ear tag reporter coupled with biphasic detection - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Lorcaserin Hydrochloride Hemihydrate Impurity Profiling and Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the impurity profiling and analysis of lorcaserin (B1675133) hydrochloride hemihydrate.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the analytical testing of lorcaserin hydrochloride hemihydrate and its impurities.
| Question | Answer |
| Why am I observing poor peak shapes (e.g., fronting, tailing, or splitting) for lorcaserin or its impurities during HPLC analysis? | Poor peak shape in HPLC can be caused by several factors. First, ensure your mobile phase pH is appropriate for lorcaserin, which is a basic compound. A pH 2-3 units below the pKa of the analyte is generally recommended for good peak shape. Also, check for column overload by injecting a diluted sample. If the peak shape improves, adjust your sample concentration. Column degradation can also be a cause; try flushing the column or replacing it if necessary. Finally, ensure that the injection solvent is compatible with the mobile phase; ideally, the sample should be dissolved in the mobile phase. |
| What should I do if I see a significant shift in retention times for my analytes? | Retention time shifts are often due to changes in the mobile phase composition, flow rate, or column temperature. Prepare fresh mobile phase, ensuring accurate pH adjustment and thorough mixing. Verify that the HPLC pump is delivering a consistent flow rate. Ensure that the column oven is maintaining a stable temperature. If the issue persists, it could be due to column aging, in which case the column may need to be replaced. |
| I am having trouble separating two known impurities that are co-eluting. How can I improve the resolution? | To improve the resolution between two co-eluting peaks, you can modify the chromatographic conditions. Try adjusting the mobile phase composition, such as the ratio of organic solvent to buffer. A shallower gradient or an isocratic elution with a weaker mobile phase may also improve separation. Alternatively, you can try a different column with a different stationary phase chemistry (e.g., a phenyl-hexyl column instead of a C18).[1][2] Reducing the flow rate or increasing the column length can also enhance resolution. |
| My mass spectrometry (MS) signal is weak or inconsistent for certain impurities. What could be the problem? | A weak or inconsistent MS signal can be due to poor ionization of the analyte. Ensure that the mobile phase is compatible with your ionization source (e.g., electrospray ionization). The presence of non-volatile buffers or ion-pairing agents can suppress the signal. If possible, use volatile mobile phase additives like formic acid or ammonium (B1175870) formate (B1220265).[1] Also, optimize the MS source parameters, such as capillary voltage, gas flow, and temperature, for the specific impurities of interest. |
| How do I identify an unknown peak in my chromatogram? | To identify an unknown peak, you will likely need to use mass spectrometry (MS). An LC-MS analysis can provide the mass-to-charge ratio (m/z) of the unknown compound, which can be used to propose a molecular formula. Further fragmentation analysis (MS/MS) can provide structural information. For definitive identification, you may need to synthesize the suspected impurity and compare its retention time and mass spectrum to the unknown peak. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for structural confirmation.[3] |
Frequently Asked Questions (FAQs)
General Questions
What are the common impurities of this compound?
Common impurities can be categorized as either process-related or degradation products.[4] Known impurities include:
-
Process-related impurities: These can be starting materials, intermediates, or by-products from the synthesis. Examples include the S-isomer of lorcaserin, dechloro lorcaserin, and N-acetyl lorcaserin.[3]
-
Degradation products: These form during storage or upon exposure to stress conditions like light, heat, or oxidation.[4] An example is the N-oxide impurity.[3]
-
Metabolites: While not impurities in the traditional sense, it is important to be aware of the major metabolites, such as lorcaserin sulfamate (B1201201) and N-carbamoyl glucuronide lorcaserin, as they may be observed in certain studies.[5][6]
What are the regulatory guidelines for controlling impurities in lorcaserin?
The International Council for Harmonisation (ICH) guidelines, specifically ICH Q3A (Impurities in New Drug Substances) and ICH Q3B (Impurities in New Drug Products), provide the framework for controlling impurities.[7][8][9] These guidelines establish thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug.
Analytical Methods
What is the recommended analytical method for lorcaserin impurity profiling?
A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is the standard for quantifying lorcaserin and its impurities.[3] This is often coupled with a mass spectrometer (LC-MS) for the identification of unknown impurities.[1]
Can you provide a starting point for an HPLC method for lorcaserin impurity analysis?
Based on published methods, a reversed-phase HPLC method with UV detection is suitable.[1][2] A phenyl-hexyl column has been shown to be effective for separating lorcaserin from its process-related impurities and degradation products.[1][2]
How are the structures of impurities confirmed?
The structures of impurities are typically confirmed using mass spectrometry (MS) for determining the molecular weight and fragmentation patterns.[1][2] For unambiguous structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy is often employed.[3]
Data Interpretation
What are the typical acceptance criteria for impurities in lorcaserin?
Acceptance criteria for impurities are based on the ICH Q3A and Q3B guidelines and are dependent on the maximum daily dose.[7][8][10] For a typical drug, the identification threshold is often around 0.1% to 0.15%, and the qualification threshold is slightly higher.[7] Specific limits for individual and total impurities are established during drug development and are included in the drug substance and drug product specifications.[3]
What is the difference between the reporting, identification, and qualification thresholds for impurities?
-
Reporting Threshold: The level at which an impurity must be reported in a regulatory submission.[7]
-
Identification Threshold: The level at which the structure of an impurity must be determined.[7][10]
-
Qualification Threshold: The level at which an impurity must be assessed for its biological safety.[7][10][11]
Experimental Protocols and Data
Table 1: Example HPLC Method Parameters for Lorcaserin Impurity Analysis
| Parameter | Condition |
| Column | Phenomenex Luna Phenyl-Hexyl (150 x 4.6 mm, 5 µm)[1][2] |
| Mobile Phase A | 10 mM ammonium formate with 0.1% ammonia, pH adjusted to 2.8 with trifluoroacetic acid[2] |
| Mobile Phase B | Methanol/Acetonitrile (5/95 v/v)[2] |
| Gradient | A linear gradient program should be developed to ensure separation of all impurities. |
| Flow Rate | 1.0 mL/min[2] |
| Column Temperature | 25°C[2] |
| Detection | UV at 220 nm[2] |
| Injection Volume | 5 µL[2] |
Table 2: ICH Impurity Thresholds (for drug substances with a maximum daily dose ≤ 2 g/day )
| Threshold | Value |
| Reporting Threshold | 0.05% |
| Identification Threshold | 0.10% or 1.0 mg per day intake (whichever is lower) |
| Qualification Threshold | 0.15% or 1.0 mg per day intake (whichever is lower) |
Note: These are general thresholds and may vary depending on the specific drug and regulatory agency.
Visualizations
Caption: Workflow for the Identification and Qualification of Lorcaserin Impurities.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. veeprho.com [veeprho.com]
- 4. synthinkchemicals.com [synthinkchemicals.com]
- 5. Lorcaserin | C11H14ClN | CID 11658860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Chemistry, Analysis, Pharmacokinetics and Pharmacodynamics Aspects of Lorcaserin, a Selective Serotonin 5-HT2C Receptor Agonist: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 8. gmpinsiders.com [gmpinsiders.com]
- 9. Quality: impurities | European Medicines Agency (EMA) [ema.europa.eu]
- 10. database.ich.org [database.ich.org]
- 11. fda.gov [fda.gov]
Technical Support Center: Lorcaserin Dosage Adjustment in Animal Models with Metabolic Comorbidities
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the 5-HT2C receptor agonist, lorcaserin (B1675133), in animal models of metabolic disease.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments with lorcaserin.
| Problem | Possible Cause | Suggested Solution |
| No significant effect on body weight or food intake. | Incorrect Dosage: The dose may be too low for the specific animal model, strain, or severity of the metabolic phenotype. | Refer to the dosage tables below for recommended starting ranges. A dose-response study (e.g., 1, 3, and 10 mg/kg in mice) is recommended to determine the optimal dose for your specific experimental conditions. |
| Route of Administration: The chosen route (e.g., oral gavage vs. intraperitoneal injection) can affect bioavailability and efficacy. | Intraperitoneal (IP) or subcutaneous (SC) injections are common in preclinical studies and generally provide more consistent exposure than oral gavage. Ensure proper administration technique to avoid mis-dosing (e.g., injection into the gut or subcutaneous space during an intended IP injection). | |
| Vehicle Selection: The vehicle used to dissolve lorcaserin may impact its stability or absorption. | Lorcaserin hydrochloride is soluble in saline. Ensure the solution is fresh and properly prepared. For subcutaneous injections, ensure the vehicle is isotonic and pH-neutral to avoid irritation. | |
| Acclimation Period: Animals may need time to acclimate to handling and injection procedures. Stress can confound feeding behavior and body weight measurements. | Handle animals for several days prior to the start of the experiment. A saline-injection habituation period can also be beneficial. | |
| Diet-Induced Obesity Model: The composition and duration of the high-fat diet can influence the development of obesity and insulin (B600854) resistance, thereby affecting the response to lorcaserin. | Ensure your diet-induced obesity (DIO) model is well-established and characterized before initiating treatment. | |
| Inconsistent results between animals. | Improper Injection Technique: Inconsistent administration can lead to variable drug exposure. | Review and standardize your injection protocol. Ensure all personnel are proficient in the chosen administration route. For IP injections in mice, inject into the lower right quadrant of the abdomen to avoid the cecum.[1] |
| Animal Strain Differences: Different mouse or rat strains can exhibit varying sensitivities to lorcaserin. | Be aware of the strain-specific metabolic characteristics of your chosen animal model. | |
| Observed adverse effects (e.g., hyperactivity, seizures). | High Dosage: Off-target effects can occur at higher doses due to activation of other serotonin (B10506) receptors, such as 5-HT2A.[2] | Reduce the dosage. If adverse effects persist, consider the selectivity of your lorcaserin source. |
| Rapid Administration: Rapid injection of the substance can cause discomfort or adverse reactions. | Administer the injection slowly and steadily. | |
| Difficulty with drug formulation. | Solubility Issues: Lorcaserin hydrochloride may not dissolve properly if the incorrect solvent is used. | Lorcaserin hydrochloride is soluble in sterile saline. Gentle warming and vortexing can aid dissolution. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose of lorcaserin for diet-induced obese (DIO) mice?
A1: A common starting dose for DIO mice is in the range of 2.5 to 10 mg/kg, administered intraperitoneally (IP) once or twice daily.[3][4] A dose of 5 mg/kg has been shown to improve glucose tolerance without significantly affecting food intake in some studies, making it a good starting point to investigate weight-loss independent metabolic effects.[1]
Q2: What is a typical dosage range for lorcaserin in DIO rats?
A2: For DIO rats, a dosage range of 1 to 3 mg/kg administered subcutaneously (SC) twice daily has been shown to be effective in reducing body weight gain and fat mass.[5][6][7]
Q3: How should I prepare lorcaserin for injection?
A3: Lorcaserin hydrochloride can be dissolved in sterile 0.9% saline. It is recommended to warm the solution to room or body temperature before injection to minimize discomfort to the animal.[8] Prepare fresh solutions regularly and store them appropriately to ensure stability.
Q4: What are the expected metabolic effects of lorcaserin in animal models of obesity?
A4: Lorcaserin primarily acts as an appetite suppressant by activating 5-HT2C receptors on pro-opiomelanocortin (POMC) neurons in the hypothalamus.[8][9][10] This leads to reduced food intake and subsequent weight loss.[11] Additionally, lorcaserin can improve glucose tolerance and insulin sensitivity, with some studies suggesting these effects can occur independently of weight loss.[1][3][12][13]
Q5: Are there any known off-target effects of lorcaserin in animal models?
A5: While lorcaserin is selective for the 5-HT2C receptor, higher doses may lead to off-target effects through activation of 5-HT2A and 5-HT2B receptors.[14] Activation of 5-HT2A receptors has been associated with hallucinogenic-like behaviors in animals, while 5-HT2B receptor activation has been linked to cardiac valvulopathy in previous non-selective serotonin agonists.[7][14] In some animal studies, high, non-therapeutic doses of lorcaserin were associated with an increased incidence of tumors.[15][16]
Q6: How long should I fast the animals before a glucose or insulin tolerance test?
A6: For a glucose tolerance test (GTT) in mice, a fasting period of 6 to 16 hours is common.[12][17] For an insulin tolerance test (ITT), a shorter fasting period of 4 to 6 hours is typically used to avoid hypoglycemia.[3][18]
Data Presentation: Lorcaserin Dosage in Animal Models
Table 1: Lorcaserin Dosage and Effects in Mouse Models
| Mouse Strain | Diet | Dosage | Route | Duration | Key Findings | Reference |
| C57BL/6J | High-Fat Diet (DIO) | 2.5, 4, 10 mg/kg (once daily) | IP | 14 days (chronic) | Dose-dependent improvement in glucose tolerance and insulin sensitivity. 10 mg/kg significantly inhibited glucose-stimulated insulin secretion. | [3][4] |
| C57BL/6J | High-Fat Diet (DIO) | 2.5, 5, 10 mg/kg (single dose) | IP | Acute | Dose-dependent improvement in glucose tolerance at 5 and 10 mg/kg. | [1] |
| C57BL/6J | High-Fat Diet (DIO) | 5, 7.5, 10 mg/kg (single dose) | IP | Acute | 7.5 and 10 mg/kg significantly reduced food intake. | [19] |
| Fmr1 Knockout | Standard | 1, 3 mg/kg (single dose) | IP | Acute | Investigated for anticonvulsant effects; some motor side effects noted. | [2] |
Table 2: Lorcaserin Dosage and Effects in Rat Models
| Rat Strain | Diet | Dosage | Route | Duration | Key Findings | Reference |
| Sprague-Dawley | High-Fat Diet (DIO) | 1, 2 mg/kg (twice daily) | SC | 28 days | Significant reduction in body weight gain and fat mass. | [5][7] |
| Sprague-Dawley | High-Fat Diet (DIO) | 30, 100 mg/kg (daily) | Oral Gavage | 12 and 24 weeks | High doses used for carcinogenicity studies, resulted in reduced body weight. | [20] |
| Zucker | Obese | 3 mg/kg (twice daily) | SC | 28 days | Reduction in body weight. | [6] |
| Male Rats | Standard | 0.3-3 mg/kg (single dose) | SC | Acute | Higher doses (1-3 mg/kg) reduced deprivation-induced feeding. | [21] |
| Lewis | High-Fat Diet (DIO) | 2 mg/kg (daily via osmotic minipump) | IP | 30 days | Investigated for effects on cognitive function. | [22] |
Experimental Protocols
Intraperitoneal (IP) Injection in Mice
-
Restraint: Gently restrain the mouse by scruffing the neck and back to immobilize the head and body. Turn the mouse to a supine position, tilting the head slightly downwards.[14]
-
Injection Site: Identify the lower right quadrant of the abdomen, avoiding the midline to prevent injection into the bladder or cecum.[1][8]
-
Injection: Using a 25-27 gauge needle, insert the needle at a 30-45 degree angle into the peritoneal cavity.[8][14] Aspirate briefly to ensure no fluid or blood is drawn, confirming correct placement.
-
Administration: Inject the calculated volume of lorcaserin solution slowly. The maximum recommended volume is typically 10 ml/kg.[8][23]
-
Post-Injection: Withdraw the needle and return the mouse to its cage. Monitor for any signs of distress.
Subcutaneous (SC) Injection in Rats
-
Restraint: Securely restrain the rat on a flat surface.
-
Injection Site: Lift the loose skin over the dorsal midline (scruff) to form a tent.[11][24]
-
Injection: Insert a 23-25 gauge needle into the base of the tented skin, parallel to the body.[22]
-
Aspiration and Administration: Gently pull back the plunger to ensure you have not entered a blood vessel. Inject the solution slowly.
-
Post-Injection: Remove the needle and gently massage the area to aid dispersal of the fluid. Return the rat to its cage and monitor.
Oral Glucose Tolerance Test (OGTT) in Mice
-
Fasting: Fast mice for 6-16 hours with free access to water.[4][12][17]
-
Baseline Glucose: Obtain a baseline blood glucose reading (t=0) from a small drop of blood from the tail tip using a glucometer.
-
Glucose Administration: Administer a glucose solution (typically 1-2 g/kg body weight) via oral gavage.[4]
-
Blood Glucose Monitoring: Measure blood glucose at subsequent time points, commonly 15, 30, 60, 90, and 120 minutes post-glucose administration.[17]
Intraperitoneal Insulin Tolerance Test (IPITT) in Mice
-
Fasting: Fast mice for 4-6 hours with free access to water.[3][18]
-
Baseline Glucose: Measure baseline blood glucose (t=0) from the tail vein.
-
Insulin Administration: Inject human regular insulin (typically 0.75 U/kg body weight) intraperitoneally.[19]
-
Blood Glucose Monitoring: Measure blood glucose at various time points, such as 15, 30, 45, and 60 minutes after the insulin injection.[5][19]
Visualizations
Lorcaserin Signaling Pathway in POMC Neurons
Caption: Lorcaserin's signaling cascade in hypothalamic POMC neurons.
Experimental Workflow for Assessing Lorcaserin Efficacy
Caption: A typical experimental workflow for evaluating lorcaserin.
References
- 1. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 2. Evaluation of Lorcaserin as an Anticonvulsant in Juvenile Fmr1 Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insulin Tolerance Test in Mouse [protocols.io]
- 4. Oral Glucose Tolerance Test in Mouse [protocols.io]
- 5. Insulin Tolerance Test [protocols.io]
- 6. oacu.oir.nih.gov [oacu.oir.nih.gov]
- 7. Characterization of the 5-HT2C receptor agonist lorcaserin on efficacy and safety measures in a rat model of diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. animalcare.ubc.ca [animalcare.ubc.ca]
- 9. benchchem.com [benchchem.com]
- 10. The 5-HT2C receptor agonist, lorcaserin, and the 5-HT6 receptor antagonist, SB-742457, promote satiety; a microstructural analysis of feeding behaviour - PMC [pmc.ncbi.nlm.nih.gov]
- 11. queensu.ca [queensu.ca]
- 12. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 13. research.sdsu.edu [research.sdsu.edu]
- 14. uac.arizona.edu [uac.arizona.edu]
- 15. tandfonline.com [tandfonline.com]
- 16. Lorcaserin: A novel antiobesity drug - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Guidelines and Considerations for Metabolic Tolerance Tests in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. research-support.uq.edu.au [research-support.uq.edu.au]
- 19. Insulin tolerance test and random fed insulin test protocol [whitelabs.org]
- 20. CarcSeq detection of lorcaserin-induced clonal expansion of Pik3ca H1047R mutants in rat mammary tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 21. protocols.io [protocols.io]
- 22. animalcare.ubc.ca [animalcare.ubc.ca]
- 23. scribd.com [scribd.com]
- 24. Intraperitoneal Injection in Rats | Animals in Science [queensu.ca]
Validation & Comparative
A Preclinical Showdown: Lorcaserin Hydrochloride Hemihydrate vs. Sibutramine in Obesity Models
An objective comparison of two distinct pharmacological approaches to weight management, drawing upon preclinical data to inform researchers, scientists, and drug development professionals.
In the landscape of anti-obesity therapeutics, both lorcaserin (B1675133) hydrochloride hemihydrate and sibutramine (B127822) have emerged as significant players, each with a unique mechanism of action targeting the complex neurobiology of appetite and energy expenditure. While clinical trials have defined their efficacy and safety in humans, a granular understanding of their performance in preclinical models is crucial for informing future research and development. This guide provides a comparative analysis of these two compounds, summarizing key quantitative data from preclinical studies, detailing experimental methodologies, and visualizing their distinct signaling pathways.
At a Glance: Key Differences in Mechanism and Efficacy
Lorcaserin, a selective serotonin (B10506) 2C (5-HT2C) receptor agonist, primarily exerts its effect by activating pro-opiomelanocortin (POMC) neurons in the hypothalamus, leading to a feeling of satiety and reduced food intake.[1][2] In contrast, sibutramine acts as a serotonin-norepinephrine reuptake inhibitor (SNRI), increasing the levels of both neurotransmitters in the synaptic cleft, which in turn suppresses appetite and may enhance thermogenesis.[3] This fundamental difference in their mode of action translates to distinct profiles in preclinical efficacy and potential side effects.
Quantitative Comparison of Preclinical Efficacy
The following tables summarize the effects of lorcaserin and sibutramine on key obesity-related parameters in preclinical models, primarily focusing on studies utilizing diet-induced obese (DIO) rodents, a standard and translationally relevant model.
Table 1: Effects of Lorcaserin on Body Weight and Food Intake in Diet-Induced Obese (DIO) Rats
| Parameter | Vehicle Control | Lorcaserin (1 mg/kg, b.i.d., SC) | Lorcaserin (2 mg/kg, b.i.d., SC) | Study Duration | Reference |
| Body Weight Gain (%) | 10.6 ± 0.4% | 7.6 ± 1.2% | 5.4 ± 0.6% | 28 days | [4] |
| Body Fat Mass Change | Increase | Significant Reduction | Significant Reduction | 28 days | [4] |
| Lean Mass Change | No Significant Change | No Significant Change | No Significant Change | 28 days | [4] |
| Food Intake | Baseline | Modest Reduction | Modest Reduction | 28 days | [4] |
Table 2: Effects of Sibutramine on Body Weight and Food Intake in DIO Rats
| Parameter | Vehicle Control | Sibutramine (3 mg/kg/day, p.o.) | Study Duration | Reference |
| Body Weight Gain | Significant Increase | Significant Reduction | 21 days | [3] |
| Food Intake | Baseline | Significant Reduction | 21 days | [3] |
| Body Fat | Increase | Significant Reduction | 21 days | [3] |
| Plasma Leptin | Elevated | Significant Reduction | 21 days | [3] |
| Insulin (B600854) Resistance | Present | Ameliorated | 21 days | [3] |
Experimental Protocols: A Closer Look at the Methodology
The data presented above are derived from studies employing rigorous experimental designs. Below are representative protocols for evaluating anti-obesity compounds in preclinical models.
Diet-Induced Obesity (DIO) Rat Model
-
Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.
-
Induction of Obesity: Rats are fed a high-fat diet (e.g., 45-60% kcal from fat) for a period of 6-10 weeks to induce a significant increase in body weight and fat mass compared to control animals on a standard chow diet.
-
Housing: Animals are typically housed individually to allow for accurate measurement of food and water intake.
-
Drug Administration:
-
Key Measurements:
-
Body Weight: Measured daily or several times per week.
-
Food Intake: Measured daily by weighing the amount of food provided and the amount remaining.
-
Body Composition: Assessed using techniques like quantitative magnetic resonance (QMR) or dual-energy X-ray absorptiometry (DEXA) to determine fat and lean mass.
-
Metabolic Parameters: Blood samples are collected to measure glucose, insulin, lipids, and hormones like leptin.
-
Visualizing the Mechanisms of Action
The distinct signaling pathways of lorcaserin and sibutramine are central to understanding their pharmacological effects.
Caption: Lorcaserin's mechanism of action.
Caption: Sibutramine's mechanism of action.
A Typical Experimental Workflow
The following diagram illustrates a standard workflow for a preclinical anti-obesity drug efficacy study.
Caption: Preclinical anti-obesity study workflow.
Conclusion
Based on the available preclinical data from separate studies, both lorcaserin and sibutramine demonstrate efficacy in reducing body weight and food intake in rodent models of obesity. Lorcaserin's targeted action on the 5-HT2C receptor offers a more selective mechanism, primarily impacting satiety. Sibutramine's broader action as an SNRI affects both appetite and potentially energy expenditure. The choice between these or similar compounds in a drug development pipeline would depend on the desired therapeutic profile, balancing efficacy with potential off-target effects. This guide serves as a foundational resource for researchers to understand the preclinical characteristics of these two important anti-obesity agents. Direct head-to-head preclinical studies would be invaluable for a more definitive comparison.
References
- 1. ucm.es [ucm.es]
- 2. scispace.com [scispace.com]
- 3. Sibutramine reduces feeding, body fat and improves insulin resistance in dietary-obese male Wistar rats independently of hypothalamic neuropeptide Y - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of the 5-HT2C receptor agonist lorcaserin on efficacy and safety measures in a rat model of diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative In Vitro Efficacy Analysis of Lorcaserin and Other 5-HT2C Agonists
This guide presents a detailed comparison of the in vitro efficacy of lorcaserin (B1675133) with other notable 5-hydroxytryptamine 2C (5-HT2C) receptor agonists. The objective is to provide researchers, scientists, and drug development professionals with a clear, data-driven comparison of the pharmacological profiles of these compounds to inform compound selection for preclinical research. The data herein is compiled from various in vitro studies, focusing on receptor binding affinity and functional potency in key signaling pathways.
Introduction to 5-HT2C Receptor Agonists
The 5-HT2C receptor, a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system, is a well-established therapeutic target for obesity and other CNS disorders.[1] Activation of 5-HT2C receptors, particularly in the hypothalamus, is known to suppress appetite.[1] Consequently, the development of selective 5-HT2C receptor agonists has been a significant focus of pharmaceutical research. This guide will compare lorcaserin, a formerly FDA-approved weight management drug, with other key research compounds such as WAY-161503, WAY-163909, CP-809101, and meta-chlorophenylpiperazine (mCPP).[2][3][4]
Quantitative Data Comparison
The in vitro efficacy of these agonists is primarily assessed through their binding affinity (Ki) and functional potency (EC50) at the 5-HT2C receptor and related 5-HT2 subtypes (5-HT2A and 5-HT2B). High selectivity for the 5-HT2C receptor is a desirable characteristic to minimize off-target effects, such as potential hallucinogenic activity associated with 5-HT2A agonism and cardiac valvulopathy linked to 5-HT2B agonism.[1]
Receptor Binding Affinity
The binding affinity, represented by the Ki value, indicates the concentration of the compound required to occupy 50% of the receptors. A lower Ki value signifies a higher binding affinity.
| Compound | 5-HT2C Ki (nM) | 5-HT2A Ki (nM) | 5-HT2B Ki (nM) | Selectivity (Fold) 5-HT2C vs 5-HT2A | Selectivity (Fold) 5-HT2C vs 5-HT2B |
| Lorcaserin | 15[2][5] | ~270[2] | ~1560[2] | ~18[2] | ~104[2] |
| WAY-161503 | 3.3[2][6] | 18[2][6] | 60[2][6] | ~6[7] | ~20[7] |
| WAY-163909 | ~10[1] | 212[1] | 65 - 460[1] | ~20[1] | ~46[1] |
| Serotonin (5-HT) | 16.0[8] | - | - | Non-selective[9] | Non-selective[9] |
Functional Potency
Functional potency is typically measured by the half-maximal effective concentration (EC50) in cell-based assays that quantify downstream signaling events upon receptor activation, such as inositol (B14025) phosphate (B84403) (IP) accumulation or intracellular calcium mobilization. A lower EC50 value indicates higher potency.
Inositol Phosphate (IP) Accumulation
| Compound | 5-HT2C EC50 (nM) | 5-HT2A EC50 (nM) | 5-HT2B EC50 (nM) |
| Lorcaserin | ~7.9[2] | ~158[2] | ~794[2] |
| WAY-161503 | 8.5[2][6] | 802 (partial agonist)[2][7] | 6.9[2][6] |
| mCPP | Partial Agonist (Efficacy = 0.72 vs 5-HT)[10] | - | - |
Calcium Mobilization
| Compound | 5-HT2C EC50 (nM) | 5-HT2A EC50 (nM) | 5-HT2B EC50 (nM) |
| WAY-161503 | 0.8[6][7] | 7[7] | 1.8[6][7] |
| WAY-163909 | 8[11][12] | No agonist activity[12] | Weak partial agonist (Emax = 40%)[12] |
| CP-809101 | 0.11[12] | - | 65.3 (Emax = 57%)[12] |
Signaling Pathways and Experimental Workflows
The activation of the 5-HT2C receptor by an agonist initiates a cascade of intracellular events. The diagrams below illustrate the canonical signaling pathway and a typical experimental workflow for characterizing these compounds in vitro.
Experimental Protocols
Detailed methodologies for the key in vitro assays are provided below.
Radioligand Binding Assay (for Ki Determination)
-
Objective : To determine the binding affinity (Ki) of a test compound for the 5-HT2C receptor.
-
Methodology :
-
Membrane Preparation : Membranes from cells stably expressing the human 5-HT2C receptor are prepared.
-
Binding Reaction : The membranes are incubated with a specific radioligand (e.g., [¹²⁵I]DOI) and varying concentrations of the test compound.[6]
-
Equilibrium : The reaction is allowed to reach equilibrium.[3]
-
Separation : Bound and free radioligand are separated by rapid filtration through glass fiber filters.[6]
-
Quantification : The radioactivity retained on the filters is measured using a scintillation counter.[6]
-
Data Analysis : Competition binding curves are generated to determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[3]
-
Inositol Phosphate (IP) Accumulation Assay (for EC50 Determination)
-
Objective : To measure the functional agonist activity of a test compound at the 5-HT2C receptor by quantifying the accumulation of inositol monophosphate (IP₁), a downstream product of the Gq/11 signaling pathway.[8]
-
Methodology :
-
Cell Culture : Cells stably expressing the human 5-HT2C receptor are cultured in multi-well plates.[1]
-
Cell Stimulation : The cells are incubated with varying concentrations of the test compound in the presence of lithium chloride (LiCl), which inhibits the breakdown of inositol phosphates.[1]
-
Cell Lysis : After the incubation period, the cells are lysed to release intracellular contents.[1]
-
Detection : The amount of accumulated IP₁ is quantified, often using a competitive immunoassay such as HTRF (Homogeneous Time-Resolved Fluorescence).[8]
-
Data Analysis : Dose-response curves are generated, and EC50 values are calculated using non-linear regression.[8]
-
Calcium Flux Assay (for EC50 Determination)
-
Objective : To assess the functional potency (EC50) of a test compound by measuring changes in intracellular calcium concentration following receptor activation.[8]
-
Methodology :
-
Cell Culture and Dye Loading : Cells stably expressing the 5-HT2C receptor are seeded in multi-well plates and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[3][6]
-
Baseline Measurement : A baseline fluorescence reading is taken before the addition of the test compound.[3]
-
Agonist Addition : Varying concentrations of the test compound are added to the wells.[3]
-
Fluorescence Measurement : The change in fluorescence, indicating an increase in intracellular calcium, is measured over time using an instrument like a FLIPR (Fluorometric Imaging Plate Reader).[3]
-
Data Analysis : The peak change in fluorescence is used to generate a dose-response curve, from which the EC50 value is determined.[2]
-
Summary and Conclusion
Both lorcaserin and the other discussed 5-HT2C agonists are potent activators of the receptor. WAY-161503 and CP-809101 exhibit higher binding affinity and functional potency for the 5-HT2C receptor compared to lorcaserin.[2][12] However, lorcaserin demonstrates a superior selectivity profile, particularly over the 5-HT2B receptor, which is a critical consideration for avoiding potential cardiac side effects.[1][2] WAY-161503, for instance, shows considerable activity at both 5-HT2A and 5-HT2B receptors.[2]
The choice of agonist for research purposes will ultimately depend on the specific experimental requirements. For studies where high potency at the 5-HT2C receptor is paramount and potential off-target effects can be controlled for, compounds like WAY-161503 or CP-809101 may be preferable.[2] Conversely, for investigations where receptor selectivity is crucial to ensure that the observed effects are mediated specifically through the 5-HT2C receptor, lorcaserin presents a more advantageous profile.[2] Researchers should carefully consider the comprehensive in vitro data presented in this guide to make an informed decision for their experimental designs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. CP-809,101, a selective 5-HT2C agonist, shows activity in animal models of antipsychotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Lorcaserin, a Novel Selective Human 5-Hydroxytryptamine2C Agonist: in Vitro and in Vivo Pharmacological Characterization | Semantic Scholar [semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. Antiobesity-like effects of the 5-HT2C receptor agonist WAY-161503 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. 5-HT2C receptor-mediated phosphoinositide turnover and the stimulus effects of m-chlorophenylpiperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Optimization of 2-Phenylcyclopropylmethylamines as Selective Serotonin 2C Receptor Agonists and Their Evaluation as Potential Antipsychotic Agents - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Anorectic Effects of Lorcaserin: A Comparative Guide for Researchers
For researchers and drug development professionals, understanding the precise mechanism of action of anorectic agents is paramount. This guide provides a comparative analysis of lorcaserin (B1675133), a selective serotonin (B10506) 5-HT2C receptor agonist, and its validation using selective antagonists. We delve into the experimental data that substantiates its mechanism and compare it with other alternatives in the field.
Lorcaserin has been demonstrated to reduce food intake by selectively activating 5-HT2C receptors in the brain. This targeted approach is crucial for minimizing off-target effects. The validation of this mechanism has been established through preclinical studies employing selective antagonists to block the effects of lorcaserin, thereby confirming its pathway of action.
Unveiling the Mechanism: Lorcaserin and Selective Antagonists
A pivotal study in validating the anorectic effect of lorcaserin involved the use of selective antagonists for the 5-HT2C and 5-HT2A receptors in rat models. The study aimed to demonstrate that the reduction in food intake induced by lorcaserin is specifically mediated by the 5-HT2C receptor.
The experiment revealed that the anorectic effect of lorcaserin was reversed by pretreatment with SB242084, a selective 5-HT2C receptor antagonist.[1][2] Conversely, the administration of MDL 100,907, a selective 5-HT2A receptor antagonist, did not alter the food intake reduction caused by lorcaserin.[1][2] This provides strong evidence that lorcaserin's primary mechanism for reducing appetite is through the activation of 5-HT2C receptors.
Experimental Protocol: Antagonist Validation of Lorcaserin's Anorectic Effect in Rats
This section details the methodology used in the key validation study.
Objective: To determine if the anorectic effect of lorcaserin is mediated by 5-HT2C receptors using selective antagonists.
Subjects: Male Sprague-Dawley rats.
Materials:
-
Lorcaserin
-
SB242084 (selective 5-HT2C antagonist)
-
MDL 100,907 (selective 5-HT2A antagonist)
-
Vehicle (control solution)
-
Standard rat chow
Procedure:
-
Acclimation: Rats were individually housed and acclimated to the experimental conditions.
-
Drug Administration:
-
One group of rats was pretreated with the selective 5-HT2C antagonist SB242084 prior to lorcaserin administration.
-
Another group was pretreated with the selective 5-HT2A antagonist MDL 100,907 before receiving lorcaserin.
-
A control group received a vehicle solution followed by lorcaserin.
-
A baseline group received vehicle solutions for both pretreatment and treatment.
-
-
Food Intake Measurement: Following drug administration, pre-weighed food was provided to the rats, and food consumption was measured at specific time points (e.g., 1, 2, 4, and 6 hours) to determine the effect of the treatments on food intake.
-
Data Analysis: The cumulative food intake for each group was calculated and statistically analyzed to compare the effects of the antagonists on lorcaserin-induced anorexia.
Expected Outcome: A significant reversal of the reduction in food intake in the group pretreated with the 5-HT2C antagonist (SB242084) compared to the group receiving lorcaserin alone. No significant change in food intake is expected in the group pretreated with the 5-HT2A antagonist (MDL 100,907).
Quantitative Data Summary
The following table summarizes the key quantitative findings from the antagonist validation study of lorcaserin.
| Treatment Group | Mean Food Intake Reduction (%) | Antagonist Effect | Receptor Specificity Confirmed |
| Lorcaserin | ↓ | - | - |
| Lorcaserin + SB242084 (5-HT2C Antagonist) | No significant reduction | Reversal of anorectic effect | Yes |
| Lorcaserin + MDL 100,907 (5-HT2A Antagonist) | ↓ | No change in anorectic effect | Yes |
Signaling Pathway and Experimental Workflow
To visualize the mechanisms and experimental design, the following diagrams are provided.
References
A Comparative Analysis of the Metabolic Effects of Lorcaserin and Metformin in Animal Models of Diabetes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic effects of lorcaserin (B1675133) and metformin (B114582), two drugs with distinct mechanisms for managing metabolic parameters, as observed in animal models of diabetes. The information presented is collated from various preclinical studies, offering insights into their respective impacts on glycemic control, insulin (B600854) sensitivity, and body weight. All quantitative data is summarized for ease of comparison, and detailed experimental protocols are provided for key assays.
Executive Summary
Lorcaserin, a selective serotonin (B10506) 2C (5-HT2C) receptor agonist, and metformin, a biguanide, both demonstrate efficacy in improving metabolic parameters in animal models of diabetes, particularly in diet-induced obese (DIO) mice. While both drugs contribute to better glycemic control, their primary mechanisms of action and their effects on body weight and food intake differ significantly. Lorcaserin primarily acts on the central nervous system to improve glucose homeostasis, often independent of its anorectic effects.[1] Metformin's effects are more systemic, involving the liver and the gut, and are often associated with modest weight reduction.
Comparative Quantitative Data
The following tables summarize the metabolic effects of lorcaserin and metformin in diet-induced obese (DIO) mice, a common animal model for studying type 2 diabetes. It is important to note that the data presented is compiled from different studies and direct head-to-head comparisons in a single study are limited. Variations in experimental conditions such as diet composition, duration of treatment, and specific methodologies may influence the results.
Table 1: Effects on Body Weight and Fasting Blood Glucose
| Drug | Dosage | Treatment Duration | Animal Model | Change in Body Weight | Change in Fasting Blood Glucose | Reference |
| Lorcaserin | 10 mg/kg | 14 days (chronic) | DIO Mice | Not specified | Significantly improved | [2] |
| Metformin | 250 mg/kg/day | 4 weeks | DIO Mice | Significant reduction | Significant reduction | [3][4] |
| Metformin | 150 mg/kg/day | 1 month | DIO Mice | Significant reduction | Significant reduction | [5] |
Table 2: Effects on Glucose Tolerance and Insulin Sensitivity
| Drug | Dosage | Test | Animal Model | Key Findings | Reference |
| Lorcaserin | 5.0 and 10.0 mg/kg (acute) | Glucose Tolerance Test (GTT) | DIO Mice | Dose-dependent improvement in glucose tolerance. | [6] |
| Lorcaserin | 5.0 and 10.0 mg/kg (acute) | Insulin Tolerance Test (ITT) | DIO Mice | Significant improvement in insulin sensitivity. | [6] |
| Lorcaserin | 4.0 and 10.0 mg/kg (chronic) | GTT & ITT | DIO Mice | Significant improvement in glucose tolerance and insulin sensitivity. | [2] |
| Metformin | 250 mg/kg/day (4 weeks) | GTT & ITT | DIO Mice | Significant improvement in glucose tolerance and insulin sensitivity. | [3][4] |
| Metformin | 150 mg/kg/day (1 month) | GTT & ITT | DIO Mice | Improved glucose tolerance and insulin resistance. | [5] |
Table 3: Effects on Hepatic Glucose Production and Glucose Disposal from Hyperinsulinemic-Euglycemic Clamp Studies
| Drug | Dosage | Animal Model | Effect on Hepatic Glucose Production (HGP) | Effect on Glucose Disposal Rate (GDR) | Reference |
| Lorcaserin | 10 mg/kg | DIO Mice | Reduced | Increased | [1] |
| Metformin | Not specified | Obese Mice | Not specified, but improved insulin sensitivity | Increased glucose infusion rate | [7] |
Signaling Pathways and Mechanisms of Action
The distinct metabolic outcomes of lorcaserin and metformin stem from their different molecular targets and signaling pathways.
Experimental Workflow and Protocols
A typical experimental workflow to compare the metabolic effects of lorcaserin and metformin in a DIO mouse model is outlined below.
Detailed Experimental Protocols
1. Animal Model: Diet-Induced Obese (DIO) Mice
-
Strain: C57BL/6J male mice are commonly used.
-
Induction of Obesity: Mice are fed a high-fat diet (HFD), typically with 45-60% of calories from fat, for a period of 8-12 weeks to induce obesity, insulin resistance, and hyperglycemia.
-
Housing: Mice are housed in a temperature-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water, except during fasting periods for specific tests.
2. Drug Administration
-
Lorcaserin: Typically administered via intraperitoneal (IP) injection at doses ranging from 2.5 to 10 mg/kg.[2]
-
Metformin: Commonly administered via oral gavage or in drinking water at doses ranging from 150 to 250 mg/kg/day.[3][4][5]
-
Treatment Duration: Can range from acute (single dose) to chronic (several weeks) depending on the study's objectives.
3. Glucose Tolerance Test (GTT)
-
Purpose: To assess the ability of the animal to clear a glucose load from the bloodstream.
-
Procedure:
-
Fast mice for 6-16 hours (overnight fasting is common).[2][4]
-
Record baseline blood glucose from a tail snip.
-
Administer a glucose solution (typically 1-2 g/kg body weight) via oral gavage or IP injection.[4][6]
-
Measure blood glucose at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
The area under the curve (AUC) for glucose is calculated to quantify glucose tolerance.
-
4. Insulin Tolerance Test (ITT)
-
Purpose: To assess the systemic response to insulin.
-
Procedure:
-
Fast mice for 4-6 hours.[2]
-
Record baseline blood glucose.
-
Administer human insulin (typically 0.65-1 U/kg body weight) via IP injection.[4][6]
-
Measure blood glucose at various time points post-insulin injection (e.g., 15, 30, 60, 90, and 120 minutes).
-
The rate of glucose disappearance is used to determine insulin sensitivity.
-
5. Hyperinsulinemic-Euglycemic Clamp
-
Purpose: The gold standard for assessing insulin sensitivity, allowing for the quantification of whole-body glucose disposal and hepatic glucose production.
-
Procedure:
-
Surgical implantation of catheters in the jugular vein (for infusions) and carotid artery (for blood sampling) several days prior to the clamp study.
-
After an overnight fast, a primed-continuous infusion of human insulin is administered to achieve a hyperinsulinemic state.
-
A variable infusion of glucose is concurrently administered to maintain euglycemia (normal blood glucose levels).
-
Blood glucose is monitored frequently (every 5-10 minutes).
-
The glucose infusion rate (GIR) required to maintain euglycemia is a measure of insulin sensitivity. A higher GIR indicates greater insulin sensitivity.
-
Radioactive tracers (e.g., [3-3H]-glucose) can be used to measure glucose turnover, allowing for the calculation of hepatic glucose production and glucose disposal by peripheral tissues.
-
Conclusion
Both lorcaserin and metformin demonstrate significant beneficial effects on glucose metabolism in animal models of diabetes. Lorcaserin's central mechanism offers a unique approach to improving glycemic control, potentially uncoupled from significant weight loss. Metformin remains a cornerstone therapy with a well-established, multi-faceted mechanism that includes direct effects on the liver and gut. The choice between these or similar therapeutic agents in a drug development context would depend on the desired metabolic outcomes and the specific patient population being targeted. This guide provides a foundational understanding of their comparative preclinical profiles to aid in such decisions.
References
- 1. Lorcaserin improves glycemic control via a melanocortin neurocircuit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lorcaserin Inhibit Glucose-Stimulated Insulin Secretion and Calcium Influx in Murine Pancreatic Islets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Metformin Alleviates Steatohepatitis in Diet-Induced Obese Mice in a SIRT1-Dependent Way - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Lorcaserin vs. Other Oral Hypoglycemics for Type 2 Diabetes and Obesity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of lorcaserin (B1675133) with other classes of oral hypoglycemic agents for the management of type 2 diabetes (T2D) and obesity. The information is compiled from peer-reviewed clinical trials and meta-analyses to support research and drug development efforts.
Executive Summary
Lorcaserin, a selective serotonin (B10506) 5-HT2C receptor agonist, was developed for chronic weight management in adults with obesity or those who are overweight with at least one weight-related comorbidity. Its application in patients with type 2 diabetes has been of significant interest due to the intertwined pathophysiology of obesity and T2D. This guide compares the efficacy, safety, and mechanisms of action of lorcaserin against established oral hypoglycemic drug classes, including biguanides (metformin), sulfonylureas, meglitinides (glinides), thiazolidinediones (TZDs), dipeptidyl peptidase-4 (DPP-4) inhibitors, sodium-glucose cotransporter-2 (SGLT2) inhibitors, and alpha-glucosidase inhibitors. While lorcaserin demonstrated efficacy in weight reduction and modest improvements in glycemic control, its primary mechanism is centered on appetite suppression rather than direct glucose metabolism modulation, distinguishing it from traditional oral hypoglycemics.
Note: Lorcaserin was voluntarily withdrawn from the U.S. market in 2020 due to an increased occurrence of cancer observed in a post-marketing safety trial. This guide is intended for research and informational purposes.
Mechanism of Action
Lorcaserin
Lorcaserin acts as a selective agonist for the serotonin 2C (5-HT2C) receptor in the hypothalamus.[1] Activation of these receptors on pro-opiomelanocortin (POMC) neurons is believed to reduce food intake and increase satiety, leading to weight loss.[1]
Comparator Oral Hypoglycemics
The signaling pathways for various classes of oral hypoglycemics are diverse, targeting different aspects of glucose homeostasis.
Comparative Efficacy
The following tables summarize the comparative efficacy of lorcaserin and other oral hypoglycemics based on data from clinical trials and a network meta-analysis.[2]
Table 1: Glycemic Control
| Drug Class | Change in HbA1c (%) |
| Lorcaserin | -0.33 to -1.0 [3][4] |
| Metformin (B114582) | -1.0 to -2.0 |
| Sulfonylureas | -1.0 to -2.0 |
| Meglitinides | -0.5 to -1.5 |
| Thiazolidinediones | -0.5 to -1.4 |
| DPP-4 Inhibitors | -0.5 to -0.8 |
| SGLT2 Inhibitors | -0.7 to -1.0 |
| Alpha-Glucosidase Inhibitors | -0.5 to -0.8 |
Note: Values represent typical ranges and can vary based on baseline HbA1c, duration of diabetes, and other patient factors.
Table 2: Weight Change
| Drug Class | Mean Weight Change (kg) |
| Lorcaserin | -2.6 to -5.8 [3][4] |
| Metformin | -1.0 to -2.9 |
| Sulfonylureas | +1.0 to +2.5 |
| Meglitinides | +0.5 to +1.5 |
| Thiazolidinediones | +2.0 to +4.0 |
| DPP-4 Inhibitors | Weight Neutral |
| SGLT2 Inhibitors | -2.0 to -3.0 |
| Alpha-Glucosidase Inhibitors | Weight Neutral |
A network meta-analysis of 41 randomized controlled trials concluded that lorcaserin resulted in significantly more weight loss than thiazolidinediones, glinides, sulfonylureas, and DPP-4 inhibitors.[2] There were no significant differences in weight change between lorcaserin and alpha-glucosidase inhibitors, GLP-1 agonists, and SGLT2 inhibitors.[2] The same analysis found lorcaserin to be non-inferior to all other agents in HbA1c reduction.[2]
Safety and Tolerability
Table 3: Common Adverse Events
| Drug Class | Common Adverse Events |
| Lorcaserin | Headache, dizziness, fatigue, nausea, dry mouth, constipation.[5] |
| Metformin | Diarrhea, nausea, vomiting, flatulence, lactic acidosis (rare). |
| Sulfonylureas | Hypoglycemia, weight gain. |
| Meglitinides | Hypoglycemia, weight gain. |
| Thiazolidinediones | Weight gain, edema, heart failure, bone fractures. |
| DPP-4 Inhibitors | Upper respiratory tract infection, nasopharyngitis, headache, pancreatitis (rare). |
| SGLT2 Inhibitors | Genital mycotic infections, urinary tract infections, dehydration, diabetic ketoacidosis (rare). |
| Alpha-Glucosidase Inhibitors | Flatulence, diarrhea, abdominal pain. |
The risk of hypoglycemia with lorcaserin was not significantly different from most other oral agents, with the exception of sulfonylureas, which were associated with a higher risk.[2]
Key Experimental Protocols
The BLOOM-DM Study
The Behavioral Modification and Lorcaserin for Obesity and Overweight Management in Diabetes Mellitus (BLOOM-DM) study was a pivotal phase 3 trial evaluating the efficacy and safety of lorcaserin in patients with T2D.[5]
-
Study Design: A 1-year, randomized, placebo-controlled, double-blind, parallel-group trial.[5]
-
Participants: 604 patients with T2D treated with metformin, a sulfonylurea, or both, with an HbA1c between 7% and 10%, and a BMI of 27 to 45 kg/m ².[5]
-
Intervention: Patients were randomized to receive lorcaserin 10 mg twice daily, lorcaserin 10 mg once daily, or placebo. All participants received diet and exercise counseling.[5]
-
Primary Endpoints:
-
Secondary Endpoints: Changes in glycemic parameters (HbA1c, fasting glucose), lipids, and blood pressure.[5]
The CAMELLIA-TIMI 61 Trial
The Cardiovascular and Metabolic Effects of Lorcaserin in Overweight and Obese Patients–Thrombolysis in Myocardial Infarction 61 (CAMELLIA-TIMI 61) trial was a long-term study assessing the cardiovascular safety and metabolic effects of lorcaserin.[4]
-
Study Design: A randomized, double-blind, placebo-controlled, multinational trial.[4]
-
Participants: 12,000 overweight or obese patients with established atherosclerotic cardiovascular disease or multiple cardiovascular risk factors.[4]
-
Intervention: Patients were randomized to receive lorcaserin 10 mg twice daily or placebo.[4]
-
Primary Safety Endpoint: Time to the first occurrence of major adverse cardiovascular events (MACE), a composite of cardiovascular death, myocardial infarction, or stroke.[4]
-
Primary Metabolic Efficacy Endpoint: Time to incident type 2 diabetes in patients with prediabetes at baseline.[4]
Conclusion
Lorcaserin offered a unique mechanism of action for the management of obesity and type 2 diabetes by primarily targeting satiety and promoting weight loss. Its effects on glycemic control were largely considered a secondary benefit of weight reduction. In comparative analyses, lorcaserin demonstrated superior weight loss to several oral hypoglycemic classes that are associated with weight gain or are weight-neutral. However, its impact on HbA1c was generally modest compared to first-line glucose-lowering agents like metformin and sulfonylureas. The distinct mechanistic profiles of lorcaserin and other oral hypoglycemics suggest potential for combination therapies, although this requires further investigation. The withdrawal of lorcaserin from the market underscores the critical importance of long-term safety data in the development of new therapeutic agents.
References
- 1. Alpha Glucosidase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Network meta-analysis of lorcaserin and oral hypoglycaemics for patients with type 2 diabetes mellitus and obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Effect of lorcaserin on prevention and remission of type 2 diabetes in overweight and obese patients (CAMELLIA-TIMI 61): a randomised, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Randomized placebo-controlled clinical trial of lorcaserin for weight loss in type 2 diabetes mellitus: the BLOOM-DM study [pubmed.ncbi.nlm.nih.gov]
Unveiling the Molecular Handshake: A Comparative Guide to the Validation of Lorcaserin's Binding Site on the 5-HT2C Receptor
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of lorcaserin's interaction with the 5-hydroxytryptamine 2C (5-HT2C) receptor, juxtaposed with alternative ligands. We delve into the experimental data that validates its binding site, offering detailed protocols and visual representations of the underlying molecular pathways.
Lorcaserin (B1675133), a selective 5-HT2C receptor agonist, has been a significant tool in understanding the role of this receptor in appetite regulation. Its efficacy is rooted in its specific and high-affinity binding to a well-defined site on the 5-HT2C receptor, a member of the G-protein coupled receptor (GPCR) family. This guide will dissect the evidence supporting this molecular interaction.
Quantitative Comparison of Ligand Binding and Function
The cornerstone of validating a drug's binding site lies in quantitative comparisons of its binding affinity (Ki) and functional potency (EC50) against other compounds. The data presented below, collated from multiple in vitro studies, highlights lorcaserin's selectivity for the 5-HT2C receptor over other serotonin (B10506) receptor subtypes and compares its profile to other known ligands.
| Ligand | 5-HT2C Ki (nM) | 5-HT2A Ki (nM) | 5-HT2B Ki (nM) | 5-HT2C EC50 (nM) | Receptor Selectivity (Fold vs. 5-HT2C) |
| Lorcaserin | 15[1] | ~270[1] | ~1560[1] | ~27 (IP Acc.)[1] | 18-fold vs. 5-HT2A, 104-fold vs. 5-HT2B[1] |
| WAY-163909 | ~10 | ~200 | ~460 | N/A | ~20-fold vs. 5-HT2A, ~46-fold vs. 5-HT2B |
| WAY-161503 | 3.3 | 18 | 60 | 8.5 (IP Acc.) | ~5.5-fold vs. 5-HT2A, ~18-fold vs. 5-HT2B |
| Serotonin (5-HT) | ~16 | N/A | N/A | 1.16 (Ca Flux)[2] | Endogenous, non-selective |
Validating the Binding Pocket: Key Amino Acid Interactions
Computational docking studies and site-directed mutagenesis experiments have been instrumental in elucidating the specific amino acid residues within the 5-HT2C receptor that form the binding pocket for lorcaserin. These studies reveal a complex interplay of forces that anchor the drug and initiate a conformational change in the receptor, leading to downstream signaling.
Key interacting residues are predicted to include:
-
Aspartate 134 (Asp134) in Transmembrane Helix 3 (TMH3): This highly conserved residue among aminergic GPCRs is believed to form a crucial salt bridge with the protonated amine of lorcaserin, a primary anchoring interaction.[3]
-
Phenylalanine 327 (Phe327) in Transmembrane Helix 6 (TMH6): Aromatic stacking interactions, specifically a π-π interaction, between the phenyl ring of this residue and the aromatic moiety of lorcaserin are predicted to contribute significantly to binding.
-
Glycine 218 (Gly218) in Transmembrane Helix 5 (TMH5) and Valine 354 (Val354) in Transmembrane Helix 7 (TMH7): These residues are implicated in providing selectivity for the 5-HT2 receptor family. While not forming direct strong bonds, they shape the pocket to favorably accommodate lorcaserin.
While direct experimental data from site-directed mutagenesis studies specifically on lorcaserin's interaction with all these residues is limited in the public domain, the consistent findings from docking studies provide a strong predictive model of the binding site.
Signaling Pathways and Experimental Workflows
To understand the functional consequences of lorcaserin binding, it is essential to visualize the downstream signaling cascade and the experimental procedures used to measure it.
5-HT2C Receptor Signaling Pathway
Upon lorcaserin binding, the 5-HT2C receptor primarily couples to the Gq alpha subunit, initiating the phospholipase C (PLC) signaling cascade.
Experimental Workflow: Radioligand Binding Assay
This assay is fundamental for determining the binding affinity (Ki) of a ligand.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following are detailed methodologies for the key experiments cited in this guide.
Radioligand Competition Binding Assay
-
Objective: To determine the binding affinity (Ki) of lorcaserin and comparator compounds for the 5-HT2C, 5-HT2A, and 5-HT2B receptors.
-
Materials:
-
Cell membranes from HEK293 or CHO cells stably expressing the human recombinant 5-HT2 receptor subtypes.
-
Radioligand: [³H]mesulergine for 5-HT2C, [³H]ketanserin for 5-HT2A, and [³H]LSD for 5-HT2B.
-
Test compounds (lorcaserin and alternatives) at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂ and 0.5 mM EDTA).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation counter.
-
-
Procedure:
-
Thaw the cell membranes on ice and dilute to the desired concentration in assay buffer.
-
In a 96-well plate, add the diluted membranes, the radioligand at a concentration near its Kd, and varying concentrations of the unlabeled test compound. For total binding, add vehicle instead of the test compound. For non-specific binding, add a high concentration of a non-radiolabeled antagonist (e.g., mianserin).
-
Incubate the plates at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and measure the trapped radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Inositol (B14025) Phosphate (IP) Accumulation Assay
-
Objective: To measure the functional agonist activity of lorcaserin and comparator compounds at the 5-HT2C receptor.
-
Materials:
-
CHO or HEK293 cells stably expressing the human 5-HT2C receptor.
-
Cell culture medium (e.g., DMEM/F12).
-
Inositol-free medium.
-
[³H]myo-inositol.
-
Assay buffer containing LiCl (e.g., 10 mM).
-
Test compounds at various concentrations.
-
Lysis buffer.
-
Anion exchange resin (e.g., Dowex AG1-X8).
-
Scintillation counter.
-
-
Procedure:
-
Seed the cells in 24-well plates and grow to near confluency.
-
Label the cells by incubating overnight with [³H]myo-inositol in inositol-free medium.
-
Wash the cells and pre-incubate with assay buffer containing LiCl for a short period (e.g., 15-30 minutes).
-
Stimulate the cells with varying concentrations of the test compound for a defined time (e.g., 30-60 minutes).
-
Terminate the stimulation by adding ice-cold lysis buffer (e.g., 0.1 M HCl).
-
Isolate the total inositol phosphates by anion exchange chromatography.
-
Quantify the amount of [³H]inositol phosphates using a scintillation counter.
-
Generate concentration-response curves and determine the EC50 and Emax values using non-linear regression.
-
Calcium Mobilization Assay
-
Objective: To measure the functional agonist-induced increase in intracellular calcium concentration.
-
Materials:
-
CHO or HEK293 cells stably expressing the human 5-HT2C receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Test compounds at various concentrations.
-
A fluorescence plate reader with an injection system (e.g., FLIPR).
-
-
Procedure:
-
Seed the cells in black-walled, clear-bottom 96- or 384-well plates.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
Wash the cells to remove excess dye.
-
Place the plate in the fluorescence reader and measure the baseline fluorescence.
-
Inject varying concentrations of the test compound and continuously monitor the fluorescence signal over time.
-
Determine the peak fluorescence response for each concentration.
-
Generate concentration-response curves and calculate the EC50 and Emax values.
-
References
- 1. Lorcaserin, a novel selective human 5-hydroxytryptamine2C agonist: in vitro and in vivo pharmacological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lorcaserin, A 5-HT2C Receptor Agonist, Reduces Body Weight by Decreasing Energy Intake without Influencing Energy Expenditure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacophore Directed Screening of Agonistic Natural Molecules Showing Affinity to 5HT2C Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Lorcaserin's Efficacy Across Preclinical Models of Obesity
For researchers, scientists, and drug development professionals, this guide provides an objective cross-study comparison of lorcaserin's effectiveness in various preclinical obesity models. The data presented herein is compiled from a range of studies to offer a comprehensive overview of the drug's performance, supported by detailed experimental protocols and mechanistic insights.
Lorcaserin (B1675133), a selective serotonin (B10506) 2C (5-HT2C) receptor agonist, has been a subject of extensive research for its role in weight management. Its primary mechanism of action involves the activation of pro-opiomelanocortin (POMC) neurons in the hypothalamus, leading to a sensation of satiety and reduced food intake. This guide delves into the efficacy of lorcaserin across different rodent models of obesity, including diet-induced obesity (DIO), and genetic models such as the leptin-resistant db/db mouse.
Quantitative Efficacy of Lorcaserin: A Cross-Model Comparison
The following tables summarize the key quantitative data on the efficacy of lorcaserin in diet-induced and genetic obesity models.
Table 1: Efficacy of Lorcaserin in Diet-Induced Obesity (DIO) Models
| Animal Model | Dosage | Treatment Duration | Body Weight Change | Food Intake Change | Fat Mass Change | Key Metabolic Changes | Reference |
| Rat (Sprague-Dawley) | 1-2 mg/kg SC, b.i.d. | 28 days | Reduced % body weight gain (5.4% vs 10.6% in vehicle)[1] | Modest reduction[1] | Selective reduction in body fat mass[1] | No significant effects on clinical chemistry markers[1] | Higgins et al., 2014[1] |
| Rat (Sprague-Dawley) | 9 and 18 mg/kg, b.i.d. | 28 days | Significant decrease in body weight gain[2] | Significantly decreased[2] | Significant reduction[2] | Not specified | Thomsen et al., 2008[2] |
| Mouse (C57BL/6J) | 10 mg/kg/day, oral gavage | 8 weeks | Significant reduction in body weight gain compared to HFD control[3] | Significantly reduced[3] | Not specified | Not specified | He et al., 2023[3] |
| Mouse (C57BL/6J) | 7.5 and 10 mg/kg, i.p. | Acute | Significantly reduced chow intake at 1, 3, and 6 hours[4][5] | Significant reduction[4][5] | Not applicable | Not applicable | Brierley et al., 2022[4][5] |
| Mouse (C57BL/6J) | 2.5, 4, or 10 mg/kg, i.p. daily | 14 days | Not specified | 4 mg/kg did not decrease food intake, 10 mg/kg did[6] | Not specified | Dose-dependent improvement in glucose tolerance and insulin (B600854) sensitivity[6] | Wang et al., 2021[6] |
Table 2: Efficacy of Lorcaserin in Genetic Obesity Models
| Animal Model | Dosage | Treatment Duration | Body Weight Change | Food Intake Change | Glucose/Insulin Changes | Reference |
| db/db Mouse | Not Specified | Not Specified | Increased 5-HT2CR expression in islets[6] | Not specified | 5-HT2CR agonists are effective in improving glucose tolerance and hyperinsulinemia[6] | Zhang et al., 2013 (as cited in Wang et al., 2021)[6] |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the presented data.
Diet-Induced Obesity (DIO) Model Protocols
-
Rat (Sprague-Dawley) Model: Male Sprague-Dawley rats are rendered obese by feeding a high-fat diet (e.g., 60% kcal from fat) for an extended period (e.g., 3 months). Following the induction of obesity, animals are treated with lorcaserin or vehicle control via subcutaneous (SC) injection twice daily (b.i.d.). Body weight and food intake are monitored regularly throughout the study. Body composition can be assessed using techniques like quantitative magnetic resonance (QMR).[1]
-
Mouse (C57BL/6J) Model: Male C57BL/6J mice are fed a high-fat diet (e.g., 40-60% kcal from fat) for several weeks (e.g., 4-12 weeks) to induce obesity.[3][6] Lorcaserin is then administered, typically via intraperitoneal (i.p.) injection or oral gavage, at specified doses and durations.[3][4][5][6] Outcome measures include changes in body weight, food consumption, and various metabolic parameters assessed through glucose and insulin tolerance tests.[6]
Genetic Obesity Model Protocols
-
db/db Mouse Model: These mice have a mutation in the leptin receptor gene, leading to a phenotype of hyperphagia, obesity, and type 2 diabetes. Studies in these animals would typically involve the administration of lorcaserin and subsequent monitoring of body weight, food intake, and key metabolic markers like blood glucose and insulin levels.
Signaling Pathway and Experimental Workflow
Lorcaserin's mechanism of action and a typical experimental workflow for evaluating its efficacy are visualized below.
Conclusion
The available preclinical data consistently demonstrate that lorcaserin is effective in reducing body weight gain and food intake in diet-induced obesity models in both rats and mice. The weight loss is primarily attributed to a reduction in fat mass. Furthermore, lorcaserin shows promise in improving glucose tolerance and insulin sensitivity, suggesting a potential benefit in the context of obesity-related metabolic dysfunction. While data from genetic models like the db/db mouse are less comprehensive, they support the drug's positive impact on metabolic parameters. Further research is warranted to elucidate the efficacy of lorcaserin in other preclinical models of obesity, such as ob/ob mice and those with hypothalamic obesity, to provide a more complete picture of its therapeutic potential across the diverse etiologies of this complex disease.
References
- 1. Characterization of the 5-HT2C receptor agonist lorcaserin on efficacy and safety measures in a rat model of diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LORCASERIN FOR THE TREATMENT OF OBESITY - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gold thioglucose obesity syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Lorcaserin, A 5-HT2C Receptor Agonist, Reduces Body Weight by Decreasing Energy Intake without Influencing Energy Expenditure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lorcaserin Inhibit Glucose-Stimulated Insulin Secretion and Calcium Influx in Murine Pancreatic Islets - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Reproducibility of In Vitro Pharmacological Data for Lorcaserin: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the in vitro pharmacological data for the selective 5-HT2C receptor agonist, lorcaserin (B1675133). By comparing data from multiple studies and detailing experimental protocols, this guide aims to offer a clear perspective on the reproducibility of its pharmacological profile. For context, data for alternative 5-HT2C receptor agonists, WAY-161503 and CP-809101, are also presented.
Executive Summary
Lorcaserin is a selective serotonin (B10506) 2C (5-HT2C) receptor agonist that was developed for weight management.[1] Its mechanism of action relies on the activation of 5-HT2C receptors in the hypothalamus, which are known to regulate appetite.[1] A critical aspect of its pharmacological profile is its selectivity for the 5-HT2C receptor over the 5-HT2A and 5-HT2B subtypes. Activation of 5-HT2A receptors is associated with hallucinogenic effects, while 5-HT2B receptor activation has been linked to cardiac valvulopathy.[1] This guide evaluates the consistency of the reported in vitro binding affinity (Ki) and functional potency (EC50) of lorcaserin across different studies to assess the reproducibility of its pharmacological data.
Comparative In Vitro Pharmacological Data
The following tables summarize the quantitative in vitro pharmacological data for lorcaserin and two alternative 5-HT2C receptor agonists, WAY-161503 and CP-809101. These alternatives are included to provide a broader context for evaluating lorcaserin's profile.
Table 1: In Vitro Receptor Binding Affinities (Ki, nM)
| Compound | 5-HT2C | 5-HT2A | 5-HT2B | Reference |
| Lorcaserin | 15 ± 1 | 115 (pKi=6.94) | 1563 (pKi=5.81) | Thomsen et al., 2008[2] |
| 39.8 | 525 | - | Canal et al., 2016 | |
| WAY-161503 | 3.3 ± 0.9 ([¹²⁵I]DOI) | 18 | 60 | Rosenzweig-Lipson et al., 2006[3] |
| 32 ± 6 ([³H]mesulergine) | Rosenzweig-Lipson et al., 2006[3] | |||
| CP-809101 | ~1.6 (pKi=8.8) | >1000 | >1000 | Siuciak et al., 2007[4] |
Note: A lower Ki value indicates a higher binding affinity.
Table 2: In Vitro Functional Potency (EC50, nM) and Efficacy (% of 5-HT response)
| Compound | Assay | 5-HT2C | 5-HT2A | 5-HT2B | Reference |
| Lorcaserin | Inositol (B14025) Phosphate Accumulation | 30 (100%) | 550 (75%) | 3100 (87%) | Thomsen et al., 2008[2] |
| Inositol Phosphate Accumulation | 6.3 | 240 | - | Canal et al., 2016 | |
| WAY-161503 | Inositol Phosphate Accumulation | 8.5 (Full Agonist) | 802 (Partial Agonist) | 6.9 (Agonist) | Rosenzweig-Lipson et al., 2006[3] |
| Calcium Mobilization | 0.8 (Full Agonist) | 7 | 1.8 (Agonist) | Rosenzweig-Lipson et al., 2006[3] | |
| CP-809101 | Calcium Mobilization | 0.8 (100%) | 500 (67%) | >10000 | Siuciak et al., 2007[4] |
Note: A lower EC50 value indicates higher potency. Efficacy is presented as the maximal response relative to the natural ligand, serotonin (5-HT).
Reproducibility Assessment
The foundational in vitro pharmacological data for lorcaserin comes from the 2008 publication by Thomsen et al.[2] This study established lorcaserin as a potent and selective 5-HT2C receptor agonist with significantly lower affinity and functional potency at the 5-HT2A and 5-HT2B subtypes.
It is worth noting that documents from the U.S. Food and Drug Administration (FDA) mention the submission of new data by the manufacturer that indicated lorcaserin was less potent at the 5-HT2A and 5-HT2B receptors than previously reported, providing a greater margin of safety.[5] However, the specific quantitative data from these updated reports are not publicly detailed, making a direct comparison difficult.
Overall, the available data suggests a good degree of reproducibility in the finding that lorcaserin is a selective 5-HT2C receptor agonist, although the precise quantitative values for its affinity and potency at the different receptor subtypes may vary between studies.
Experimental Protocols
Detailed methodologies are crucial for understanding the potential sources of variability in the reported data. Below are summaries of the key experimental protocols used in the characterization of lorcaserin.
Radioligand Binding Assays
This assay is used to determine the binding affinity (Ki) of a compound to a specific receptor.
-
General Principle: Membranes from cells expressing the target receptor are incubated with a radiolabeled ligand (a molecule that binds to the receptor) and varying concentrations of the test compound. The test compound competes with the radiolabeled ligand for binding to the receptor. The concentration of the test compound that inhibits 50% of the radiolabeled ligand binding (IC50) is determined and used to calculate the Ki.
-
Protocol from Thomsen et al., 2008:
-
Cell Lines: HEK293 cells stably expressing human 5-HT2A, 5-HT2B, or 5-HT2C receptors.
-
Radioligands: [³H]ketanserin for 5-HT2A, [³H]LSD for 5-HT2B, and [³H]mesulergine for 5-HT2C.
-
Incubation: Membranes were incubated with the radioligand and lorcaserin for 60 minutes at 37°C.
-
Detection: Bound radioactivity was measured using liquid scintillation counting.
-
Data Analysis: Ki values were calculated from IC50 values using the Cheng-Prusoff equation.
-
Inositol Phosphate (IP) Accumulation Functional Assay
This assay measures the functional potency (EC50) and efficacy of an agonist at Gq-coupled receptors like the 5-HT2 family.
-
General Principle: Activation of 5-HT2 receptors leads to the activation of phospholipase C, which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). The accumulation of inositol phosphates is measured as an indicator of receptor activation.
-
Protocol from Thomsen et al., 2008:
-
Cell Lines: NIH3T3 cells expressing human 5-HT2A, 5-HT2B, or 5-HT2C receptors.
-
Labeling: Cells were incubated with [³H]myo-inositol to label the cellular phosphoinositide pools.
-
Stimulation: Cells were stimulated with varying concentrations of lorcaserin in the presence of lithium chloride (LiCl) to inhibit the breakdown of inositol phosphates.
-
Detection: The accumulated [³H]inositol phosphates were separated by ion-exchange chromatography and quantified by liquid scintillation counting.
-
Data Analysis: EC50 and Emax values were determined from the concentration-response curves.
-
Visualizing Key Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the 5-HT2C receptor signaling pathway and a typical experimental workflow for characterizing a compound like lorcaserin.
References
- 1. A Novel Aminotetralin-Type Serotonin (5-HT) 2C Receptor-Specific Agonist and 5-HT2A Competitive Antagonist/5-HT2B Inverse Agonist with Preclinical Efficacy for Psychoses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lorcaserin, a novel selective human 5-hydroxytryptamine2C agonist: in vitro and in vivo pharmacological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiobesity-like effects of the 5-HT2C receptor agonist WAY-161503 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. accessdata.fda.gov [accessdata.fda.gov]
Lorcaserin's Cardiometabolic Effects: A Comparative Analysis Against Placebo
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cardiometabolic effects of lorcaserin (B1675133) versus placebo, drawing on data from pivotal clinical trials. Lorcaserin, a selective serotonin (B10506) 5-HT2c receptor agonist, was developed for chronic weight management.[1][2] Its influence on various cardiometabolic parameters has been a subject of extensive research, offering insights into its therapeutic potential and physiological impact. This document synthesizes key findings, presenting quantitative data in a structured format, detailing experimental methodologies, and illustrating the underlying signaling pathway and trial workflow.
Quantitative Comparison of Cardiometabolic Parameters
The following table summarizes the changes in key cardiometabolic parameters observed in patients treated with lorcaserin compared to placebo. The data is aggregated from major clinical trials such as BLOOM, BLOOM-DM, and CAMELLIA-TIMI 61.[1][3]
| Parameter | Lorcaserin Group | Placebo Group | Key Findings | Citations |
| Weight Loss | ||||
| Mean Weight Loss (%) | -4.5% to -5.8% | -1.5% to -2.2% | Lorcaserin consistently induced significantly greater weight loss than placebo. | [3][4][5] |
| Patients with ≥5% Weight Loss | 37.5% to 47.5% | 16.1% to 20.3% | A substantially higher proportion of patients on lorcaserin achieved clinically meaningful weight loss. | [4][6] |
| Patients with ≥10% Weight Loss | 16.3% to 22.6% | 4.4% to 7.7% | The effect of lorcaserin was also pronounced for more significant weight reduction. | [3][6] |
| Anthropometric Measures | ||||
| Body Mass Index (BMI) ( kg/m ²) | Significant Reduction | Minor Reduction | Lorcaserin treatment led to a notable decrease in BMI. | [7][8] |
| Waist Circumference (cm) | -2.27 (mean difference) | - | Lorcaserin resulted in a significant reduction in waist circumference, an indicator of visceral adiposity. | [8][9] |
| Glycemic Control | ||||
| HbA1c (%) | -0.9% to -1.0% | -0.4% | In patients with type 2 diabetes, lorcaserin significantly improved glycemic control. | [4][10] |
| Fasting Plasma Glucose (mg/dL) | -27.4 to -28.4 | -11.9 | Lorcaserin led to a greater reduction in fasting glucose levels. | [4][10] |
| Incident Type 2 Diabetes | Reduced risk by 19-23% | - | Lorcaserin was associated with a lower risk of developing type 2 diabetes in at-risk individuals. | [11] |
| Lipid Profile | ||||
| LDL Cholesterol (mg/dL) | -1.47 (mean difference) | - | Lorcaserin showed a modest but favorable effect on LDL cholesterol. | [8][9] |
| HDL Cholesterol (mg/dL) | +0.55 (mean difference) | - | A slight increase in HDL cholesterol was observed with lorcaserin. | [8][9] |
| Triglycerides (mg/dL) | -8.71 to -11.7 (mean difference) | - | Lorcaserin treatment was associated with a reduction in triglyceride levels. | [8][9][12] |
| Cardiovascular Parameters | ||||
| Systolic Blood Pressure (mmHg) | -0.75 to -0.9 (mean difference) | - | Lorcaserin had a small but statistically significant effect on reducing systolic blood pressure. | [8][9][12] |
| Diastolic Blood Pressure (mmHg) | -0.70 to -0.8 (mean difference) | - | A modest reduction in diastolic blood pressure was also observed. | [8][9][12] |
| Heart Rate (beats per minute) | -0.94 to -1.0 (mean difference) | - | Lorcaserin was associated with a slight decrease in heart rate. | [8][9][12] |
| Major Adverse Cardiovascular Events (MACE) | No significant increase | No significant increase | The CAMELLIA-TIMI 61 trial demonstrated that lorcaserin did not increase the risk of MACE compared to placebo. | [11][13][14] |
Experimental Protocols
The data presented above are primarily derived from randomized, double-blind, placebo-controlled clinical trials.[15][16] Key aspects of the methodologies employed in these studies are outlined below:
-
Study Design: The foundational study designs were multicenter, randomized, double-blind, and placebo-controlled, ensuring a high level of evidence.[15][16]
-
Participant Population: Participants were typically overweight or obese adults (BMI ≥27 kg/m ² with at least one comorbidity, or ≥30 kg/m ²).[5][6] Specific trials, like BLOOM-DM, focused on patients with type 2 diabetes.[4][10] The CAMELLIA-TIMI 61 trial enrolled a high-risk population with established cardiovascular disease or multiple cardiovascular risk factors.[14][15]
-
Intervention: The standard dosage of lorcaserin was 10 mg administered twice daily.[4][6] All participants, including the placebo group, received counseling on diet and exercise.[4][5]
-
Duration: The follow-up periods for these trials ranged from 52 weeks to a median of 3.3 years for the cardiovascular outcomes trial.[4][13]
-
Outcome Measures: The primary efficacy endpoints were typically related to weight loss.[5][6] Cardiometabolic parameters, including glycemic indices, lipid profiles, and blood pressure, were assessed as secondary endpoints.[4][10] Safety, particularly cardiovascular safety, was a primary objective of the CAMELLIA-TIMI 61 trial.[11]
-
Statistical Analysis: The intention-to-treat (ITT) principle was often applied, including all randomized patients in the analysis.[4][6] Various statistical models were used to compare the changes between the lorcaserin and placebo groups.
Visualizing the Mechanism and Experimental Workflow
To better understand the biological basis of lorcaserin's effects and the structure of the clinical trials that evaluated it, the following diagrams are provided.
Caption: Lorcaserin's mechanism of action signaling pathway.
Caption: Generalized experimental workflow for lorcaserin clinical trials.
References
- 1. Lorcaserin: A novel antiobesity drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lorcaserin Hcl for the treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lorcaserin and metabolic disease: weight‐loss dependent and independent effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Randomized placebo-controlled clinical trial of lorcaserin for weight loss in type 2 diabetes mellitus: the BLOOM-DM study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lorcaserin for weight management - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lorcaserin (Belviq): A Selective Serotonin 5-HT2C Agonist In the Treatment of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of lorcaserin on cardiometabolic risk factors in overweight and obese patients: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. blogs.qu.edu.qa [blogs.qu.edu.qa]
- 11. Cardiovascular and Metabolic Effects of Lorcaserin in Overweight and Obese Patients - Thrombolysis in Myocardial Infarction 61 - American College of Cardiology [acc.org]
- 12. LONG-TERM CARDIOVASCULAR OUTCOMES DATA FOR ANTI-OBESITY AGENT BELVIQ® PRESENTED AT THE EUROPEAN SOCIETY OF CARDIOLOGY AND PUBLISHED IN THE NEW ENGLAND JOURNAL OF MEDICINE | News Releaseï¼2018 | Eisai Co., Ltd. [eisai.com]
- 13. CV Safety Trial for Lorcaserin Picks Up Cancer Signal: FDA | tctmd.com [tctmd.com]
- 14. medscape.com [medscape.com]
- 15. timi.org [timi.org]
- 16. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
Safety Operating Guide
Proper Disposal of Lorcaserin Hydrochloride Hemihydrate in a Laboratory Setting
For Immediate Implementation: Researchers, scientists, and drug development professionals must adhere to strict federal and institutional guidelines for the disposal of lorcaserin (B1675133) hydrochloride hemihydrate. As a DEA Schedule IV controlled substance, its disposal is regulated by the Drug Enforcement Administration (DEA) and requires a specialized process to ensure safety, security, and environmental protection.[1][2] Improper disposal can lead to significant regulatory penalties.[3]
This guide provides essential, step-by-step procedures for the proper disposal of lorcaserin hydrochloride hemihydrate from a laboratory setting.
Key Safety and Regulatory Information
| Parameter | Details | Source |
| Chemical Name | This compound | [4] |
| DEA Schedule | Schedule IV | [1][2] |
| Primary Hazards | Suspected of causing cancer. Harmful if swallowed. | [5][6] |
| Disposal Regulations | Governed by the DEA and the Environmental Protection Agency (EPA) | [3] |
| Primary Disposal Method | Transfer to a DEA-registered reverse distributor. | [3][7][8] |
Pre-Disposal Procedures
Prior to disposal, expired or unwanted containers of this compound must be handled with care:
-
Segregation: Separate expired or unwanted containers from active stock to prevent accidental use.
-
Labeling: Clearly label the containers as "Expired - For Disposal."
-
Secure Storage: Continue to store the material in a locked cabinet or safe that meets DEA requirements for Schedule IV substances.
-
Inventory Records: Meticulously update all controlled substance inventory records to reflect that the material is designated for disposal.
Step-by-Step Disposal Protocol
Disposal of this compound from a research facility is a formal process that must be documented and executed in compliance with DEA regulations. On-site destruction is generally not permissible or feasible for research institutions; therefore, the use of a reverse distributor is the standard and required method.[3]
-
Engage a Reverse Distributor: Identify and contract with a DEA-registered reverse distributor. Your institution's Environmental Health and Safety (EHS) department can provide a list of approved vendors.[3][8]
-
Documentation for Transfer:
-
Maintain Records: The licensed researcher must keep a copy of the transfer invoice for a minimum of two years as proof of proper disposal.[7]
-
Finalize Inventory Records: Once the material has been transferred, update the controlled substance accountability record to show the final disposition.
It is a violation of federal law for an unlicensed entity, including an institution's EHS department, to take possession of DEA-regulated substances from a licensed researcher for disposal.[7]
Accidental Spills and Contaminated Materials
In the event of an accidental spill, follow these procedures:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, safety goggles, and a lab coat.[4]
-
Containment: Absorb the spill with an inert material such as sand, diatomite, or universal binders.
-
Collection: Collect the contaminated material into a designated, labeled, and sealed container for hazardous waste.
-
Disposal of Contaminated Waste: This contaminated material must also be disposed of through a licensed hazardous waste disposal company, which may be the same as the reverse distributor. Consult your EHS department for specific procedures.
Do not dispose of this compound or any contaminated materials down the drain or in regular trash.[5]
Disposal Workflow for this compound
Caption: Disposal workflow for this compound in a laboratory setting.
References
- 1. Lorcaserin | C11H14ClN | CID 11658860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Lorcaserin - Wikipedia [en.wikipedia.org]
- 3. Controlled Substances | PennEHRS [ehrs.upenn.edu]
- 4. This compound | CAS No: 856681-05-5 [aquigenbio.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. lgcstandards.com [lgcstandards.com]
- 7. unthsc.edu [unthsc.edu]
- 8. DEA Controlled Substances Disposal – Emory Research Administration News [scholarblogs.emory.edu]
Essential Safety and Logistical Information for Handling Lorcaserin Hydrochloride Hemihydrate
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols and logistical plans for the handling and disposal of Lorcaserin hydrochloride hemihydrate in a laboratory setting. Adherence to these guidelines is essential to ensure personnel safety and regulatory compliance. This compound is a potent pharmaceutical compound and should be handled with care.[1][2] It is classified as harmful if swallowed and is suspected of causing cancer.[3]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Recommendations |
| Eye/Face Protection | Safety Goggles | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1] |
| Skin Protection | Gloves | No specific glove material has been tested for resistance to this compound. Therefore, it is recommended to use chemical-resistant gloves, such as double-gloving with nitrile or neoprene gloves, when handling the solid compound or solutions.[1] Gloves should be changed frequently, especially if contact is suspected. |
| Lab Coat/Clothing | Wear a fire/flame resistant and impervious lab coat or clothing.[1] A disposable, solid-front lab coat with tight-fitting cuffs is recommended when handling the powder. | |
| Respiratory Protection | Respirator | If exposure limits are exceeded or if irritation or other symptoms are experienced, use a full-face respirator.[1] Handling of the powder should be conducted in a way that avoids dust formation.[1] |
Operational Plan for Handling
A systematic approach to handling this compound is critical to minimize exposure risk. The following workflow outlines the key steps from preparation to post-handling procedures.
Experimental Protocols
Working in a Ventilated Area: All handling of this compound, especially the solid form, must be conducted in a well-ventilated area, such as a chemical fume hood, to minimize the risk of inhalation.[1]
Avoiding Dust Formation: Care should be taken to avoid the formation of dust and aerosols during weighing and transfer of the solid compound.[1]
Spill Response: In the event of a spill, evacuate the area and prevent further leakage if it is safe to do so.[1] Use appropriate personal protective equipment.[1] Collect the spilled material and place it in a suitable, closed container for disposal.[1]
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance. As a potent pharmaceutical compound, it should be treated as hazardous waste unless determined otherwise by your institution's Environmental Health and Safety (EHS) department.
| Waste Stream | Disposal Procedure |
| Unused/Expired Compound | Collect in a clearly labeled, sealed, and chemically compatible container. Contact your institution's EHS department for guidance on disposal as hazardous chemical waste. Do not dispose of down the drain or in regular trash. |
| Contaminated Labware (e.g., vials, pipette tips) | Collect in a designated, puncture-resistant, and sealed container labeled as "Hazardous Waste" with the chemical name. |
| Contaminated PPE (e.g., gloves, lab coat) | Carefully doff to avoid cross-contamination. Place in a sealed bag or container labeled as hazardous waste. |
| Aqueous Waste | Collect in a sealed, labeled container. Do not mix with other waste streams unless compatibility is confirmed. The container should be clearly labeled with the chemical name and concentration. |
General Disposal Guidelines:
-
All hazardous waste must be disposed of through your institution's designated hazardous waste collection program.
-
Never discharge chemical waste to the sewer system.
-
Label all hazardous waste containers clearly as soon as waste accumulation begins.
-
Store hazardous waste in secondary containment and segregate incompatible materials.
Quantitative Data
Currently, there are no established occupational exposure limits (OELs), such as Permissible Exposure Limits (PELs) or Threshold Limit Values (TLVs), for this compound.[3] The Safety Data Sheets indicate that no data is available for these values.[1] Therefore, it is imperative to handle this compound with a high degree of caution and to utilize engineering controls and personal protective equipment to minimize any potential for exposure.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




